molecular formula C5H11N3O2 B1205289 4-Guanidinobutanoic acid CAS No. 463-00-3

4-Guanidinobutanoic acid

Katalognummer: B1205289
CAS-Nummer: 463-00-3
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: TUHVEAJXIMEOSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-guanidinobutanoic acid is the 4-guanidino derivative of butanoic acid. It has a role as a fungal metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is functionally related to a butyric acid. It is a conjugate acid of a 4-guanidinobutanoate. It is a tautomer of a this compound zwitterion.
4-Guanidinobutyrate has been reported in Citrus reticulata, Drosophila melanogaster, and other organisms with data available.
RN given refers to parent cpd

Eigenschaften

IUPAC Name

4-(diaminomethylideneamino)butanoic acid
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InChI

InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHVEAJXIMEOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50196785
Record name gamma-Guanidinobutyric acid
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Molecular Weight

145.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 4-Guanidinobutanoic acid
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CAS No.

463-00-3
Record name γ-Guanidinobutyric acid
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Record name gamma-Guanidinobutyric acid
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Record name 463-00-3
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Record name 4-guanidinobutyric acid
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Record name 4-GUANIDINOBUTYRIC ACID
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Record name 4-Guanidinobutanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is a naturally occurring guanidino compound that is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). It is found across various biological systems, from fungi to mammals, and is implicated in a range of physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the known biosynthetic pathways of 4-GBA, quantitative data on the enzymes and metabolites involved, detailed experimental protocols for its study, and insights into the regulation of its production.

Biosynthesis Pathways of this compound

The biosynthesis of 4-GBA is intrinsically linked to the metabolism of L-arginine.[1] Several pathways have been elucidated, with varying prevalence across different organisms.

The Arginine Decarboxylase Pathway

A primary route for 4-GBA synthesis, particularly in bacteria and plants, involves the initial decarboxylation of L-arginine to agmatine (B1664431).[2] This agmatine is then further metabolized to produce 4-GBA.

  • Step 1: L-Arginine to Agmatine: L-arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine and carbon dioxide. This reaction often requires pyridoxal-5'-phosphate (PLP) as a cofactor.[2]

  • Step 2: Agmatine to N-Carbamoylputrescine (in some pathways): In some organisms, agmatine is hydrolyzed by agmatinase to putrescine and urea. However, an alternative pathway to 4-GBA proceeds through different intermediates.

  • Step 3: Agmatine to 4-Guanidinobutyraldehyde: Agmatine can be oxidized by a diamine oxidase to form 4-guanidinobutyraldehyde.

  • Step 4: 4-Guanidinobutyraldehyde to this compound: The aldehyde is then oxidized by an aldehyde dehydrogenase to yield this compound.

Arginine_Decarboxylase_Pathway L_Arginine L-Arginine Agmatine Agmatine L_Arginine->Agmatine Arginine Decarboxylase (ADC) Guanidinobutyraldehyde 4-Guanidinobutyraldehyde Agmatine->Guanidinobutyraldehyde Diamine Oxidase GBA This compound Guanidinobutyraldehyde->GBA Aldehyde Dehydrogenase

Figure 1: The Arginine Decarboxylase Pathway to 4-GBA.
The L-Arginine:Glycine (B1666218) Amidinotransferase (AGAT) Pathway

A more direct pathway to 4-GBA has been proposed, involving the transfer of a guanidino group from L-arginine to a precursor molecule. While the primary substrate for L-arginine:glycine amidinotransferase (AGAT) is glycine, leading to the synthesis of guanidinoacetate (a precursor to creatine), evidence suggests that AGAT can also utilize other amino acids as substrates.[1] It has been proposed that GABA can act as an acceptor for the amidino group from L-arginine, in a reaction catalyzed by AGAT, to directly form 4-GBA.

AGAT_Pathway cluster_AGAT L-Arginine:Glycine Amidinotransferase (AGAT) L_Arginine L-Arginine GBA This compound L_Arginine->GBA GABA γ-Aminobutyric Acid (GABA) GABA->GBA Ornithine L-Ornithine GBA->Ornithine

Figure 2: The L-Arginine:Glycine Amidinotransferase (AGAT) Pathway.
The Guanidinobutyrase Pathway (Fungal)

A novel pathway for the catabolism of agmatine that leads to the formation of 4-GBA has been identified in the fungus Aspergillus niger.[3] This pathway involves the enzyme 4-guanidinobutyrase (GBase) , which hydrolyzes 4-GBA to GABA and urea. While this is a catabolic pathway for 4-GBA, the reverse reaction could potentially contribute to its synthesis under certain conditions, and the presence of this enzyme highlights a key metabolic node for 4-GBA.

Guanidinobutyrase_Pathway GBA This compound GABA γ-Aminobutyric Acid (GABA) GBA->GABA 4-Guanidinobutyrase (GBase) Urea Urea GBA->Urea 4-Guanidinobutyrase (GBase)

Figure 3: The Guanidinobutyrase (GBase) Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and concentrations of this compound.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKmVmaxReference
Arginine Decarboxylase (Inducible)Escherichia coli BL-Arginine--[4]
4-Guanidinobutyrase (GBase)Candida parapsilosis4-Guanidinobutyrate--[5]
4-Guanidinobutyrase (GBase)Candida parapsilosis3-Guanidinopropionate--[5]
Table 2: Concentrations of this compound and Related Metabolites
MetaboliteTissue/FluidOrganismConcentrationReference
Guanidinoacetic acidPlasmaHuman7.06 ± 1.29 µmol/L[6]
MethylguanidinePlasmaHuman1.62 ± 1.3 µmol/L[6]
Guanidinosuccinic acidPlasmaHuman0.66 ± 0.22 µmol/L[6]
Creatine (B1669601)PlasmaHuman80.9 ± 37.9 µmol/L[6]
Guanidino compoundsBrain, Plasma, Liver, KidneysMouse (Arginase knockout)Increased[7]

Note: Specific concentration ranges for this compound in various human tissues and plasma are not well-documented and require further investigation.

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of 4-GBA biosynthesis.

Arginine Decarboxylase (ADC) Activity Assay

A common method for determining ADC activity involves monitoring the production of its product, agmatine.

Principle: The assay is based on the detection of agmatine formed from the enzymatic decarboxylation of arginine. A colorimetric reaction with a modified diacetyl reagent is used to quantify agmatine.[8][9]

Protocol Outline:

  • Enzyme Preparation: Prepare a crude enzyme extract from the tissue or cell culture of interest.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (often acidic for bacterial ADCs), pyridoxal-5'-phosphate (PLP) as a cofactor, and L-arginine as the substrate.

  • Incubation: Incubate the enzyme preparation with the reaction mixture for a defined period at an optimal temperature.

  • Reaction Termination: Stop the reaction, typically by adding acid.

  • Agmatine Extraction: Perform a differential butanol extraction to separate agmatine from the reaction mixture.

  • Colorimetric Detection: React the extracted agmatine with a modified diacetyl reagent.

  • Quantification: Measure the absorbance of the resulting colored product using a spectrophotometer and quantify the amount of agmatine produced against a standard curve.

ADC_Assay_Workflow start Start enzyme_prep Enzyme Preparation start->enzyme_prep reaction_setup Reaction Setup (Buffer, PLP, L-Arginine) enzyme_prep->reaction_setup incubation Incubation reaction_setup->incubation termination Reaction Termination incubation->termination extraction Agmatine Extraction (Butanol) termination->extraction detection Colorimetric Detection (Diacetyl Reagent) extraction->detection quantification Quantification (Spectrophotometry) detection->quantification end End quantification->end

Figure 4: Workflow for Arginine Decarboxylase Activity Assay.
L-Arginine:Glycine Amidinotransferase (AGAT) Activity Assay using HPLC

This method allows for the simultaneous quantification of the substrate (L-arginine) and products (guanidinoacetate or other guanidino compounds) of the AGAT reaction.

Principle: The separation and quantification of arginine and its metabolites are achieved by High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.[10]

Protocol Outline:

  • Enzyme and Substrate Preparation: Prepare purified or semi-purified AGAT and solutions of L-arginine and the acceptor amino acid (e.g., glycine or GABA).

  • Reaction Incubation: Mix the enzyme with the substrates in a suitable buffer and incubate at 37°C.

  • Sample Preparation:

    • Terminate the reaction.

    • Perform solid-phase extraction (SPE) to clean up the sample.

    • Dry the eluted sample.

  • Derivatization: Reconstitute the sample and derivatize the amino acids with o-phthaldialdehyde (OPA) to make them fluorescent.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column.

    • Use an appropriate mobile phase gradient for separation.

    • Detect the fluorescently labeled compounds using a fluorescence detector.

  • Data Analysis: Quantify the substrates and products by comparing their peak areas to those of known standards.

AGAT_HPLC_Workflow start Start reaction Enzymatic Reaction (AGAT, L-Arginine, Acceptor Amino Acid) start->reaction sample_prep Sample Preparation (Termination, SPE, Drying) reaction->sample_prep derivatization Derivatization (OPA) sample_prep->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection Fluorescence Detection hplc->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Figure 5: Workflow for AGAT Activity Assay using HPLC.
Quantification of this compound in Plasma using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like 4-GBA in complex biological matrices.

Principle: This method involves the separation of 4-GBA from other plasma components by liquid chromatography, followed by its detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[11]

Protocol Outline:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • LC Separation:

    • Inject the supernatant into an LC system.

    • Use a suitable column (e.g., C18 or HILIC) and mobile phase gradient to achieve chromatographic separation of 4-GBA.

  • MS/MS Detection:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 4-GBA and an internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of 4-GBA standards.

    • Determine the concentration of 4-GBA in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

GBA_LCMS_Workflow start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (e.g., C18 or HILIC) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification end End quantification->end

Figure 6: Workflow for 4-GBA Quantification by LC-MS/MS.

Regulation of this compound Biosynthesis

The biosynthesis of 4-GBA is regulated at multiple levels, primarily through the control of the enzymes involved in the upstream pathways of arginine metabolism.

Regulation of Arginine Decarboxylase (ADC)
  • Transcriptional Regulation: In bacteria, the expression of ADC is often induced by acidic conditions as part of an acid resistance mechanism.[2] In plants, ADC expression is responsive to various stresses.

  • Allosteric Regulation: The activity of ADC can be influenced by the concentrations of its substrate (arginine) and product (agmatine).

Regulation of L-Arginine:Glycine Amidinotransferase (AGAT)
  • Hormonal Regulation: The expression and activity of AGAT are known to be regulated by hormones. Growth hormone and thyroxine have been shown to induce AGAT activity.[1] Conversely, estrogens can decrease AGAT activity.[1][12] Testosterone has been observed to increase AGAT activity in male rats.[1]

  • Metabolic Regulation: The end-product of the creatine biosynthetic pathway, creatine itself, acts as a feedback inhibitor of AGAT, repressing its synthesis at the pretranslational level.[3] The substrate L-arginine and the product L-ornithine can also influence AGAT activity.

Regulatory_Network cluster_ADC Arginine Decarboxylase (ADC) cluster_AGAT L-Arginine:Glycine Amidinotransferase (AGAT) ADC ADC Activity GBA This compound Biosynthesis ADC->GBA Acidic_pH Acidic pH Acidic_pH->ADC Stress Stress Stress->ADC AGAT AGAT Activity AGAT->GBA Growth_Hormone Growth Hormone Growth_Hormone->AGAT Thyroxine Thyroxine Thyroxine->AGAT Testosterone Testosterone Testosterone->AGAT Estrogen Estrogen Estrogen->AGAT Creatine Creatine Creatine->AGAT

Figure 7: Regulatory Influences on 4-GBA Biosynthesis Pathways.

Conclusion

The biosynthesis of this compound is a complex process with multiple contributing pathways that are intricately regulated. While significant progress has been made in identifying the key enzymes and metabolic routes, further research is needed to fully elucidate the quantitative aspects of these pathways in mammals, including detailed enzyme kinetics and tissue-specific concentrations of 4-GBA. The development and standardization of robust experimental protocols are crucial for advancing our understanding of the physiological and pathological roles of this intriguing molecule. This guide provides a solid foundation for researchers and professionals in drug development to explore the therapeutic potential of targeting the 4-GBA biosynthetic pathway.

References

The Pivotal Role of 4-Guanidinobutanoic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), a naturally occurring derivative of the amino acid arginine, is emerging as a significant player in cellular metabolism.[1] While it exists in all eukaryotes, from yeast to humans, its precise roles and mechanisms of action are still under active investigation.[1] This technical guide provides an in-depth exploration of 4-GBA's metabolic pathways, the enzymes governing its transformation, and its interactions within the cellular environment. Understanding the intricacies of 4-GBA metabolism is crucial for researchers and drug development professionals seeking to leverage this molecule for therapeutic applications, particularly in the context of neurological and metabolic disorders.

Biosynthesis and Catabolism of this compound

The metabolic journey of this compound is intricately linked to the metabolism of L-arginine and its derivative, agmatine (B1664431).

Synthesis from Agmatine

The primary route for 4-GBA synthesis involves the oxidative deamination of agmatine. Agmatine itself is produced from the decarboxylation of L-arginine by the enzyme arginine decarboxylase (ADC) (EC 4.1.1.19).[2] Subsequently, diamine oxidase (DAO) (EC 1.4.3.22) catalyzes the conversion of agmatine to 4-guanidinobutyraldehyde, which is then further oxidized to this compound.

Catabolism to GABA

4-GBA is a direct precursor to the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This conversion is catalyzed by the enzyme 4-guanidinobutyrase (GBase) (EC 3.5.3.7), which hydrolyzes 4-GBA to produce GABA and urea.[3] This positions 4-GBA as a critical intermediate linking arginine metabolism to GABAergic neurotransmission.

digraph "Metabolic Pathway of this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

Arginine [label="L-Arginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agmatine [label="Agmatine", fillcolor="#FBBC05", fontcolor="#202124"]; Guanidinobutyraldehyde [label="4-Guanidinobutyraldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; GBA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea", fillcolor="#F1F3F4", fontcolor="#202124"];

Arginine -> Agmatine [label="Arginine Decarboxylase\n(ADC)"]; Agmatine -> Guanidinobutyraldehyde [label="Diamine Oxidase\n(DAO)"]; Guanidinobutyraldehyde -> GBA [label="Aldehyde\nDehydrogenase"]; GBA -> GABA [label="4-Guanidinobutyrase\n(GBase)"]; GBA -> Urea [label="4-Guanidinobutyrase\n(GBase)", style=dashed];

}

Workflow for Arginine Decarboxylase Activity Assay.
Diamine Oxidase Activity Assay

This protocol is based on a coupled assay that measures the production of hydrogen peroxide.[4]

Principle: Diamine oxidase catalyzes the oxidative deamination of its substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction with a chromogenic substrate and horseradish peroxidase (HRP) to produce a colored product that can be quantified.

Materials:

  • 50 mM HEPES buffer, pH 7.2

  • Substrate (e.g., putrescine)

  • Chromogen stock solution (e.g., ABTS)

  • Horseradish peroxidase (HRP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, the chromogen stock solution, and HRP.

  • Initiate the reaction by adding the diamine substrate (e.g., putrescine).

  • Incubate the reaction at 37°C.

  • Monitor the oxidation of the chromogen by measuring the change in absorbance at the appropriate wavelength (e.g., 414 nm for ABTS) over time.

```dot digraph "Diamine Oxidase Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Prepare Reaction Mixture\n(Buffer, Chromogen, HRP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSubstrate [label="Add Diamine Substrate"]; Incubate [label="Incubate at 37°C"]; Measure [label="Monitor Absorbance Change", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AddSubstrate; AddSubstrate -> Incubate; Incubate -> Measure; }

References

natural sources of 4-Guanidinobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of 4-Guanidinobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as γ-guanidinobutyric acid (GBA), is an endogenous guanidino compound found across all eukaryotic life. As a metabolite of L-arginine and γ-aminobutyric acid (GABA), it plays a role in nitrogen metabolism and has been identified as a potential biomarker in certain metabolic disorders, such as uremia. This document provides a comprehensive overview of the , its biosynthetic pathway, and the analytical methodologies used for its quantification in biological matrices.

Natural Occurrence and Distribution

This compound is a widely distributed metabolite, existing in all eukaryotes from yeast to humans.[1][2][3] Its presence has been confirmed in various biological fluids and tissues, as well as in several plant and fungal species, although quantification in the latter remains limited.

Occurrence in Mammals

In humans and other mammals, this compound is a normal product of metabolism.[2] It is found primarily in blood (plasma and erythrocytes), urine, cerebrospinal fluid (CSF), and has been specifically identified in prostate and placental tissues.[1][4][5] Elevated levels of this and other guanidino compounds are strongly associated with hyperargininemia and uremia (chronic renal failure), making it a compound of clinical interest.[1][2][4]

Occurrence in Plants and Fungi

While analytical studies have focused primarily on mammalian sources, this compound has been detected in various plants. It is expected to be present in fruits such as apples, french plantains, and loquats, though it has not been quantified in these sources.[1][2] As a metabolite, it is also produced by the yeast Saccharomyces cerevisiae.[5]

Quantitative Data in Biological Fluids

Quantitative analysis of this compound has been most extensively performed on human biological fluids, particularly in studies comparing healthy individuals to those with uremia. The data highlights a significant accumulation of the compound in patients with kidney failure.

Biological MatrixSubject GroupConcentration Range (µmol/L)Reference
Serum Healthy Volunteers0.2 - 88.0 (for total guanidino compounds)[6]
Uremic Patients0.8 - 521 (for total guanidino compounds)[6]
Plasma Healthy IndividualsDetected and Quantifiable[4]
Uremic PatientsSubstantially Increased[4]
Erythrocytes Healthy IndividualsDetected and Quantifiable[4]
Uremic PatientsSubstantially Increased[4]
Urine Healthy Volunteers< LOD - 7304[6]
Uremic Patients< LOD - 7541[6]

Note: The ranges provided for serum and urine in reference[6] encompass a group of guanidino compounds, including this compound. Specific concentration values for this compound alone are not consistently isolated in the literature but are included within these elevated ranges.

Biosynthesis of this compound

The primary metabolic route for the synthesis of this compound is the enzymatic transfer of a guanidino group from L-arginine to γ-aminobutyric acid (GABA).[7] This reaction is catalyzed by an amidinotransferase, specifically arginine:glycine amidinotransferase (AGAT), which also participates in the synthesis of guanidinoacetic acid (a precursor to creatine).

Biosynthesis of this compound sub1 L-Arginine enzyme Arginine:Glycine Amidinotransferase (AGAT) sub1->enzyme sub2 γ-Aminobutyric Acid (GABA) sub2->enzyme prod1 This compound prod2 L-Ornithine enzyme->prod1 enzyme->prod2

Caption: Biosynthesis of this compound from its precursors.

Experimental Protocols for Analysis

The determination of this compound in biological samples typically requires a multi-step analytical workflow involving sample preparation, chemical derivatization, and chromatographic separation. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.[4][8][9]

Sample Preparation and Extraction

The initial step involves isolating the analyte from the complex biological matrix (e.g., plasma, serum, urine).

  • Objective: Remove interfering substances, primarily proteins.

  • Methodology: For plasma or serum, protein precipitation is achieved by adding a strong acid, such as trichloroacetic acid (TCA), followed by centrifugation to separate the protein pellet from the supernatant containing the guanidino compounds.[4] Alternative methods include solid-phase extraction (SPE) for cleaner extracts.[8]

Pre-Column Derivatization

Guanidino compounds lack a strong native chromophore or fluorophore, making them difficult to detect with high sensitivity using standard UV or fluorescence detectors. Derivatization converts the analyte into a form that is easily detectable.

  • Objective: To attach a UV-absorbing or fluorescent tag to the guanidino group.

  • Methodology: The sample extract is mixed with a derivatizing reagent under specific pH and temperature conditions. Common reagents include 9,10-phenanthrenequinone, methylglyoxal, pyridoin, or benzoin, which react with the guanidino moiety to form highly fluorescent or UV-active products.[6][8][9]

HPLC Separation and Detection

The derivatized sample is injected into an HPLC system for separation and quantification.

  • Objective: To separate this compound from other guanidino compounds and matrix components.

  • Methodology: Reversed-phase chromatography using a C18 column is typically employed.[6] A mobile phase gradient, often consisting of an aqueous buffer (e.g., sodium tetraborate) and an organic solvent (e.g., methanol), is used to elute the compounds.[6][9] Detection is performed using a fluorescence or UV detector set to the excitation and emission wavelengths specific to the chosen derivative. Identity can be confirmed using mass spectrometry (MS).[8]

Experimental Workflow for GBA Analysis General Analytical Workflow sample Biological Sample (Plasma, Urine, etc.) extract Protein Precipitation (e.g., TCA) sample->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Pre-Column Derivatization (e.g., with Pyridoin) supernatant->derivatize hplc HPLC Separation (Reversed-Phase C18) derivatize->hplc detect Detection (Fluorescence / UV) hplc->detect quant Quantification detect->quant

Caption: Workflow for this compound analysis from biological fluids.

References

In-depth Technical Guide: 4-Guanidinobutanoic Acid Physiological Concentration in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration of 4-guanidinobutanoic acid (4-GBA) in human plasma. It includes quantitative data from peer-reviewed studies, detailed experimental methodologies for its quantification, and a visualization of its primary biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the study of this endogenous metabolite.

Physiological Plasma Concentration of this compound

This compound, also known as γ-guanidinobutyric acid, is a normal metabolite found in low concentrations in human plasma[1]. It is a product of arginine metabolism and is synthesized from L-arginine and γ-aminobutyric acid (GABA)[2][3]. The physiological concentration of 4-GBA in the plasma of healthy individuals is not extensively documented, with limited studies providing quantitative data.

The following table summarizes the reported physiological concentrations of this compound in the serum of healthy adults.

AnalyteMatrixConcentration (µmol/L)Analytical MethodReference
This compound (GBA)Serum0.20 ± 0.08GC-FIDMajed, et al. (2013)

Data are presented as mean ± standard deviation.

Experimental Protocols for Quantification

The accurate quantification of this compound in plasma is crucial for understanding its physiological and pathological roles. Below are detailed methodologies from published studies, including a gas chromatography-flame ionization detection (GC-FID) method.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method, adapted from Majed et al. (2013), describes the determination of guanidino compounds, including this compound, in human serum.

2.1.1. Sample Preparation

  • Deproteinization: To 1.0 mL of serum, add 2.0 mL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 1500 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the clear supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the derivatization solvent.

2.1.2. Derivatization

  • To the reconstituted sample, add 100 µL of isobutyl chloroformate (IBCF) and 100 µL of isovaleroylacetone (IVA).

  • Heat the mixture at 60°C for 15 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-FID analysis.

2.1.3. GC-FID Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 300°C.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (General Approach)

While a specific, detailed protocol for this compound was not found in the literature, a general LC-MS/MS methodology for the analysis of small polar molecules like amino acids and their derivatives in plasma can be adapted.

2.2.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., a stable isotope-labeled 4-GBA).

  • Vortexing: Vortex the mixture for 30 seconds.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

2.2.2. LC-MS/MS Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like 4-GBA.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase to elute the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. The precursor ion would be the protonated molecule of 4-GBA [M+H]⁺, and a specific product ion would be monitored.

Signaling and Metabolic Pathways

This compound is synthesized from L-arginine and γ-aminobutyric acid (GABA) through the action of the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT)[2][3]. This enzyme transfers the amidino group from L-arginine to GABA, forming 4-GBA and ornithine[2].

Biosynthesis of this compound

The following diagram illustrates the enzymatic synthesis of this compound.

GBA_Biosynthesis L_Arginine L-Arginine AGAT L-Arginine:glycine amidinotransferase (AGAT) L_Arginine->AGAT GABA γ-Aminobutyric Acid (GABA) GABA->AGAT GBA This compound (4-GBA) AGAT->GBA Ornithine Ornithine AGAT->Ornithine

Biosynthesis of this compound
Experimental Workflow for Plasma Analysis

The general workflow for the quantification of this compound in plasma involves several key steps from sample collection to data analysis.

Experimental_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (for GC-FID) Supernatant_Collection->Derivatization Analysis Chromatographic Separation and Detection (GC-FID or LC-MS/MS) Supernatant_Collection->Analysis Direct injection after reconstitution (for LC-MS/MS) Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General Experimental Workflow for 4-GBA Analysis

References

4-Guanidinobutanoic Acid in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Guanidinobutanoic acid (GBA), a guanidino compound found within the mammalian central nervous system (CNS). It delves into its metabolic pathways, transport mechanisms, neuropharmacological effects, and its implications in various neurological conditions. The information is curated to support advanced research and therapeutic development.

Introduction

This compound (GBA), also known as γ-guanidinobutyric acid, is an endogenous molecule present in the mammalian brain.[1][2] It belongs to a class of compounds known as guanidino compounds (GCs), which are structurally related to arginine.[3][4] While some GCs, like creatine (B1669601), are vital for energy homeostasis, others, including GBA, are considered potential neurotoxins and endogenous convulsants.[1][2][3] The accumulation of GBA and other GCs in the brain has been linked to epileptic discharges and seizures, making it a molecule of significant interest in the study of neurological disorders.[2][3]

Biosynthesis and Metabolism

The primary pathway for GBA synthesis in the CNS is believed to originate from L-arginine. L-arginine is first decarboxylated by the enzyme arginine decarboxylase (ADC) to form agmatine (B1664431).[5][6][7] Agmatine, a neuromodulator in its own right, can then be further metabolized.[6] An alternative pathway for agmatine degradation involves oxidation by diamine oxidase, which converts it into 4-guanidinobutyraldehyde.[5] This aldehyde is subsequently converted by aldehyde dehydrogenase into this compound.[5][8]

In some organisms, a novel catabolic route has been identified where GBA is further hydrolyzed by the enzyme 4-guanidinobutyrase (GBase) to yield 4-aminobutanoate (GABA), a major inhibitory neurotransmitter, and urea.[9][10][11] While this complete pathway has been detailed in Aspergillus niger, its functional presence and significance in the mammalian CNS are still under investigation.[9][10]

GBA_Metabolism cluster_main GBA Metabolic Pathway L_Arginine L-Arginine Agmatine Agmatine L_Arginine->Agmatine Arginine Decarboxylase (ADC) GBAld 4-Guanidinobutyraldehyde Agmatine->GBAld Diamine Oxidase GBA 4-Guanidinobutanoic Acid (GBA) GBAld->GBA Aldehyde Dehydrogenase GABA GABA GBA->GABA 4-Guanidinobutyrase (GBase) [Hypothesized in CNS]

Caption: Metabolic pathway of this compound from L-arginine.

Transport and Distribution in the CNS

The movement of GCs, including GBA, across the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) is tightly regulated by specific transporters.[3][12] These barriers are crucial for maintaining CNS homeostasis and protecting the brain from neurotoxic substances.[3][13][14]

GBA is recognized as a substrate for the creatine transporter (CRT/SLC6A8), which is expressed at the BBB and is the primary route for creatine supply from the blood to the brain.[1][3][12] This suggests a potential competitive interaction between GBA and creatine for transport into the CNS. An elevated plasma concentration of GBA could interfere with creatine uptake, potentially disrupting the brain's energy balance and lowering the seizure threshold.[1] While the BBB has efficient efflux systems for many amino acids and neurotransmitters, the efflux of GCs like GBA is considered negligible.[3][12] Instead, the BCSFB appears to be the main site for clearing these compounds from the brain.[12]

Neuropharmacology and Mechanism of Action

The accumulation of GBA in the brain is associated with neurotoxic effects, primarily characterized by the induction of seizures.[1][2] The precise mechanisms are multifaceted but are thought to involve the modulation of major neurotransmitter systems.

  • GABAergic System : Many GCs are known to interact with GABA-A receptors.[15] Given that GBA is a structural analog of GABA, a direct interaction is plausible. The convulsant properties of GBA suggest it may act as an antagonist or inverse agonist at the GABA-A receptor, thereby inhibiting the primary pathway for fast synaptic inhibition in the brain and leading to neuronal hyperexcitability.[15][16][17]

  • Excitatory Systems : Some GCs can activate N-methyl-D-aspartate (NMDA) receptors, contributing to an excitatory effect.[15][18] While the specific action of GBA on NMDA receptors is less defined, this remains a potential mechanism for its pro-convulsive activity.

  • Energy Metabolism : As mentioned, by competing with creatine for transport via the CRT, GBA can indirectly affect neuronal energy homeostasis.[1] A deficit in the creatine/phosphocreatine system impairs the cell's ability to buffer ATP levels, which is critical during periods of high synaptic activity, potentially rendering neurons more susceptible to excitotoxicity.

GBA_Signaling cluster_signaling Potential Mechanisms of GBA Action in the CNS cluster_membrane Neuronal Membrane cluster_effects Downstream Effects GBA 4-Guanidinobutanoic Acid (GBA) GABA_R GABA-A Receptor GBA->GABA_R Antagonism (?) CRT Creatine Transporter (SLC6A8) GBA->CRT Competitive Inhibition Inhibition Decreased Inhibitory Tone GABA_R->Inhibition Leads to Energy Impaired Energy Homeostasis CRT->Energy Leads to Hyperexcitability Neuronal Hyperexcitability (Seizures) Inhibition->Hyperexcitability Energy->Hyperexcitability

Caption: Postulated signaling pathways for GBA-induced neurotoxicity.

Role in Neurological Disorders

The neurotoxic profile of GBA implicates it in the pathophysiology of several neurological conditions.

  • Epilepsy : GBA is considered an endogenous convulsant.[2] Studies have shown that intracisternal injection of GBA induces seizures in animal models, and levels of certain GCs are altered during convulsions.[2][19] Its accumulation, whether through metabolic dysfunction or transport abnormalities, may contribute to the generation of seizures.

  • Hyperargininemia : In this inherited metabolic disorder characterized by a deficiency of the enzyme arginase, high levels of arginine lead to its metabolism through alternative pathways. This results in increased urinary excretion of GBA, suggesting a systemic overproduction that could impact the CNS.[20]

  • Uremic Encephalopathy : In patients with uremia, several GCs accumulate in the serum, cerebrospinal fluid, and brain, acting as uremic neurotoxins.[15] These compounds are implicated in the epileptic and cognitive symptoms of uremic encephalopathy, likely through their combined inhibitory effects on GABA-A receptors and activation of NMDA receptors.[15]

Quantitative Data

Quantitative analysis of GBA in the CNS is challenging due to its low physiological concentrations. However, data from animal models provide some insight.

Compound Matrix Species Condition Concentration / Level Reference
γ-Guanidinobutyric acidBrainRabbitDuring Metrazol-induced convulsionIncreased[19]
γ-Guanidinobutyric acidUrineHumanHyperargininemiaIncreased excretion[20]
Guanidinoacetic acid (GAA)BrainMouseGAMT-knockout1.85-1.87 mM (vs. 12 µM in normal)[3]
AgmatinePeripheral PlasmaRatOral administration< 1 nmol/ml[21]

Experimental Protocols

The study of GBA in the CNS involves a range of biochemical and physiological techniques.

A common method for the sensitive and specific quantification of GBA is Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol Outline:

  • Sample Preparation : Brain tissue is homogenized in a suitable solvent (e.g., methanol/water mixture) to precipitate proteins. Cerebrospinal fluid (CSF) or plasma may require deproteinization with acetonitrile (B52724) or a similar agent.

  • Internal Standard : A stable isotope-labeled internal standard (e.g., 13C 4-Guanidinobutyric acid) is added to the sample prior to processing to correct for matrix effects and variations in instrument response.[22]

  • Chromatographic Separation : The sample extract is injected into a UHPLC system. Separation is typically achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining and separating polar compounds like GBA.[23]

  • Mass Spectrometry Detection : The column eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both GBA and its internal standard are monitored for high selectivity and accurate quantification.

To assess the pro-convulsive effects of GBA, electrophysiological recordings from brain slices or in vivo animal models are employed.

Protocol Outline (Brain Slice Electrophysiology):

  • Slice Preparation : An animal (e.g., rat, mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.

  • Incubation : Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording : A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

  • Drug Application : A baseline of spontaneous or evoked neuronal activity is recorded using field potential or patch-clamp techniques. GBA is then bath-applied to the slice via the perfusing aCSF.

  • Data Acquisition and Analysis : Changes in neuronal firing rate, synaptic potentials, or the appearance of epileptiform discharges (interictal-like spikes) are recorded and analyzed to determine the effect of GBA on neuronal excitability.

GBA_Workflow cluster_workflow Experimental Workflow for GBA Research cluster_quant Quantification cluster_func Functional Analysis Sample 1. Sample Collection (Brain, CSF) Extract 2. Extraction & Deproteinization Sample->Extract LCMS 3. UHPLC-MS/MS Analysis Extract->LCMS Quant 4. Data Processing & Quantification LCMS->Quant Analyze 4. Record & Analyze Neuronal Activity Quant->Analyze Correlate Concentration with Effect Slice 1. Brain Slice Preparation Record 2. Electrophysiological Recording (Baseline) Slice->Record Apply 3. GBA Application Record->Apply Apply->Analyze

References

Potential Therapeutic Applications of 4-Guanidinobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an endogenous metabolite derived from the amino acid L-arginine.[1][2] It is naturally present in eukaryotes, including humans, and is implicated in arginine and proline metabolism.[3][4] While research specifically targeting 4-GBA as a therapeutic agent is limited, its role as a guanidino compound suggests potential applications in neurological and metabolic disorders characterized by dysregulated arginine metabolism. Guanidino compounds are known to accumulate in conditions such as uremia, hyperargininemia, and hepatic encephalopathy, where they can exert neurotoxic effects.[3][5] This technical guide provides an in-depth overview of the current understanding of this compound, its potential mechanisms of action, and prospective therapeutic applications, drawing insights from studies on related guanidino compounds.

Introduction to this compound

This compound is a derivative of butanoic acid with a guanidino group at the 4th position.[6] It is biosynthesized from L-arginine and is a normal, low-concentration metabolite found in various tissues and biofluids, including the brain, blood, urine, and cerebrospinal fluid.[7][8][9] The accumulation of certain guanidino compounds is associated with pathological conditions, suggesting that modulating their levels or effects could have therapeutic benefits.[10]

Potential Therapeutic Applications

The primary therapeutic potential of this compound is hypothesized to be in conditions where the balance of guanidino compounds is disrupted.

Neuroprotection

Elevated levels of certain guanidino compounds are linked to neurotoxicity, primarily through the inhibition of inhibitory neurotransmitter receptors (GABA and glycine) and the activation of excitatory NMDA receptors.[3][5][11] This disruption of the excitatory/inhibitory balance can lead to seizures and neuronal damage.[2][7] While some guanidino compounds are convulsants, the specific action of 4-GBA is not well-characterized.[2] A potential therapeutic application could involve using 4-GBA to competitively modulate the neurotoxic effects of other accumulated guanidino compounds.

Metabolic Disorders
  • Uremia and Hyperargininemia: In renal failure (uremia) and arginase deficiency (hyperargininemia), there is a significant accumulation of guanidino compounds, which contributes to the associated neurological symptoms.[3][10] Therapeutic strategies could aim to either reduce the levels of toxic guanidino compounds or mitigate their effects.

  • Ammonia Toxicity and Hepatic Encephalopathy: Hyperammonemia, a hallmark of hepatic encephalopathy, is associated with altered metabolism of guanidino compounds.[12][13] The role of 4-GBA in this context is an area for further investigation.

Mechanisms of Action

The precise mechanisms of action for this compound are not well-elucidated. However, based on the activities of related compounds, several potential pathways can be proposed.

Modulation of Neurotransmitter Receptors

Several guanidino compounds have been shown to interact with major neurotransmitter systems. It is plausible that 4-GBA could modulate:

  • GABA and Glycine (B1666218) Receptors: Some guanidino compounds inhibit GABA and glycine responses, likely by blocking the associated chloride channels.[11]

  • NMDA Receptors: Guanidinosuccinic acid, another guanidino compound, can activate NMDA receptors, contributing to excitotoxicity.[5]

Oxidative Stress

Certain guanidino compounds have been shown to generate reactive oxygen species, which can lead to cellular damage.[1] This suggests a potential role for guanidino compounds in the pathology of diseases with an oxidative stress component.

Arginine Metabolism and Nitric Oxide Synthesis

As a metabolite of arginine, 4-GBA is intrinsically linked to the nitric oxide (NO) synthesis pathway, for which arginine is a substrate.[2] The impact of 4-GBA on nitric oxide synthase (NOS) activity is an area requiring further research.

Quantitative Data

Table 1: Preclinical Efficacy Data (Hypothetical)

Parameter Value Cell/Animal Model Therapeutic Area
IC50 (GABA Receptor Inhibition) Data not available Primary Neuronal Cultures Neurotoxicity
EC50 (NMDA Receptor Activation) Data not available Primary Neuronal Cultures Neurotoxicity
Neuroprotection (%) Data not available Animal Model of Uremia Neuroprotection

| Reduction in Seizure Activity | Data not available | Animal Model of Hyperargininemia | Epilepsy |

Table 2: Pharmacokinetic Profile (ADME - Hypothetical)

Parameter Value Species Route of Administration
Bioavailability (%) Data not available Rat Oral
Half-life (t1/2) Data not available Rat Intravenous
Cmax Data not available Rat Oral
Volume of Distribution Data not available Rat Intravenous

| Clearance | Data not available | Rat | Intravenous |

Table 3: Toxicological Data (Hypothetical)

Parameter Value Species Route of Administration
LD50 Data not available Mouse Intraperitoneal

| No-Observed-Adverse-Effect-Level | Data not available | Rat | Oral (28-day study) |

Experimental Protocols

Detailed experimental protocols for the therapeutic application of this compound are not established. The following are generalized protocols for assessing the neuroprotective effects of a compound like 4-GBA in a preclinical setting.

In Vitro Neurotoxicity Assay
  • Cell Culture: Culture primary cortical neurons from embryonic rats.

  • Treatment: Expose neuronal cultures to a known neurotoxic guanidino compound (e.g., guanidinosuccinic acid) in the presence and absence of varying concentrations of this compound for 24 hours.

  • Assessment of Viability: Measure cell viability using an MTT or LDH assay to determine if 4-GBA can mitigate the neurotoxic effects.

  • Electrophysiology: Use patch-clamp techniques to measure the effect of 4-GBA on GABA- and NMDA-mediated currents in the presence of other neurotoxic guanidino compounds.

Animal Model of Uremic Encephalopathy
  • Animal Model: Induce chronic renal failure in rats through a 5/6 nephrectomy.

  • Administration: Administer this compound or vehicle control to the uremic rats daily via oral gavage or intraperitoneal injection for a period of several weeks.[14]

  • Behavioral Testing: Conduct behavioral tests (e.g., open field test, Morris water maze) to assess motor activity and cognitive function.

  • Biochemical Analysis: At the end of the study, collect brain tissue and plasma to measure levels of various guanidino compounds, markers of oxidative stress, and neurotransmitter levels.

  • Histopathology: Perform histological analysis of brain tissue to assess for neuronal damage.

Visualizations: Pathways and Workflows

Biosynthesis of this compound cluster_AGAT Enzymatic Conversion Arginine L-Arginine GBA This compound Arginine->GBA Transamidination GABA γ-Aminobutyric Acid (GABA) GABA->GBA Transamidination Ornithine L-Ornithine GBA->Ornithine AGAT Arginine:glycine amidinotransferase (AGAT)

Caption: Biosynthesis of this compound.

Potential Neurotoxic Mechanisms of Guanidino Compounds GC Elevated Guanidino Compounds GABA_R GABA-A Receptor GC->GABA_R Inhibition NMDA_R NMDA Receptor GC->NMDA_R Activation ROS Reactive Oxygen Species (ROS) GC->ROS Generation Neuronal_Damage Neuronal Damage & Excitotoxicity GABA_R->Neuronal_Damage Reduced Inhibition NMDA_R->Neuronal_Damage Increased Excitation ROS->Neuronal_Damage Oxidative Stress

Caption: Potential Neurotoxic Mechanisms of Guanidino Compounds.

Preclinical Therapeutic Evaluation Workflow start Hypothesis in_vitro In Vitro Studies (Cell Culture) start->in_vitro animal_model Animal Model Development in_vitro->animal_model dosing Dose-Response & Toxicity Studies animal_model->dosing efficacy Efficacy Testing dosing->efficacy data_analysis Data Analysis efficacy->data_analysis end Conclusion data_analysis->end

Caption: Preclinical Therapeutic Evaluation Workflow.

Conclusion

This compound is an endogenous metabolite with a currently underexplored therapeutic potential. Its association with arginine metabolism and the broader class of guanidino compounds suggests that it may play a role in neurological and metabolic disorders characterized by the accumulation of neurotoxic metabolites. While direct evidence for its efficacy is lacking, the theoretical framework presented in this guide highlights promising avenues for future research. A thorough investigation into its pharmacokinetic profile, safety, and specific mechanisms of action is warranted to determine its viability as a novel therapeutic agent. The development of robust preclinical studies, as outlined, will be a critical next step in elucidating the potential of this compound in a clinical setting.

References

4-Guanidinobutanoic Acid: A Technical Guide to its Potential Role in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an endogenous compound found in the mammalian brain and other tissues.[1][2] As a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA) and a metabolite in the arginine pathway, 4-GBA is positioned at a critical intersection of neuromodulatory and metabolic signaling.[3][4] This technical guide provides a comprehensive overview of the current understanding of 4-GBA, with a particular focus on its emerging role as a potential neuroprotective agent. We will delve into its chemical characteristics, biosynthesis, and the putative mechanisms underlying its neuroprotective effects, including its interaction with neurotransmitter systems and its antioxidant properties. This document also outlines detailed experimental protocols for investigating its therapeutic potential and presents key data in a structured format to aid researchers in the field of neuropharmacology and drug development.

Introduction to this compound (4-GBA)

This compound is a naturally occurring guanidino compound.[5] These compounds are characterized by the presence of a guanidinium (B1211019) group and are involved in various physiological processes.[6] 4-GBA's biosynthesis is linked to arginine metabolism, a key pathway in the body.[7] While its precise physiological functions are still under investigation, its presence in the central nervous system suggests a role in neural processes.[1]

Chemical and Physical Properties

4-GBA is a white, crystalline solid with good solubility in aqueous solutions, a characteristic that is crucial for its biological activity.[8][9] Its polar nature, owing to the presence of both a carboxyl and a guanidino group, facilitates interactions within the physiological environment.[8] A summary of its key properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-(diaminomethylideneamino)butanoic acid[5]
Molecular Formula C₅H₁₁N₃O₂[8]
Molecular Weight 145.16 g/mol [9]
CAS Number 463-00-3[8]
Appearance Crystalline solid (white or colorless)[8]
Melting Point 182 °C (decomposes)[8][9]
Water Solubility 14 mg/mL (at 25°C)[9]
pKa (Strongest Acidic) 4.24[3]
Biosynthesis of this compound

The primary pathway for the synthesis of 4-GBA involves the amino acid arginine.[7] It is considered a derivative of arginine and its production is an integral part of nitrogen metabolism.[8] One of the established biosynthetic routes is the transamidination of the amidino group from arginine to γ-aminobutyric acid (GABA).[3][7]

GBA_Biosynthesis Arginine L-Arginine AGAT Transamidinase (e.g., AGAT) Arginine->AGAT Amidine group donor GABA γ-Aminobutyric Acid (GABA) GABA->AGAT Amidine group acceptor GBA This compound (4-GBA) Ornithine Ornithine AGAT->GBA Forms AGAT->Ornithine Byproduct GBA_Neuroprotection_Pathway cluster_stress Cellular Stressors cluster_mechanisms Putative Mechanisms Excitotoxicity Excitotoxicity NeuronalDamage Neuronal Damage / Apoptosis Excitotoxicity->NeuronalDamage OxidativeStress Oxidative Stress (ROS) OxidativeStress->NeuronalDamage GBA 4-Guanidinobutanoic Acid (4-GBA) GABAR GABA Receptor Modulation GBA->GABAR Antioxidant Antioxidant Activity GBA->Antioxidant Metabolism Arginine/Proline Metabolism Regulation GBA->Metabolism Neuroprotection Neuroprotection GABAR->Neuroprotection Inhibition of Excitotoxicity Antioxidant->Neuroprotection ROS Scavenging Metabolism->Neuroprotection Metabolic Homeostasis Neuroprotection->NeuronalDamage Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: 4-GBA is Neuroprotective CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) start->CellCulture AnimalModel Animal Model of Neurodegeneration (e.g., MCAO) start->AnimalModel Toxicity Induce Neurotoxicity (e.g., H₂O₂, Glutamate) CellCulture->Toxicity Treatment_vitro Treat with 4-GBA (Dose-Response) Toxicity->Treatment_vitro Assays_vitro Assess Viability (MTT) & Oxidative Stress (TBARS) Treatment_vitro->Assays_vitro DataAnalysis Data Analysis & Interpretation Assays_vitro->DataAnalysis Treatment_vivo Administer 4-GBA AnimalModel->Treatment_vivo Behavioral Behavioral Testing Treatment_vivo->Behavioral Histology Histological & Biochemical Analysis of Brain Tissue Behavioral->Histology Histology->DataAnalysis Conclusion Conclusion on Neuroprotective Efficacy DataAnalysis->Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an endogenous metabolite derived from L-arginine.[1] It plays a role in several metabolic pathways, including arginine and proline metabolism, and is implicated in creatine (B1669601) synthesis. Emerging research suggests its potential as a neuromodulator and neuroprotective agent, making it a compound of interest for drug development.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its handling, formulation, and development as a potential therapeutic agent.

Physicochemical Properties

This compound is a polar, hydrophilic compound. Its structure, featuring both a carboxyl group and a guanidinium (B1211019) group, contributes to its zwitterionic nature and strong hydrogen bonding capacity.[1][3]

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, and formulation. This compound exhibits good solubility in aqueous environments, a characteristic attributed to its polar functional groups.[1]

Aqueous Solubility

This compound is soluble in water. However, reported quantitative values vary, suggesting that experimental conditions significantly influence the results. It is essential to consider the method of determination (e.g., kinetic vs. thermodynamic) when comparing solubility data.

SolventSolubilityTemperature (°C)Method
Water14 mg/mL (96.44 mM)[1][4]25Not Specified
Water25 mg/mL (172.22 mM)[5]Not SpecifiedRequires sonication
Water5.13 g/L (35.34 mM)[6]Not SpecifiedPredicted (ALOGPS)
Water2.78 g/L (19.15 mM)[7]Not SpecifiedPredicted (ALOGPS)
PBS16.67 mg/mL (114.84 mM)[5]Not SpecifiedRequires sonication, warming, and heating to 60°C
Solubility in Organic Solvents

This compound is generally poorly soluble in organic solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Insoluble[8][9]
Most Organic SolventsEssentially insoluble[1]
Factors Influencing Solubility
  • pH: The solubility of this compound is pH-dependent. The presence of the carboxylic acid and guanidinium groups means that the ionization state of the molecule changes with pH, which in turn affects its solubility. Generally, the solubility is expected to increase in both acidic and basic environments compared to its isoelectric point.[1]

  • Temperature: As with many solid solutes, the aqueous solubility of this compound is expected to increase with temperature.[1]

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Solid-State Stability

In its solid, crystalline form, this compound is stable under standard conditions.[1] For long-term storage, the following conditions are recommended:

Storage ConditionDuration
-20°C3 years[5][9]
4°C2 years[5]
2-8°CRecommended for general storage[1][10]
Thermal Stability

The thermal stability of this compound is indicated by its high melting point with decomposition.

ParameterValue
Melting Point280-282 °C (with decomposition)[1][11]

The high decomposition temperature suggests strong intermolecular forces in the crystalline state.

Solution Stability

For solutions, storage at low temperatures is recommended:

Storage ConditionDuration
-80°C in solvent1 year[9]
-20°C in solvent1 year[5]
Photostability

Specific photostability studies on this compound are not widely reported. However, as with any pharmaceutical compound, its sensitivity to light should be evaluated according to ICH Q1B guidelines. This involves exposing the solid drug substance and solutions to a defined light source and monitoring for degradation.

Experimental Protocols

The following sections outline general experimental protocols that can be adapted for the determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][12][13][14]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer of specific pH)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the agitation and allow the suspension to settle.

  • Centrifuge the sample at a high speed to pellet the undissolved solid.

  • Carefully withdraw a clear aliquot of the supernatant.

  • Dilute the supernatant with the solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility by correcting for the dilution factor.

Workflow for Shake-Flask Solubility Determination

G A Add excess 4-GBA to solvent B Equilibrate with shaking (24-48h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Workflow for the shake-flask solubility method.
Stability Testing: General Protocol for Forced Degradation

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods, following ICH Q1A(R2) guidelines.[3][15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Hydrolytic:

    • Acidic: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Neutral: e.g., Water at 60°C for 24 hours.

    • Basic: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal (Dry Heat): e.g., Solid compound at 105°C for 24 hours.

  • Photolytic: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A dark control should be run in parallel.[15]

Procedure:

  • Prepare solutions of this compound at a known concentration in the respective stress media.

  • For thermal and photolytic studies, use the solid compound.

  • Expose the samples to the specified stress conditions for a defined period.

  • At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a gradient method capable of separating the parent compound from its degradation products).

  • Determine the percentage of degradation and identify any major degradation products.

General Workflow for Forced Degradation Study

G cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analyze by Stability-Indicating Method (e.g., HPLC) A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal D->Analysis E Photolytic E->Analysis Sample 4-GBA Sample (Solid or Solution) Sample->A Sample->B Sample->C Sample->D Sample->E Results Determine Degradation % Identify Degradants Analysis->Results

Overview of a forced degradation study workflow.

Biological Context and Signaling Pathways

This compound is a metabolite in the arginine and proline metabolism pathway.[17][18] Its formation is linked to the catabolism of L-arginine.

Arginine and Proline Metabolism

This compound is formed from L-arginine through a series of enzymatic reactions. Understanding its position in this pathway is crucial for elucidating its physiological role.

Arginine and Proline Metabolism Pathway

G Arginine L-Arginine GBA 4-Guanidinobutanoic acid Arginine->GBA Ornithine Ornithine Arginine->Ornithine Urea Urea Arginine->Urea Proline Proline Ornithine->Proline Glutamate Glutamate Ornithine->Glutamate

Simplified Arginine and Proline Metabolism.
Potential Neuromodulatory Role

There is growing evidence that this compound may act as a neuromodulator in the central nervous system. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, suggests a potential interaction with GABA receptors.[19] While the exact nature of this interaction is still under investigation, it is hypothesized that 4-GBA may modulate GABAergic neurotransmission.

Hypothesized Neuromodulatory Action of 4-GBA

G GBA 4-Guanidinobutanoic acid GABA_R GABA Receptor GBA->GABA_R Binds to/Interacts with Neuron Postsynaptic Neuron GABA_R->Neuron Influences Effect Modulation of Neuronal Activity Neuron->Effect

Potential interaction of 4-GBA with GABA receptors.

Conclusion

This compound is a water-soluble, polar compound with limited solubility in organic solvents. Its solid form is stable under recommended storage conditions, and its thermal stability is indicated by a high melting point with decomposition. While general protocols for assessing its solubility and stability are available, further studies are required to generate a comprehensive, quantitative dataset, particularly regarding its degradation kinetics under various stress conditions. Its role as a metabolite in the arginine and proline pathway is established, and its potential as a neuromodulator warrants further investigation. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound.

References

4-Guanidinobutanoic Acid in Exercise Physiology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an arginine metabolite with structural similarities to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While direct research into its effects on exercise performance is limited, its biochemical origins and molecular structure suggest several plausible mechanisms through which it could influence exercise physiology. This technical guide synthesizes the available preclinical and indirect clinical evidence to provide a framework for future research. The primary hypothesized mechanisms of action include its role as a potential creatine (B1669601) precursor, its function as a GABA receptor agonist which may influence growth hormone secretion, and its relationship with arginine-dependent nitric oxide synthesis. This document provides an in-depth overview of these pathways, summarizes quantitative data from closely related compounds, details relevant experimental protocols, and outlines potential avenues for drug development and further scientific inquiry.

Introduction to this compound (4-GBA)

This compound is a naturally occurring guanidino compound. It is synthesized endogenously from L-arginine and γ-aminobutyric acid (GABA).[1] Its structure is notable for containing both a guanidinium (B1211019) group, characteristic of arginine, and a butanoic acid backbone that makes it a structural analogue of GABA. This dual characteristic positions 4-GBA at the intersection of cellular energy metabolism and neuromodulation, making it a compound of interest for exercise physiology research.[2]

The primary enzyme responsible for its synthesis is L-arginine:glycine (B1666218) amidinotransferase (AGAT), the same enzyme that catalyzes the first and rate-limiting step of creatine synthesis.[3][4] However, in the case of 4-GBA synthesis, AGAT exhibits promiscuity, utilizing GABA instead of glycine as the acceptor for the amidino group from arginine.[3] This biochemical linkage to both the creatine and GABA pathways forms the foundation of its theoretical ergogenic potential.

Hypothesized Mechanisms of Action in Exercise Physiology

The potential ergogenic effects of 4-GBA are predicated on three primary, interconnected mechanisms. It is crucial to note that while these pathways are biochemically plausible, direct evidence from 4-GBA supplementation studies on exercise outcomes is currently lacking.

Role in Creatine Metabolism

The synthesis of 4-GBA is catalyzed by the enzyme AGAT, which is central to creatine production.[3] The primary and most well-understood function of AGAT is to transfer an amidino group from arginine to glycine, forming guanidinoacetic acid (GAA), the direct precursor to creatine.[4][5] The ability of AGAT to also use GABA as a substrate to produce 4-GBA suggests that supplemental 4-GBA could influence the creatine synthesis pathway, potentially by competing for the enzyme or by sparing arginine for other metabolic functions.

Arginine L-Arginine AGAT AGAT (L-arginine:glycine amidinotransferase) Arginine->AGAT GABA GABA GABA->AGAT Substrate Promiscuity Glycine Glycine Glycine->AGAT Primary Substrate GBA This compound (4-GBA) AGAT->GBA Forms GAA Guanidinoacetic Acid (GAA) AGAT->GAA Forms Ornithine Ornithine AGAT->Ornithine GAMT GAMT GAA->GAMT Creatine Creatine GAMT->Creatine

Figure 1: Biosynthesis of 4-GBA and its relation to the primary creatine synthesis pathway.
GABAergic Neuromodulation and Potential for Growth Hormone Release

4-GBA is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system.[6] Studies have shown that guanidino compounds, including 4-GBA, can act as GABA mimetics and activate GABA-A receptors.[2] These receptors are ligand-gated ion channels that, upon activation, permit an influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of action potentials.[7]

This GABAergic activity is significant for exercise physiology due to GABA's role in stimulating pituitary growth hormone (GH) secretion.[8] Research demonstrates that oral GABA administration can significantly increase both resting and post-exercise GH levels.[9] The mechanism is believed to involve the activation of GABA-A receptors at the pituitary or hypothalamic level. As a GABA analogue, 4-GBA may share this secretagogue property.

GBA 4-GBA (GABA Analogue) Receptor GABA-A Receptor (Ligand-gated Cl- Channel) GBA->Receptor Binds to & Activates Hyperpolarization Cl- Influx & Hyperpolarization Receptor->Hyperpolarization Opens Channel Neuron Postsynaptic Neuron (e.g., in Hypothalamus/Pituitary) GH_Release Stimulation of Growth Hormone (GH) Secretion Neuron->GH_Release Leads to (Hypothesized) Hyperpolarization->Neuron Inhibits/Modulates Neuron

Figure 2: Hypothesized pathway for 4-GBA-induced Growth Hormone release via GABA-A receptor activation.
Relationship to Nitric Oxide Synthesis

The link between 4-GBA and nitric oxide (NO) is indirect and stems from their shared precursor, L-arginine. Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule for vasodilation and blood flow regulation in skeletal muscle. Enhanced blood flow is a key component of exercise performance and recovery. By being a product of arginine metabolism, the administration of 4-GBA could potentially influence arginine availability for other pathways, including NO synthesis. This "arginine sparing" effect is purely theoretical for 4-GBA but has been suggested for the related compound GAA.

Quantitative Data from Related Compounds

Direct quantitative data on the ergogenic effects of 4-GBA is not available in the current body of scientific literature. However, to provide context for researchers, data from studies on Guanidinoacetic Acid (GAA), the direct creatine precursor also synthesized by AGAT, and GABA, the parent molecule of 4-GBA, are presented below.

Table 1: Effects of Guanidinoacetic Acid (GAA) Supplementation on Muscular Performance Source: Randomized, double-blind, placebo-controlled trial.[10]

Dosage GroupDurationPerformance MetricResult (Change from Baseline vs. Placebo)Significance (p-value)
1.2 g/day GAA6 WeeksHandgrip StrengthSignificant Improvement< 0.05
2.4 g/day GAA6 WeeksHandgrip StrengthSignificant Improvement< 0.05
4.8 g/day GAA6 WeeksHandgrip StrengthNo Significant Improvement vs. Placebo> 0.05
1.2 g/day GAA6 WeeksBench Press Endurance (Reps)Significant Improvementp = 0.01
4.8 g/day GAA6 WeeksBench Press Endurance (Reps)Significant Improvementp = 0.01

Table 2: Effects of GABA Ingestion on Growth Hormone (GH) Concentrations Source: Data from studies on oral GABA administration.[9]

ConditionDosageBiomarkerResultSignificance
Acute Oral Ingestion5 g GABAPlasma GHSignificant IncreaseP < 0.0001 vs. Controls

Experimental Protocols

For researchers planning to investigate 4-GBA, referencing established protocols for related compounds is essential. Below are detailed methodologies for preclinical and clinical evaluation, as well as bioanalytical procedures.

Preclinical In Vivo Assessment of Ergogenic Potential

This protocol outlines a typical workflow for assessing the effects of a novel compound like 4-GBA on exercise performance in a rodent model.

start Animal Acclimation (e.g., C57BL/6 mice, 1 week) random Randomization into Groups (e.g., Vehicle, 4-GBA Low Dose, 4-GBA High Dose) start->random admin Chronic Administration (e.g., 4 weeks via oral gavage or drinking water) random->admin perf Performance Testing - Forelimb Grip Strength - Treadmill Time to Exhaustion admin->perf collect Sample Collection (Terminal Procedure) - Blood (Plasma) - Muscle (e.g., Gastrocnemius, Soleus) perf->collect analysis Bioanalysis - Plasma 4-GBA (HPLC-MS/MS) - Muscle Creatine/Phosphocreatine - Gene/Protein Expression (AGAT, GAMT) collect->analysis end Data Analysis & Interpretation analysis->end

Figure 3: Standard experimental workflow for preclinical evaluation of 4-GBA.
  • Animal Model: Male C57BL/6J mice, aged 8-10 weeks.

  • Housing: Standardized conditions (12:12 light-dark cycle, controlled temperature, ad libitum access to food and water).

  • Groups: (1) Vehicle control (saline or appropriate solvent); (2) Low-dose 4-GBA; (3) High-dose 4-GBA. N=10-12 animals per group.

  • Administration: Daily oral gavage for 28 days. Doses to be determined by allometric scaling from human-equivalent doses or based on preliminary toxicity studies.[11]

  • Performance Testing:

    • Forelimb Grip Strength: Assessed weekly using a grip strength meter. The peak force of five consecutive pulls is recorded.

    • Treadmill Exhaustion Test: Performed at week 4. Mice run on a treadmill with a progressive increase in speed and/or incline until exhaustion, defined as the inability to remain on the belt for 10 consecutive seconds.[12]

  • Tissue Collection: At the end of the study, animals are euthanized, and blood is collected via cardiac puncture for plasma separation. Skeletal muscles (e.g., gastrocnemius, tibialis anterior) are excised, weighed, and flash-frozen for later analysis.

Human Clinical Trial Protocol (Adapted from GAA studies)

This protocol is based on methodologies used in human trials for GAA.[10]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.

  • Participants: Healthy, recreationally active males and females, aged 18-30.

  • Intervention: Participants are randomized to receive (1) Placebo, (2) 1.2 g/day 4-GBA, or (3) 2.4 g/day 4-GBA for 6 weeks.

  • Assessments (Baseline and Week 6):

    • Muscular Strength: Isometric handgrip dynamometry and one-repetition maximum (1-RM) for exercises like bench press and leg press.

    • Muscular Endurance: Repetitions to failure at 80% of 1-RM on the bench press.

    • Blood Analysis: Venous blood samples collected after an overnight fast to measure plasma levels of 4-GBA, creatine, growth hormone, and safety markers (e.g., homocysteine, kidney and liver function tests).

Bioanalytical Method: Quantification of 4-GBA in Plasma

Accurate quantification of 4-GBA requires a sensitive and specific method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[13][14]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., an isotopically labeled version of 4-GBA).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.[15][16]

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

  • Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-GBA and the internal standard to ensure specificity and accurate quantification.

Considerations for Drug Development and Future Research

The therapeutic and ergogenic potential of 4-GBA remains largely unexplored. The primary areas for future investigation should focus on:

  • Direct Performance Studies: The most critical unmet need is for well-controlled preclinical and clinical trials that directly administer 4-GBA and measure its effects on muscle strength, endurance, and body composition.

  • Pharmacokinetics and Safety: Establishing the oral bioavailability, dose-response relationship, and safety profile of 4-GBA is paramount. Of particular interest is its effect on homocysteine levels, a known concern with supplementation of its analogue, GAA.

  • GH Secretion Confirmation: Studies are needed to confirm if the hypothesized GABA-mimetic effect of 4-GBA translates to a measurable increase in circulating growth hormone in response to acute and chronic administration, both at rest and post-exercise.

  • Mechanism of Action: Elucidating whether 4-GBA's primary effects are central (neuromodulatory) or peripheral (muscular energy metabolism) will be key to understanding its potential applications.

Conclusion

This compound presents a compelling target for research in exercise physiology due to its unique position as both an arginine metabolite and a GABA analogue. While direct evidence of its efficacy as an ergogenic aid is currently absent, its biochemical rationale provides a strong foundation for future investigation. Its synthesis via the AGAT enzyme links it to creatine metabolism, and its structural similarity to GABA suggests a potential role in modulating the central nervous system and stimulating anabolic hormones. The experimental protocols and quantitative data from related compounds outlined in this guide offer a clear roadmap for researchers to systematically explore the potential of 4-GBA and determine its true place within the landscape of performance-enhancing compounds. Rigorous scientific inquiry is required to move this molecule from a theoretical compound of interest to a validated agent for use in sports nutrition or clinical medicine.

References

An In-depth Technical Guide to the Structural Analogs of 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (GBA), a naturally occurring compound derived from the metabolism of L-arginine, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has led to investigations into its effects on the central nervous system, particularly its interactions with GABA receptors.[3][4][5] Furthermore, the presence of the guanidino group, a key pharmacophore in numerous biologically active molecules, suggests a broad potential for therapeutic applications. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, pharmacological evaluation, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Rationale for Analog Design

The core structure of this compound features a four-carbon chain with a terminal carboxylic acid group and a guanidino group. This bifunctional nature allows for a wide range of structural modifications to explore and optimize its biological activity. The primary rationales for designing GBA analogs include:

  • Modulating Receptor Affinity and Selectivity: To enhance binding to specific biological targets, such as different subtypes of GABA receptors or other enzymes and receptors.

  • Improving Pharmacokinetic Properties: To enhance absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and therapeutic efficacy.

  • Investigating Structure-Activity Relationships (SAR): To understand the key structural features responsible for the observed biological effects and to guide the design of more potent and selective compounds.

The main points of modification on the this compound scaffold are:

  • The Carboxylic Acid Group: Esterification, amidation, or replacement with bioisosteres to alter polarity, membrane permeability, and metabolic stability.

  • The Guanidino Group: N-alkylation, N-acylation, or incorporation into cyclic systems to modulate basicity, hydrogen bonding capacity, and receptor interactions.

  • The Carbon Chain: Shortening, lengthening, or introducing conformational rigidity through cyclization or the incorporation of double or triple bonds to probe the optimal distance and orientation between the two functional groups.

Structural Analogs of this compound: A Quantitative Overview

This section details various structural analogs of this compound, presenting available quantitative data on their biological activities in a structured format for easy comparison.

Omega-Guanidino-Alkanoic Acids

Analogs with varying carbon chain lengths have been synthesized and evaluated to understand the impact of the distance between the guanidino and carboxylic acid groups on biological activity.

Compound NameStructureBiological TargetActivity (IC₅₀/Kᵢ/EC₅₀)Reference
3-Guanidinopropionic acidHN=C(NH₂)NH(CH₂)₂COOHGABA Receptor-[3]
5-Guanidinovaleric acidHN=C(NH₂)NH(CH₂)₄COOHGABA ReceptorAntagonist[4]
N-Substituted Analogs

Modifications on the guanidino group can significantly influence the compound's interaction with its biological target.

Compound NameStructureBiological TargetActivity (IC₅₀/Kᵢ/EC₅₀)Reference
N-Methyl-4-guanidinobutanoic acidCH₃N=C(NH₂)NH(CH₂)₃COOH---
N-Acetyl-4-guanidinobutanoic acidAcN=C(NH₂)NH(CH₂)₃COOH---

No specific quantitative data for these N-substituted analogs were found in the reviewed literature.

Carboxylic Acid Derivatives (Esters and Amides)

Esterification and amidation of the carboxylic acid group can enhance lipophilicity and cell permeability.

Compound NameStructureBiological TargetActivity (IC₅₀/Kᵢ/EC₅₀)Reference
Ethyl 4-guanidinobutanoateHN=C(NH₂)NH(CH₂)₃COOEt---
4-GuanidinobutanamideHN=C(NH₂)NH(CH₂)₃CONH₂---
Conformationally Restricted Analogs

Introducing rigidity into the carbon backbone can provide insights into the bioactive conformation and improve receptor selectivity.

Compound NameStructureBiological TargetActivity (IC₅₀/Kᵢ/EC₅₀)Reference
cis-3-(Guanidinomethyl)cyclopropanecarboxylic acid(Schematic)GABA Receptor-[6]
trans-4-(Guanidinomethyl)cyclohexanecarboxylic acid(Schematic)GABA Receptor-[7]

Specific quantitative data for guanidino-containing conformationally restricted GABA analogs are limited in publicly available literature. The provided references discuss the synthesis and evaluation of related carbocyclic GABA analogs.

Key Biological Targets and Signaling Pathways

The structural similarity of this compound and its analogs to GABA suggests that their primary biological targets are within the GABAergic system.

GABA Receptors

Guanidino compounds have been shown to modulate the function of GABA receptors, which are the main inhibitory neurotransmitter receptors in the mammalian central nervous system.[3][5] These receptors are ligand-gated ion channels that are permeable to chloride ions.

GABA_Receptor_Signaling GABA GABA or Analog GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to (Cl- influx) Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Some guanidino compounds have been found to act as antagonists at GABA receptors, inhibiting the chloride current induced by GABA.[4] This antagonistic activity may contribute to the convulsant effects observed with some guanidino compounds.[3]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on established procedures in the literature.

General Synthesis of Guanidino Compounds

The synthesis of guanidino compounds typically involves the reaction of an amine with a guanylating agent.

Guanidine_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Amine Primary or Secondary Amine Reaction_Vessel Reaction in a suitable solvent (e.g., DMF, CH3CN) with a base (e.g., Et3N, DIPEA) Amine->Reaction_Vessel Guanylating_Agent Guanylating Agent (e.g., S-methylisothiourea, N,N'-Di-Boc-N''-triflylguanidine) Guanylating_Agent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Chromatography (e.g., Silica gel) Workup->Purification Product Guanidino Compound Purification->Product

Detailed Protocol for Guanylation of an Amino Acid:

  • Protection of the Carboxylic Acid: The carboxylic acid group of the starting amino acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions. This can be achieved by reacting the amino acid with the corresponding alcohol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).

  • Guanylation: The amino group of the protected amino acid is then reacted with a suitable guanylating agent. A common method involves the use of S-methylisothiourea sulfate (B86663) in the presence of a base such as triethylamine (B128534) or sodium hydroxide (B78521) in an aqueous or alcoholic solvent. The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Deprotection: The protecting group on the carboxylic acid is removed. For methyl or ethyl esters, this is usually accomplished by hydrolysis with a base (e.g., NaOH or LiOH) followed by acidification.

  • Purification: The final product is purified by techniques such as recrystallization or column chromatography.

In Vitro Evaluation of GABA Receptor Activity

The activity of the synthesized analogs on GABA receptors can be assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes expressing recombinant GABA receptors.

Electrophysiology_Workflow Oocyte_Prep Preparation of Xenopus Oocytes and injection with GABA receptor cRNA Incubation Incubation of oocytes (2-5 days) Oocyte_Prep->Incubation TEVC Two-Electrode Voltage Clamp Recording Incubation->TEVC Data_Analysis Data Analysis: Measurement of current inhibition/potentiation TEVC->Data_Analysis GABA_App Application of GABA (EC50 concentration) GABA_App->TEVC Analog_App Co-application of GABA and Test Compound (Analog) Analog_App->TEVC

Protocol Outline:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • Drug Application: A baseline GABA-evoked current is established by applying a concentration of GABA that elicits a half-maximal response (EC₅₀). The test compound (analog) is then co-applied with GABA to determine its effect on the GABA-induced current.

  • Data Analysis: The percentage of inhibition or potentiation of the GABA-evoked current by the test compound is calculated to determine its activity. Concentration-response curves are generated to calculate IC₅₀ or EC₅₀ values.

Conclusion and Future Directions

The structural analogs of this compound represent a promising class of compounds with the potential for therapeutic applications, particularly in the modulation of the GABAergic system. The available data, though somewhat limited for a comprehensive SAR analysis, indicate that modifications to the carbon chain length and the introduction of conformational constraints can significantly impact biological activity. Future research in this area should focus on:

  • Systematic Synthesis and Evaluation: A more systematic approach to the synthesis and pharmacological testing of a wider range of analogs is needed to establish clear structure-activity relationships.

  • Exploration of Diverse Biological Targets: While the focus has been on GABA receptors, the potential of these analogs to interact with other targets, such as nitric oxide synthases, creatine (B1669601) kinase, and other enzymes involved in amino acid metabolism, should be explored.

  • In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.

The development of novel and selective analogs of this compound holds the potential to yield valuable pharmacological tools and new therapeutic agents for a variety of neurological and other disorders. This guide provides a foundational understanding of the current landscape and a framework for future investigations in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Note: Quantification of 4-Guanidinobutanoic Acid in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of 4-guanidinobutanoic acid in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, pharmacodynamic, and metabolic studies.

Introduction

This compound, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is an important metabolite in various biological pathways, including arginine and proline metabolism.[1] Accurate quantification of this compound in biological fluids is crucial for understanding its physiological and pathological roles. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification. This document provides a detailed protocol for the analysis of this compound, including sample preparation, instrument parameters, and method validation guidelines.

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is employed for the extraction of this compound from plasma samples.[2][3]

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (B52724) (HPLC grade), chilled at -20°C

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g

  • Vortex mixer

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of the internal standard working solution.

  • Add 400 µL of chilled acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Elution Time (min)

MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Analyte

Note: Collision energies and other MS parameters should be optimized for the specific instrument used. The precursor ion for this compound is its [M+H]+ ion, with a calculated m/z of approximately 146.0928.[4]

Data Presentation

Method Validation Summary

The following table summarizes typical validation parameters for a quantitative HPLC-MS/MS method for this compound. These values should be established during in-house method validation.

Validation ParameterTypical Acceptance Criteria/Results
Linearity (r²) ≥ 0.99
Calibration Curve Range 1 - 1000 ng/mL in matrix
Limit of Detection (LOD) Signal-to-Noise ratio > 3
Limit of Quantification (LOQ) Signal-to-Noise ratio > 10; typically 1 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Matrix Effect Assessed by post-extraction spike; should be consistent across different lots of matrix
Recovery Consistent and reproducible across the concentration range
Stability Analyte should be stable under conditions of sample collection, storage (short-term, long-term, freeze-thaw), and processing.[3]

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound from sample collection to data analysis is depicted below.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing SampleCollection Plasma Sample Collection Spiking Spike Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Data Reporting Quantification->Report G Analyte This compound in Plasma SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep IS Internal Standard (Stable Isotope Labeled) IS->SamplePrep LC HPLC Separation SamplePrep->LC Cleaned Extract MS Mass Spectrometry (MRM Detection) LC->MS Separated Analytes Data Quantitative Data MS->Data Signal Response

References

Application Notes and Protocols for the Analytical Detection of 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). It is an endogenous metabolite found in various biological fluids and tissues, including the brain, plasma, and urine. The accurate and sensitive detection of 4-GBA is crucial for understanding its physiological roles, its potential as a biomarker for certain pathological conditions, and for its monitoring in drug development processes. These application notes provide detailed protocols and comparative data for the principal analytical methods used for the detection and quantification of this compound.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound.

MethodDerivatization ReagentMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-UV Methylglyoxal (B44143)Serum1.14–141 µmol/L0.039–0.070 µmol/LNot ReportedNot Reported[1]
GC-FID Glyoxal (B1671930)Serum0.1–20.0 µmol/L0.024–0.034 µmol/L0.08–0.11 µmol/L93-105% (spiked serum)[2]
LC-MS/MS None (Direct)Plasma1-1000 ng/mLNot specified1 ng/mL85.4-112.5%*[3]

Note: Data for LC-MS/MS is based on a method for a structurally related compound and serves as a representative example of the expected performance. Specific validation for this compound would be required.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Principle: this compound, lacking a strong chromophore, requires derivatization to be detected by UV-Visible or fluorescence detectors. Pre-column derivatization with reagents that react with the guanidino or amino group allows for sensitive detection.

Method: Derivatization with Methylglyoxal and UV Detection

This protocol is adapted from a method for the analysis of various guanidino compounds in serum.[1]

a. Sample Preparation (Serum)

  • To 1.0 mL of serum, add 1.0 mL of 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant for derivatization.

b. Derivatization Procedure

  • To 0.5 mL of the deproteinized supernatant, add 0.5 mL of 0.1 M sodium tetraborate (B1243019) buffer (pH 8.8).

  • Add 0.5 mL of 0.1 M methylglyoxal solution.

  • Heat the mixture at 80°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

c. HPLC Conditions

  • Column: Kromasil C18, 5 µm (150 mm x 4.6 mm i.d.)[1]

  • Mobile Phase: Methanol (B129727):Water:0.1 M Sodium Tetraborate buffer (pH 8.8) (57:28:15, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 228 nm[1]

  • Injection Volume: 20 µL

d. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis serum Serum Sample deproteinize Protein Precipitation (TCA) serum->deproteinize centrifuge_prep Centrifugation deproteinize->centrifuge_prep supernatant Collect Supernatant centrifuge_prep->supernatant add_reagents Add Buffer & Methylglyoxal supernatant->add_reagents heat Heat at 80°C add_reagents->heat cool Cool to RT heat->cool filter Filter cool->filter hplc HPLC-UV (228 nm) filter->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for HPLC analysis of 4-GBA with methylglyoxal derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: For GC-MS analysis, the non-volatile this compound must be derivatized to increase its volatility and thermal stability. This is typically achieved by reacting it with a derivatizing agent to form a less polar and more volatile compound.

Method: Derivatization with Glyoxal and Flame Ionization Detection (FID) or Mass Spectrometry (MS)

This protocol is based on a validated method for the determination of guanidino compounds in serum.[2]

a. Sample Preparation (Serum)

  • Collect 5 mL of blood and allow it to clot at room temperature for 1 hour.

  • Centrifuge at 3000 g for 30 minutes.

  • To 2.5 mL of the serum supernatant, add 5.0 mL of methanol for protein precipitation.

  • Mix well and centrifuge again at 3000 g for 30 minutes.

  • Collect the supernatant for the derivatization step.[2]

b. Derivatization Procedure

  • To 1.0 mL of the supernatant, add 0.2 mL of sodium tetraborate buffer (pH 7.5).

  • Add 0.2 mL of 2% (v/v) glyoxal in methanol.[2]

  • Add an appropriate internal standard.

  • Heat the mixture in a water bath at 80°C for 20 minutes.[2]

  • After cooling to room temperature, add 1.0 mL of chloroform (B151607) and mix thoroughly.

  • Allow the layers to separate and transfer the organic (bottom) layer to a GC vial.

c. GC-MS Conditions

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness)[2]

  • Carrier Gas: Nitrogen at a flow rate of 3 mL/min[2]

  • Oven Temperature Program: Initial temperature of 100°C for 2 minutes, then ramp at 20°C/min to 250°C.[2]

  • Injector Temperature: 270°C

  • Detector: Flame Ionization Detector (FID) at 280°C or Mass Spectrometer[2]

  • Injection Volume: 1 µL (split ratio 10:1)

d. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis serum Serum Sample deproteinize Protein Precipitation (Methanol) serum->deproteinize centrifuge_prep Centrifugation deproteinize->centrifuge_prep supernatant Collect Supernatant centrifuge_prep->supernatant add_reagents Add Buffer & Glyoxal supernatant->add_reagents heat Heat at 80°C add_reagents->heat extract Liquid-Liquid Extraction heat->extract gcms GC-MS/FID extract->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for GC-MS analysis of 4-GBA with glyoxal derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and selectivity for the direct analysis of this compound in complex biological matrices, often without the need for derivatization. The method relies on the separation of the analyte by liquid chromatography followed by its specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Method: Direct Quantification in Plasma

This protocol is a general approach for the analysis of small polar molecules in plasma and should be validated specifically for this compound.

a. Sample Preparation (Plasma)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[4]

  • Filter through a 0.22 µm spin filter before injection.[4]

b. LC-MS/MS Conditions

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm) or a HILIC column can be suitable for retaining this polar compound.[4]

  • Mobile Phase A: Water with 0.1% Formic Acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[4]

  • Gradient: A gradient from low to high organic phase (Mobile Phase B) should be optimized to achieve good separation. A representative gradient could be: 0-1 min, 1% B; 1-10 min, 1-99% B; 10-12 min, 99% B; 12.1-15 min, 1% B.

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 5 µL[4]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 146.1 (for [M+H]+)

    • Product Ions (Q3): Specific product ions for 4-GBA would need to be determined by direct infusion and fragmentation experiments. Common losses for guanidino compounds include the guanidino group.

c. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample deproteinize Protein Precipitation (Methanol) plasma->deproteinize centrifuge_prep Centrifugation deproteinize->centrifuge_prep evaporate Evaporation centrifuge_prep->evaporate reconstitute Reconstitution evaporate->reconstitute filter_prep Filtering reconstitute->filter_prep lcms LC-MS/MS (MRM Mode) filter_prep->lcms data Data Acquisition & Quantification lcms->data Enzyme_Inhibition cluster_reaction Arginase Catalyzed Reaction cluster_inhibition Inhibition by 4-GBA cluster_detection Detection Arginine L-Arginine Arginase Arginase Arginine->Arginase Products L-Ornithine + Urea Arginase->Products Urea_detect Urea Detection (Colorimetric) Products->Urea_detect GBA 4-Guanidinobutanoic Acid GBA->Arginase Signal Reduced Colorimetric Signal Urea_detect->Signal

References

Application Notes and Protocols for the Synthesis of 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid, also known as γ-guanidinobutyric acid (GBA), is a naturally occurring amino acid derivative. It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the amino acid arginine.[1][2] In biological systems, this compound is involved in arginine and proline metabolism and is a precursor in the biosynthesis of creatine (B1669601), a vital molecule for energy homeostasis in muscle and brain tissue.[3][4][5][6] Its potential roles in neurotransmission and its association with certain metabolic disorders have made it a compound of interest for researchers in neuroscience and drug development.[7]

These application notes provide a detailed protocol for the chemical synthesis of this compound, its characterization, and an overview of its biological significance.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₅H₁₁N₃O₂
Molecular Weight 145.16 g/mol
Appearance White crystalline solid
Melting Point 280-282 °C (decomposes)
Solubility Soluble in water.[8]
¹H NMR (D₂O, 400 MHz) δ 1.78 (quintet, 2H, J=7.2 Hz, -CH₂-CH₂ -CH₂-), 2.25 (t, 2H, J=7.2 Hz, -CH₂ -COOH), 3.15 (t, 2H, J=7.2 Hz, -NH-CH₂ -CH₂-)
¹³C NMR (D₂O, 100 MHz) δ 27.5 (-CH₂-C H₂-CH₂-), 36.8 (-C H₂-COOH), 43.5 (-NH-C H₂-CH₂-), 159.5 (C=N), 185.0 (COOH)
Mass Spectrometry (ESI+) m/z 146.0924 [M+H]⁺

Experimental Protocols

Synthesis of this compound from γ-Aminobutyric Acid (GABA)

This protocol describes the synthesis of this compound via the guanidinylation of γ-aminobutyric acid (GABA) using S-methylisothiourea sulfate (B86663).

Materials:

  • γ-Aminobutyric acid (GABA)

  • S-Methylisothiourea sulfate

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve γ-aminobutyric acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide.

  • Addition of Guanidinylating Agent: To the stirred solution, add S-methylisothiourea sulfate (1.0-1.2 eq.) portion-wise.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to pH 7.0 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

  • Crystallization and Isolation:

    • Concentrate the neutralized solution under reduced pressure using a rotary evaporator to about one-third of its original volume.

    • Cool the concentrated solution in an ice bath to induce crystallization.

    • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to obtain pure this compound.[9][10][11]

    • Dissolve the crude solid in the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Expected Yield: 60-75%

Visualizations

Synthesis Workflow

Synthesis_Workflow GABA γ-Aminobutyric Acid (GABA) Reaction Guanidinylation Reaction (Reflux, 4-6h) GABA->Reaction SMT S-Methylisothiourea Sulfate SMT->Reaction NaOH NaOH (aq) NaOH->Reaction Neutralization Neutralization (HCl) Reaction->Neutralization Purification Crystallization & Recrystallization Neutralization->Purification Product This compound Purification->Product

Caption: Chemical synthesis workflow for this compound.

Biological Signaling Pathway

Biological_Pathway cluster_arginine_proline Arginine and Proline Metabolism cluster_creatine Creatine Biosynthesis Arginine Arginine GBA 4-Guanidinobutanoic Acid Arginine->GBA Transamidination Ornithine Ornithine Arginine->Ornithine Arginase Guanidinoacetate Guanidinoacetate Arginine:e->Guanidinoacetate:w AGAT Arginine:Glycine Amidinotransferase (AGAT) Arginine->AGAT Substrate GABA γ-Aminobutyric Acid (GABA) GABA->GBA Biosynthesis GBA->Guanidinoacetate Potential Link Glutamate Glutamate Ornithine->Glutamate Proline Proline Glutamate->Proline Creatine Creatine Guanidinoacetate->Creatine GAMT Guanidinoacetate->AGAT AGAT->Ornithine Product AGAT->Guanidinoacetate AGAT->Guanidinoacetate Product GAMT Guanidinoacetate N-methyltransferase (GAMT) Glycine Glycine Glycine->Guanidinoacetate Glycine->AGAT Substrate

Caption: Involvement of this compound in metabolic pathways.

References

Application Notes and Protocols for 4-Guanidinobutanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is an arginine derivative that has demonstrated biological activity in various in vitro systems.[1] These application notes provide a summary of its known effects and detailed protocols for its use in cell culture experiments, catering to researchers in oncology and neuroscience.

Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₁N₃O₂
Molecular Weight145.16 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water

Applications in Oncology Research

This compound has been shown to exhibit cytotoxic effects against human gastric cancer cell lines.[1][2][3] This suggests its potential as a therapeutic agent for certain types of cancer.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of 4-GBA in human gastric cancer cell lines.

Cell LineCancer TypeIC50 (µM)AssayReference
SNU638Gastric Adenocarcinoma43.7MTT Assay[1]
AGSGastric Adenocarcinoma75.1MTT Assay[1]

Experimental Protocols: Oncology

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure to assess the cytotoxic effects of 4-GBA on adherent cancer cell lines, such as AGS and SNU638.

Materials:

  • This compound (4-GBA)

  • Human gastric cancer cell lines (e.g., AGS, SNU638)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment with 4-GBA:

    • Prepare a stock solution of 4-GBA in sterile water or PBS. Further dilute the stock solution with complete medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 200 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 4-GBA. Include a vehicle control (medium without 4-GBA).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the 4-GBA concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_4GBA Add 4-GBA to cells Incubate_24h->Add_4GBA Prepare_4GBA Prepare 4-GBA dilutions Prepare_4GBA->Add_4GBA Incubate_48h Incubate 48h Add_4GBA->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Apoptosis_Pathway 4-GBA 4-GBA Gastric_Cancer_Cell Gastric Cancer Cell 4-GBA->Gastric_Cancer_Cell Enters Pro_Apoptotic_Proteins Activation of Pro-Apoptotic Proteins (e.g., Bax) Gastric_Cancer_Cell->Pro_Apoptotic_Proteins Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Pro_Apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Prepare_Neurons Prepare Cultured Neurons Setup_Rig Set up Patch-Clamp Rig Prepare_Neurons->Setup_Rig Establish_Patch Establish Whole-Cell Patch Setup_Rig->Establish_Patch Record_Baseline Record Baseline Agonist Response Establish_Patch->Record_Baseline Apply_4GBA Co-apply 4-GBA with Agonist Record_Baseline->Apply_4GBA Record_Treated Record Treated Response Apply_4GBA->Record_Treated Measure_Currents Measure Peak Currents Record_Treated->Measure_Currents Calculate_Inhibition Calculate % Inhibition Measure_Currents->Calculate_Inhibition Neuronal_Signaling 4-GBA 4-GBA GABA_Glycine_Receptor GABA/Glycine Receptor-Chloride Channel Complex 4-GBA->GABA_Glycine_Receptor Blocks Chloride_Influx Chloride (Cl-) Influx GABA_Glycine_Receptor->Chloride_Influx Mediates Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization

References

Application Notes and Protocols for Studying Intestinal Transport Using 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as 4-guanidinobutyric acid, is an L-arginine metabolite that serves as a valuable tool for investigating intestinal transport mechanisms. Its structural similarity to amino acids and other endogenous compounds makes it a substrate for specific transporters in the intestinal epithelium. Notably, 4-GBA is recognized and transported by the proton-coupled amino acid transporter 1 (PAT1), officially known as Solute Carrier Family 36 Member 1 (SLC36A1). This transporter is expressed on the apical membrane of intestinal epithelial cells and is responsible for the absorption of small zwitterionic α-amino acids, as well as several drug compounds.

The transport of 4-GBA via PAT1 is pH-dependent, a characteristic feature of this proton-coupled transporter. This property, along with its specific affinity, allows 4-GBA to be used as a probe to characterize the function and kinetics of PAT1 in various experimental models, including the widely used Caco-2 cell line. These cells, when grown as a monolayer, differentiate to form a polarized epithelium that mimics the human intestinal barrier, expressing a range of transporters, including PAT1.

This document provides detailed protocols for utilizing 4-GBA in intestinal transport studies, focusing on in vitro models such as Caco-2 cell permeability assays and electrophysiological studies in Xenopus oocytes. It also presents the known kinetic data for the interaction of 4-GBA with its transporter and visual diagrams of the transport pathway and experimental workflows.

Data Presentation

The following table summarizes the available quantitative data for the interaction of this compound with the intestinal transporter PAT1 (SLC36A1).

CompoundTransporterExperimental ModelParameterValueReference
This compoundPAT1 (SLC36A1)Caco-2 cellsApparent Affinity (K_i)~1.5 mM[1]

Signaling and Transport Pathway

The transport of this compound (4-GBA) across the apical membrane of intestinal epithelial cells is mediated by the Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1). This process is an active transport mechanism that utilizes the electrochemical proton gradient as a driving force.

4_GBA_Transport_Pathway cluster_intestinal_lumen Intestinal Lumen (Apical Side) cluster_epithelial_cell Intestinal Epithelial Cell 4_GBA_Lumen This compound (4-GBA) PAT1 PAT1 (SLC36A1) Transporter 4_GBA_Lumen->PAT1:f0 Binds H_Lumen H+ H_Lumen->PAT1:f0 Co-transports 4_GBA_Cell 4-GBA PAT1:f0->4_GBA_Cell Translocates H_Cell H+ PAT1:f0->H_Cell Translocates 5_HTP 5-HTP (Inhibitor) 5_HTP->PAT1:f0 Inhibits

Caption: Transport of this compound via PAT1/SLC36A1.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound

This protocol details the steps to assess the permeability of 4-GBA across a Caco-2 cell monolayer, a standard in vitro model for intestinal absorption.

1. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the culture medium every 2-3 days.

2. Monolayer Integrity Assessment

  • Before the transport experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for transport studies.

  • Optionally, assess the permeability of a paracellular marker, such as [¹⁴C]-mannitol or Lucifer yellow, to confirm the integrity of the tight junctions.

3. Transport Buffer Preparation

  • Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS).

  • For studying PAT1-mediated transport, which is pH-dependent, adjust the apical buffer to a more acidic pH (e.g., pH 6.0) and the basolateral buffer to a physiological pH (e.g., pH 7.4) to create a proton gradient.

4. Transport Experiment

  • Wash the Caco-2 monolayers with the pre-warmed transport buffer (37°C).

  • Add the transport buffer containing the desired concentration of 4-GBA (e.g., ranging from 0.1 mM to 10 mM to study concentration dependence) to the apical (donor) chamber.

  • Add fresh transport buffer without 4-GBA to the basolateral (receiver) chamber.

  • To investigate the involvement of PAT1, perform parallel experiments in the presence of a known PAT1 inhibitor, such as 5-hydroxy-L-tryptophan (5-HTP), in the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the beginning and end of the experiment.

5. Sample Analysis and Data Calculation

  • Quantify the concentration of 4-GBA in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of 4-GBA in the receiver chamber (µmol/s).

    • A is the surface area of the Transwell membrane (cm²).

    • C₀ is the initial concentration of 4-GBA in the donor chamber (µmol/cm³).

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21-25 days seed->differentiate teer Measure TEER for integrity differentiate->teer wash Wash monolayers teer->wash add_compound Add 4-GBA (± inhibitor) to apical side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral side incubate->sample quantify Quantify 4-GBA by LC-MS sample->quantify calculate Calculate Papp value quantify->calculate Xenopus_Oocyte_Workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis_oocyte Data Analysis harvest Harvest Oocytes inject Inject with PAT1 cRNA harvest->inject incubate_oocyte Incubate for protein expression inject->incubate_oocyte setup Set up TEVC incubate_oocyte->setup perfuse_control Perfuse with control buffer setup->perfuse_control perfuse_4gba Perfuse with 4-GBA perfuse_control->perfuse_4gba record Record inward current perfuse_4gba->record measure_current Measure current amplitude record->measure_current plot_kinetics Plot current vs. concentration measure_current->plot_kinetics determine_km Determine Km plot_kinetics->determine_km

References

Application Notes and Protocols for 4-Guanidinobutanoic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid, also known as γ-guanidinobutyric acid, is a naturally occurring compound found in various organisms. Structurally, it is an analog of the amino acid L-arginine, the endogenous substrate for nitric oxide synthases (NOS), and also bears resemblance to the neurotransmitter gamma-aminobutyric acid (GABA). This structural similarity suggests its potential as a modulator of enzymes that recognize these endogenous molecules, making it a compound of interest in enzyme inhibition studies, particularly in the fields of pharmacology and drug discovery.

These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition assays, with a focus on nitric oxide synthase (NOS). The document includes theoretical background, quantitative data on related compounds, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Theoretical Background: Mechanism of Action

The primary hypothesized mechanism of action for this compound as an enzyme inhibitor is competitive inhibition, particularly for enzymes that utilize L-arginine as a substrate. Due to its guanidinium (B1211019) group, which mimics that of L-arginine, this compound can bind to the active site of these enzymes, thereby preventing the binding of the natural substrate and inhibiting the enzymatic reaction.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The synthesis of NO is achieved through the oxidation of L-arginine to L-citrulline.

Guanidino-substituted analogs of L-arginine are well-established inhibitors of NOS.[1] By binding to the active site of NOS, these compounds compete with L-arginine, thus reducing or preventing the production of NO. Given that this compound is an L-arginine metabolite, it is a prime candidate for investigation as a NOS inhibitor.[2]

Quantitative Data

Compound (l-NIO analogue)R Group on AmidineKi (µM) for iNOSInhibition Type
7 H0.18Competitive Reversible
12 Propyl-Noncompetitive Reversible
8 Methyl-Irreversible
9 Ethyl-Irreversible
11 Isopropyl-Irreversible

Data sourced from a study on l-NIO analogues as iNOS inhibitors. The Ki for compound 7 highlights the potential for potent inhibition by guanidino compounds. The specific Ki values for the irreversible and noncompetitive inhibitors were not provided in the source.[1]

Signaling Pathway

The inhibition of nitric oxide synthase by this compound would directly impact the nitric oxide signaling pathway. A simplified representation of this pathway and the point of inhibition is provided below.

NOS_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Effects L-Arginine L-Arginine NOS NOS L-Arginine->NOS Oxygen Oxygen Oxygen->NOS NADPH NADPH NADPH->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) L-Citrulline L-Citrulline NOS->L-Citrulline Soluble Guanylate Cyclase Soluble Guanylate Cyclase Nitric Oxide (NO)->Soluble Guanylate Cyclase cGMP cGMP Soluble Guanylate Cyclase->cGMP Physiological Responses Physiological Responses cGMP->Physiological Responses 4-Guanidinobutanoic_acid 4-Guanidinobutanoic acid 4-Guanidinobutanoic_acid->NOS

Caption: Inhibition of Nitric Oxide Synthase (NOS) by this compound.

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays to evaluate the effect of this compound on nitric oxide synthase (NOS). These protocols are based on established methods and can be adapted for specific experimental needs.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on NOS activity by measuring the conversion of L-arginine to L-citrulline and nitric oxide. The subsequent production of nitrite (B80452), a stable oxidation product of NO, is quantified using the Griess reagent.

Materials:

  • Purified NOS enzyme (e.g., recombinant human iNOS, nNOS, or eNOS)

  • L-arginine solution

  • This compound solution (test inhibitor)

  • Known NOS inhibitor (e.g., L-NAME or aminoguanidine) as a positive control

  • NADPH solution

  • Calcium chloride (CaCl₂) solution (for constitutive NOS isoforms)

  • Calmodulin solution (for constitutive NOS isoforms)

  • Tetrahydrobiopterin (BH4) solution

  • HEPES buffer (pH 7.4)

  • Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Preparation of Reagents:

    • Prepare all solutions in HEPES buffer.

    • Prepare a stock solution of this compound and create a series of dilutions to determine the IC50 value.

    • Prepare a stock solution of the positive control inhibitor.

    • Prepare a sodium nitrite standard curve by making serial dilutions of the standard solution.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • HEPES buffer

      • NOS enzyme

      • Cofactors: NADPH, BH4, CaCl₂, and Calmodulin (omit CaCl₂ and Calmodulin for iNOS assays).

      • Varying concentrations of this compound, the positive control inhibitor, or vehicle (for control wells).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding L-arginine to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction and NO Detection:

    • Stop the reaction by adding the Griess reagents according to the manufacturer's instructions (typically adding sulfanilamide (B372717) solution first, followed by the N-(1-naphthyl)ethylenediamine dihydrochloride solution).

    • Allow the color to develop for 15-20 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Generate a standard curve using the sodium nitrite standards.

    • Determine the concentration of nitrite produced in each well from the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vitro enzyme inhibition assay with this compound.

Enzyme_Inhibition_Workflow Start Start Reagent_Preparation Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor, Cofactors) Start->Reagent_Preparation Assay_Setup Assay Setup in Microplate (Enzyme, Inhibitor, Cofactors) Reagent_Preparation->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation at Optimal Temperature Reaction_Initiation->Incubation Reaction_Termination Reaction Termination & Signal Development Incubation->Reaction_Termination Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Reaction_Termination->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for In Vitro Enzyme Inhibition Assay.

Conclusion

This compound presents a compelling candidate for enzyme inhibition studies, particularly targeting nitric oxide synthase. The provided application notes and protocols offer a foundational framework for researchers to investigate its inhibitory potential. While direct quantitative data for this compound remains to be elucidated, the information on related compounds and the detailed methodologies herein should facilitate its systematic evaluation. Further research is warranted to determine its specific inhibitory constants, isoform selectivity, and mode of inhibition, which will be crucial for understanding its pharmacological profile and potential therapeutic applications.

References

Application Notes and Protocols for Bioassay Development: 4-Guanidinobutanoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of a bioassay to determine the activity of 4-Guanidinobutanoic acid (4-GBA). This compound, also known as γ-Guanidinobutyric acid, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and a metabolite of L-arginine.[1] Evidence suggests its potential role as a modulator of neuronal activity, particularly through interaction with the GABA-A receptor.[2] Furthermore, as a product of arginine metabolism, its synthesis and degradation are of significant interest.[3] To this end, two distinct bioassay methodologies are presented: a cell-based functional assay to assess the modulatory effects of 4-GBA on GABA-A receptor activity, and an enzyme-based assay to quantify the activity of guanidinobutyrase, an enzyme responsible for 4-GBA degradation.[4] These protocols are designed to provide a robust framework for academic research and drug discovery programs.

Introduction

This compound (4-GBA) is an endogenous compound found in various biological systems.[1] Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, has led to investigations into its potential neuromodulatory properties. Studies have indicated that certain guanidino compounds can inhibit GABA-induced responses in neurons, suggesting a potential antagonistic or modulatory role at the GABA-A receptor.[2][5] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.[6]

In addition to its potential role in neurotransmission, 4-GBA is an integral part of arginine metabolism. It can be synthesized from arginine and GABA and is subsequently hydrolyzed by the enzyme guanidinobutyrase to yield urea (B33335) and 4-aminobutanoate.[3][7] Understanding the kinetics of this enzymatic reaction is crucial for elucidating the metabolic pathways involving 4-GBA.

These application notes provide two distinct, yet complementary, approaches to developing a bioassay for 4-GBA activity. The first is a cell-based assay utilizing a fluorescent membrane potential dye to measure the functional consequences of 4-GBA interaction with the GABA-A receptor. The second is an in vitro enzyme assay to determine the kinetic parameters of guanidinobutyrase activity on 4-GBA.

Assay 1: Cell-Based Functional Bioassay for 4-GBA Activity at the GABA-A Receptor

Principle

This assay measures the ability of 4-GBA to modulate the function of the GABA-A receptor. The assay utilizes a cell line stably expressing the GABA-A receptor and a fluorescent membrane potential-sensitive dye. In the presence of a sub-maximal concentration of GABA, the GABA-A receptor channel opens, leading to an influx of chloride ions and a change in membrane potential. This change is detected by the fluorescent dye. Potentiators of the GABA-A receptor will enhance the GABA-induced signal, while antagonists will reduce it. This method allows for the characterization of 4-GBA as a potential modulator of GABA-A receptor activity.[8][9]

Experimental Workflow

GABAA_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing GABA-A receptor plating Plate cells in a 96-well microplate cell_culture->plating incubation1 Incubate for 24 hours plating->incubation1 dye_loading Load cells with fluorescent membrane potential dye incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 compound_addition Add 4-GBA and GABA (agonist control) incubation2->compound_addition readout Measure fluorescence change using a plate reader compound_addition->readout data_norm Normalize fluorescence data readout->data_norm curve_fit Generate dose-response curves data_norm->curve_fit param_calc Calculate EC50/IC50 values curve_fit->param_calc

Fig 1. Workflow for the cell-based GABA-A receptor functional assay.
Materials and Reagents

ReagentSupplierCatalog No.
HEK293 cells expressing GABA-A receptor (α1β2γ2)ATCCCRL-3216 (Example)
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-Streptomycin (B12071052)Thermo Fisher Scientific15140122
FLIPR Membrane Potential Assay Kit (Blue)Molecular DevicesR8034
This compound (4-GBA)Sigma-AldrichG5628
γ-Aminobutyric acid (GABA)Sigma-AldrichA2129
Picrotoxin (B1677862) (Antagonist Control)Sigma-AldrichP1675
Diazepam (Positive Modulator Control)Sigma-AldrichD0899
96-well black, clear-bottom microplatesCorning3603
Experimental Protocol
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the GABA-A receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Remove the culture medium from the wells and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of 4-GBA, GABA (agonist), picrotoxin (antagonist), and diazepam (positive modulator) in the assay buffer provided with the kit.

    • Using a fluorescent plate reader (e.g., FLIPR), establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the compound solutions to the respective wells. For testing the modulatory effect of 4-GBA, add 4-GBA followed by a sub-maximal concentration of GABA (e.g., EC20).

    • Immediately begin measuring the fluorescence intensity every second for at least 3 minutes.

Data Analysis
  • Normalization: The fluorescence signal (Relative Fluorescence Units, RFU) for each well is normalized to the baseline fluorescence recorded before compound addition.

  • Dose-Response Curves: Plot the normalized fluorescence response against the logarithm of the compound concentration.

  • Parameter Calculation: Fit the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (for agonists/potentiators) or IC50 (for antagonists/inhibitors) values.

Expected Results
CompoundExpected ActivityEC50 / IC50 (µM)
GABAAgonist1 - 10
PicrotoxinAntagonist0.1 - 1
DiazepamPositive Allosteric Modulator0.01 - 0.1
4-GBATo be determined (potential antagonist/modulator)To be determined

Assay 2: Enzyme-Based Bioassay for Guanidinobutyrase Activity

Principle

This assay measures the activity of guanidinobutyrase, the enzyme that catalyzes the hydrolysis of 4-GBA to 4-aminobutanoate and urea.[4] The rate of this reaction can be determined by quantifying the production of one of the products, urea, over time. A colorimetric method based on the reaction of urea with diacetyl monoxime is a common and reliable method for urea quantification. The intensity of the colored product is proportional to the amount of urea produced, and thus to the enzyme's activity.

Signaling Pathway

Guanidinobutyrase_Pathway cluster_reaction Enzymatic Reaction GBA This compound Guanidinobutyrase Guanidinobutyrase GBA->Guanidinobutyrase Water H2O Water->Guanidinobutyrase GABA 4-Aminobutanoate Guanidinobutyrase->GABA Urea Urea Guanidinobutyrase->Urea

Fig 2. Enzymatic conversion of 4-GBA by guanidinobutyrase.
Materials and Reagents

ReagentSupplierCatalog No.
Recombinant Guanidinobutyrase(To be sourced or purified)-
This compound (4-GBA)Sigma-AldrichG5628
Tris-HCl bufferSigma-AldrichT5941
Urea Standard SolutionSigma-AldrichU0631
Diacetyl Monoxime SolutionSigma-AldrichD4380
Thiosemicarbazide (B42300) SolutionSigma-AldrichT0768
Sulfuric AcidSigma-Aldrich339741
96-well clear microplatesCorning3596
Experimental Protocol
  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0) and varying concentrations of 4-GBA.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of guanidinobutyrase.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

  • Urea Quantification:

    • Prepare a urea standard curve using the urea standard solution.

    • To each well of a 96-well plate, add a sample of the stopped reaction mixture or a urea standard.

    • Add the colorimetric reagent (a mixture of diacetyl monoxime and thiosemicarbazide in acidic conditions).

    • Incubate the plate at 100°C for 10-15 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance values of the urea standards against their known concentrations to generate a standard curve.

  • Urea Concentration: Use the standard curve to determine the concentration of urea produced in each enzyme reaction.

  • Enzyme Activity: Calculate the enzyme activity in units (µmol of urea produced per minute) per mg of enzyme.

  • Kinetic Parameters: By performing the assay with varying substrate (4-GBA) concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by plotting the initial reaction velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Expected Quantitative Data
Substrate Concentration (mM)Initial Velocity (µmol/min/mg)
0.1(To be determined)
0.5(To be determined)
1.0(To be determined)
2.5(To be determined)
5.0(To be determined)
10.0(To be determined)

Kinetic Parameters:

  • Km: (To be determined) mM

  • Vmax: (To be determined) µmol/min/mg

Conclusion

The two bioassays detailed in these application notes provide comprehensive methods for characterizing the biological activity of this compound. The cell-based functional assay offers insights into its potential as a neuromodulator at the GABA-A receptor, a target of significant therapeutic interest. The enzyme-based assay allows for the detailed kinetic characterization of its metabolic breakdown. Together, these protocols equip researchers with the necessary tools to investigate the physiological and pharmacological roles of 4-GBA, facilitating further research and potential drug development efforts.

References

Application Notes and Protocols: 4-Guanidinobutanoic Acid as a Substrate for Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (GBA), also known as γ-guanidinobutyric acid, is a naturally occurring compound that plays a role in cellular metabolism. Structurally similar to the neurotransmitter γ-aminobutyric acid (GABA) and creatine (B1669601), GBA has been identified as a substrate for specific solute carrier (SLC) transporters. Understanding the interaction of GBA with these transporters is crucial for elucidating its physiological functions and for the development of therapeutic agents that target these transport systems. This document provides detailed application notes and protocols for studying GBA as a transporter substrate, with a focus on the creatine transporter (CRT1/SLC6A8) and its potential interactions with GABA transporters (GATs) and the betaine (B1666868) transporter (BGT-1).

Data Presentation: Quantitative Analysis of Transporter Interactions

The following tables summarize the available quantitative data for the interaction of this compound and related compounds with SLC6 family transporters.

Table 1: Inhibition of Creatine Transporter 1 (CRT1/SLC6A8) by this compound

CompoundTransporterSpeciesAssay SystemIC50 Value (µM)Reference
This compoundCRT1/SLC6A8Not SpecifiedNot Specified697.9[1]

Table 2: Substrate Affinity for Creatine Transporter 1 (CRT1/SLC6A8)

SubstrateTransporterSpeciesAssay SystemK_m Value (µM)Reference
CreatineCRT1/SLC6A8Not SpecifiedNot Specified20[1]

Table 3: Inhibition of GABA Transporter 2 (GAT2/SLC6A13) by Guanidino Compounds

CompoundTransporterSpeciesAssay SystemInhibition of [¹⁴C]GAA Uptake (%) at 5mMReference
γ-Guanidinobutyric acidGAT2RatXenopus oocytes88.1[2]

Experimental Protocols

Protocol 1: Radiolabeled Substrate Uptake Assay in HEK293 Cells

This protocol describes a method to measure the uptake of a radiolabeled substrate, such as [¹⁴C]this compound, into HEK293 cells transiently or stably expressing a transporter of interest (e.g., SLC6A8).

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Transfection reagent (for transient expression)

  • Plasmid DNA encoding the transporter of interest (e.g., pCMV-SLC6A8)

  • Poly-D-lysine coated 24-well plates

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)

  • Radiolabeled substrate (e.g., [¹⁴C]this compound)

  • Unlabeled substrate or inhibitor for competition assays

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Transfection (for transient expression):

    • One day prior to transfection, seed HEK293 cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect the cells with the plasmid DNA encoding the transporter of interest using a suitable transfection reagent according to the manufacturer's protocol. As a control, transfect a separate set of cells with an empty vector.

    • Incubate the cells for 24-48 hours to allow for transporter expression.

  • Uptake Assay:

    • On the day of the assay, aspirate the growth medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

    • Add 450 µL of pre-warmed Uptake Buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

    • To determine non-specific uptake, add a high concentration of unlabeled substrate or a known inhibitor to a subset of wells 5-10 minutes prior to adding the radiolabeled substrate.

    • Initiate the uptake by adding 50 µL of Uptake Buffer containing the radiolabeled substrate to each well to achieve the desired final concentration.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-10 minutes). The optimal time should be determined experimentally to be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.

    • Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

    • Transfer the cell lysate to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data.

    • Subtract the non-specific uptake (in the presence of excess unlabeled substrate or inhibitor) from the total uptake to determine the specific uptake.

    • For kinetic analysis, perform the assay with varying concentrations of the radiolabeled substrate to determine K_m and V_max values.

    • For inhibition studies, perform the assay with a fixed concentration of radiolabeled substrate and varying concentrations of the inhibitor to determine the IC50 value.

Protocol 2: Electrophysiological Measurement of Substrate-Induced Currents in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) to measure the currents induced by the transport of this compound in Xenopus laevis oocytes expressing an electrogenic transporter.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the transporter of interest

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

  • Recording chamber

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • Substrate solution (GBA dissolved in recording solution)

  • Glass microelectrodes (for voltage and current) filled with 3 M KCl

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

    • Inject each oocyte with approximately 50 nL of cRNA encoding the transporter of interest (e.g., 1 µg/µL). Inject a control group of oocytes with water.

    • Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for transporter expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes for voltage clamping.

    • Clamp the oocyte membrane potential at a holding potential of, for example, -60 mV.

    • Record the baseline current in the recording solution.

    • Switch the perfusion to the substrate solution containing a known concentration of this compound.

    • Record the inward current induced by the transport of GBA. The magnitude of the current is proportional to the transport rate.

    • Wash out the substrate with the recording solution to allow the current to return to baseline.

    • Repeat the application of different concentrations of GBA to determine the concentration-response relationship and calculate the K_m value.

    • To investigate the ion dependency of the transport, perform the recordings in solutions with altered ion compositions (e.g., replacing Na⁺ with Li⁺ or choline).

  • Data Analysis:

    • Measure the peak amplitude of the substrate-induced current at each concentration.

    • Subtract the baseline current to obtain the net transport current.

    • Plot the net current as a function of the GBA concentration and fit the data to the Michaelis-Menten equation to determine the K_m and I_max values.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transient Transfection (e.g., with SLC6A8 plasmid) cell_culture->transfection washing Wash Cells transfection->washing preincubation Pre-incubation (with or without inhibitor) washing->preincubation add_radiolabel Add Radiolabeled GBA preincubation->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation terminate Terminate Uptake (Wash with ice-cold PBS) incubation->terminate lysis Cell Lysis terminate->lysis scintillation Scintillation Counting lysis->scintillation normalization Normalize to Protein Content scintillation->normalization calculation Calculate Specific Uptake normalization->calculation kinetics Determine Kinetic Parameters (Km, Vmax, IC50) calculation->kinetics

Caption: Workflow for a radiolabeled this compound uptake assay.

signaling_pathway cluster_upstream Upstream Regulation cluster_transporter Transporter Activity cluster_downstream Potential Downstream Effects WNK_kinases WNK Kinases SPAK_OSR1 SPAK/OSR1 Kinases WNK_kinases->SPAK_OSR1 SLC6A8 Creatine Transporter (SLC6A8) SPAK_OSR1->SLC6A8 Inhibition AMPK AMPK AMPK->SLC6A8 Inhibition Creatine_Uptake Creatine/GBA Uptake SLC6A8->Creatine_Uptake Energy_Metabolism Cellular Energy Metabolism Creatine_Uptake->Energy_Metabolism mTOR_Signaling mTOR Signaling Energy_Metabolism->mTOR_Signaling Cell_Growth Cell Growth & Proliferation mTOR_Signaling->Cell_Growth

Caption: Potential signaling pathways regulating and affected by SLC6A8 activity.

References

Application Notes and Protocols for Experimental Models of 4-Guanidinobutanoic Acid Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Guanidinobutanoic acid deficiency, also known as Guanidinoacetate Methyltransferase (GAMT) deficiency, is an autosomal recessive inborn error of creatine (B1669601) biosynthesis.[1][2] The deficiency in the GAMT enzyme leads to a depletion of creatine and a toxic accumulation of guanidinoacetic acid (GAA) in the brain and other tissues.[1] This results in a severe neurological phenotype characterized by intellectual disability, developmental delay, seizures, and movement disorders.[2] To facilitate the study of disease mechanisms and the development of novel therapeutic strategies, several experimental models have been established. These models, ranging from knockout mice to patient-derived cells, are invaluable tools for recapitulating key aspects of the disease pathophysiology.

This document provides detailed application notes and protocols for the most common experimental models of this compound deficiency.

In Vivo Model: GAMT Knockout Mouse

The GAMT knockout (KO) mouse is the most widely used in vivo model for studying this compound deficiency. These mice are generated by targeted disruption of the Gamt gene and exhibit the key biochemical hallmarks of the human disease, including elevated GAA and reduced creatine and creatinine (B1669602) levels in the brain, muscle, and bodily fluids.[3][4] While the behavioral phenotype is generally milder than that observed in human patients, these mice do display cognitive deficits and motor abnormalities, making them a useful tool for preclinical research.[3][5]

Data Presentation: Biochemical Phenotype of GAMT KO Mice

The following tables summarize the key biochemical alterations observed in GAMT KO mice compared to wild-type (WT) littermates.

Table 1: Guanidinoacetate (GAA) and Creatine (Cr) Concentrations in Plasma/Serum of GAMT KO Mice

GenotypeGAA (µM)Cr (µM)Reference
WT0.2 ± 0.125.1 ± 7.9[3]
GAMT KO60.9 ± 12.83.4 ± 1.3[3]

Table 2: Guanidinoacetate (GAA) and Creatine (Cr) Concentrations in Brain Tissue of GAMT KO Mice

GenotypeGAA (nmol/g wet weight)Cr (nmol/g wet weight)Reference
WT0.012 ± 0.00210.75 ± 1.15[3]
GAMT KO1.96 ± 0.070.49 ± 0.09[3]

Table 3: Guanidinoacetate (GAA) and Creatine (Cr) Concentrations in Muscle Tissue of GAMT KO Mice

GenotypeGAA (nmol/g wet weight)Cr (nmol/g wet weight)Reference
WT1.88 ± 0.4316,508 ± 278[3]
GAMT KO14,450 ± 20881,501 ± 301[3]
Experimental Protocols: In Vivo Phenotyping

This protocol provides a general overview of the steps involved in generating GAMT knockout mice via homologous recombination in embryonic stem (ES) cells.

  • Construct Targeting Vector: Design and construct a targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the Gamt gene exon(s) to be deleted.

  • ES Cell Culture and Transfection: Culture mouse ES cells and introduce the targeting vector via electroporation.

  • Selection of Recombinant ES Cells: Select for ES cells that have incorporated the targeting vector using the appropriate selection agent (e.g., G418 for neomycin resistance).

  • Screening for Homologous Recombination: Screen the selected ES cell clones by PCR and Southern blot analysis to identify those in which the targeting vector has integrated into the Gamt locus via homologous recombination.

  • Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse strain.

  • Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female mice. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.

  • Breeding for Germline Transmission: Breed the chimeric mice with wild-type mice. If the targeted ES cells contributed to the germline, some of the offspring will be heterozygous for the Gamt null allele.

  • Genotyping: Genotype the offspring by PCR analysis of tail DNA to identify heterozygous and subsequent homozygous knockout mice.[3][4]

The Morris water maze is a widely used test to assess spatial learning and memory.[1][6][7][8]

  • Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or powdered milk. A small escape platform is submerged just below the water surface. The pool is located in a room with various distal visual cues.

  • Acclimation: Handle the mice for several days prior to the start of the experiment to reduce stress.

  • Training Phase (Acquisition):

    • Place the mouse into the water facing the wall of the pool at one of four randomized starting positions.

    • Allow the mouse to swim freely for a set period (e.g., 60 or 90 seconds) to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Perform 4 trials per day for 5-7 consecutive days. Record the latency to find the platform and the swim path for each trial using a video tracking system.

  • Probe Trial (Memory Retention):

    • 24 hours after the final training trial, remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim path.

The Rota-rod test is used to assess motor coordination and balance.[9][10][11]

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Acclimation: Place the mice on the stationary rod for a brief period to acclimate them to the apparatus.

  • Training: For naive mice, a training session with the rod rotating at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) can be performed.

  • Testing Phase (Accelerating Rod):

    • Place the mouse on the rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod for each mouse.

    • Perform 3 trials with an inter-trial interval of at least 15 minutes.

In Vitro Models

In vitro models provide a controlled environment to investigate the cellular and molecular consequences of GAMT deficiency.

Patient-Derived Fibroblasts

Fibroblasts cultured from skin biopsies of GAMT-deficient patients are a valuable tool for confirming the diagnosis, studying the effects of specific mutations on enzyme activity, and for preliminary screening of therapeutic compounds.[12]

This protocol outlines the basic steps for culturing human fibroblasts.[2]

  • Media Preparation: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Cell Thawing: Rapidly thaw a cryovial of fibroblasts in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed culture medium and centrifuge to pellet the cells.

  • Cell Seeding: Resuspend the cell pellet in fresh culture medium and transfer to a culture flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the culture medium every 2-3 days.

  • Subculturing (Passaging): When the cells reach 80-90% confluency, wash them with Phosphate-Buffered Saline (PBS), and detach them using a trypsin-EDTA solution. Neutralize the trypsin with culture medium, centrifuge the cells, and resuspend them in fresh medium to be seeded into new flasks at a lower density.

Induced Pluripotent Stem Cell (iPSC)-Derived Neurons

While specific iPSC models for GAMT deficiency are still emerging in the literature, the generation of patient-specific iPSCs and their differentiation into neurons holds immense promise for modeling the neurological aspects of the disease. This approach allows for the study of disease mechanisms in human neurons and provides a platform for high-throughput drug screening.[13][14][15]

This protocol provides a general framework for creating an iPSC-based model of GAMT deficiency.

  • iPSC Generation: Reprogram somatic cells (e.g., fibroblasts or peripheral blood mononuclear cells) from a GAMT-deficient patient into iPSCs using established methods (e.g., Sendai virus or mRNA transfection of Yamanaka factors).

  • iPSC Characterization: Thoroughly characterize the generated iPSC lines to confirm pluripotency (e.g., expression of pluripotency markers, embryoid body formation, teratoma assay) and genomic integrity.

  • Neural Induction: Differentiate the iPSCs into neural progenitor cells (NPCs) using a dual SMAD inhibition protocol.

  • Neuronal Differentiation and Maturation: Further differentiate the NPCs into mature neurons by withdrawing the SMAD inhibitors and culturing in a neuron-specific maturation medium.

  • Model Validation: Characterize the iPSC-derived neurons for the expression of neuronal markers. Confirm the GAMT-deficient phenotype by measuring GAA and creatine levels in the cell lysates and culture medium.

  • Phenotypic Analysis: Investigate disease-relevant phenotypes such as altered neuronal morphology, synaptic dysfunction, and electrophysiological abnormalities.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in GAMT Deficiency

The pathophysiology of GAMT deficiency is attributed to both creatine deficiency and GAA toxicity. The following diagrams illustrate some of the proposed molecular mechanisms.

GAA_Toxicity_GABA_A_Receptor cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GAA Guanidinoacetic Acid (GAA) GABA_A GABA-A Receptor GAA->GABA_A Agonistic Binding Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx

Caption: Proposed mechanism of GAA-induced neurotoxicity via agonistic action on GABA-A receptors.

GAA_Toxicity_NaK_ATPase cluster_membrane Neuronal Membrane GAA Guanidinoacetic Acid (GAA) NaK_ATPase Na+/K+-ATPase GAA->NaK_ATPase Inhibition Na_gradient Decreased Na+ Gradient NaK_ATPase->Na_gradient Leads to Depolarization Membrane Depolarization Na_gradient->Depolarization Causes Neurotransmitter_reuptake Impaired Neurotransmitter Reuptake (e.g., Glutamate) Na_gradient->Neurotransmitter_reuptake Results in

Caption: Downstream effects of GAA-mediated inhibition of Na+/K+-ATPase.[16]

Creatine_Deficiency_Signaling Creatine_Deficiency Creatine Deficiency ATP_depletion Decreased ATP/ ADP Ratio Creatine_Deficiency->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK mTOR mTOR Pathway Inhibition AMPK->mTOR Inhibits Autophagy Increased Autophagy AMPK->Autophagy Promotes Protein_synthesis Decreased Protein Synthesis mTOR->Protein_synthesis Regulates Neuronal_dysfunction Neuronal Dysfunction Autophagy->Neuronal_dysfunction Protein_synthesis->Neuronal_dysfunction

Caption: Impact of creatine deficiency on cellular energy sensing and signaling pathways.[17][18]

Experimental Workflows

Animal_Model_Workflow Start Generate GAMT KO and WT Mice Biochemical Biochemical Analysis (Plasma, Brain, Muscle) Start->Biochemical Behavioral Behavioral Testing (Morris Water Maze, Rota-rod) Start->Behavioral Histological Histological Analysis of Tissues Start->Histological Data_Analysis Data Analysis and Comparison Biochemical->Data_Analysis Behavioral->Data_Analysis Histological->Data_Analysis Conclusion Characterization of Disease Phenotype Data_Analysis->Conclusion

Caption: Experimental workflow for the phenotyping of GAMT knockout mice.

iPSC_Model_Workflow Start Isolate Somatic Cells from Patient and Control Reprogramming Reprogram to iPSCs Start->Reprogramming Differentiation Differentiate into Neurons Reprogramming->Differentiation Characterization Biochemical and Functional Characterization Differentiation->Characterization Drug_Screening High-Throughput Drug Screening Characterization->Drug_Screening Disease_Modeling Disease Mechanism Studies Characterization->Disease_Modeling

Caption: Workflow for developing and utilizing an iPSC-based model of GAMT deficiency.

Conclusion

The experimental models described herein provide a robust toolkit for investigating the pathophysiology of this compound deficiency and for the preclinical evaluation of potential therapeutic interventions. The GAMT knockout mouse effectively recapitulates the key biochemical features of the disease, while patient-derived cellular models offer a platform for studying the disease in a human genetic context. The combination of these in vivo and in vitro models will be crucial for advancing our understanding of this debilitating disorder and for developing effective treatments.

References

Application Notes and Protocols for In Vivo Administration of 4-Guanidinobutanoic Acid in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is a naturally occurring guanidino compound found in the mammalian brain. It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to interact with the creatine (B1669601) transporter (SLC6A8). Altered levels of 4-GBA have been associated with neurological conditions, including seizures. These application notes provide detailed protocols for the in vivo administration of 4-GBA to mice for research purposes, including suggested dosage ranges, administration routes, and potential applications in neuroscience and drug development.

Data Presentation

While specific quantitative data for 4-GBA administration in mice is limited in publicly available literature, the following tables provide a general framework for administration protocols based on common practices for other small molecules administered to mice. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental needs.

Table 1: Recommended Maximum Volumes for Single Administration in Mice

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle Size (Gauge)
Oral (Gavage)1020-22 G (with ball tip)
Intraperitoneal (IP)1025-27 G
Intravenous (IV) - Tail Vein527-30 G

Source: General guidelines for substance administration to laboratory animals.

Table 2: Example Dosage Ranges for Neurological Studies in Mice (General)

Compound TypeAdministration RouteDosage Range (mg/kg)Frequency
Small Molecule NeuromodulatorsIP5 - 100Single dose or repeated daily
Amino Acid AnalogsOral50 - 500Daily
Seizure-inducing AgentsIP10 - 300Single dose

Note: These are general ranges and the optimal dose for 4-GBA must be determined empirically.

Experimental Protocols

Preparation of this compound Solution
  • Vehicle Selection : this compound is soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles.

  • Preparation :

    • Weigh the desired amount of 4-GBA powder using an analytical balance.

    • In a sterile container, dissolve the 4-GBA in the chosen vehicle.

    • Gently warm or vortex the solution to aid dissolution if necessary.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile container.

    • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Oral Administration (Gavage) Protocol

Oral gavage ensures the precise delivery of a specific dose directly into the stomach.

  • Animal Restraint : Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

  • Gavage Needle Insertion :

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouse's mouth and the end at the last rib. Mark this length on the needle.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

  • Substance Administration : Once the needle is in the correct position (at the pre-measured depth), slowly administer the 4-GBA solution.

  • Post-Administration Monitoring : After administration, carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.

Intraperitoneal (IP) Injection Protocol

IP injection is a common route for systemic administration of substances.

  • Animal Restraint : Restrain the mouse to expose its abdomen. The mouse can be placed in a supine position.

  • Injection Site : The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection Procedure :

    • Lift the skin slightly to create a tent.

    • Insert the needle at a 10-20 degree angle with the bevel facing up.

    • Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate incorrect placement.

    • Inject the 4-GBA solution slowly.

  • Post-Injection Monitoring : Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort or adverse reactions.

Intravenous (IV) Injection Protocol (Tail Vein)

IV injection allows for rapid and direct entry of the substance into the bloodstream.

  • Animal Warming : Warm the mouse under a heat lamp or by placing its tail in warm water for a few minutes to dilate the tail veins, making them more visible and accessible.

  • Animal Restraint : Place the mouse in a suitable restraint device that allows access to the tail.

  • Vein Identification : Identify one of the lateral tail veins.

  • Injection Procedure :

    • Clean the tail with an alcohol swab.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Inject the 4-GBA solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and try again at a more proximal site.

  • Post-Injection Care : After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor its condition.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration Routes cluster_obs Observation & Analysis prep_solution Prepare 4-GBA Solution (Sterile Saline/PBS) oral Oral Gavage prep_solution->oral Administer to Mice ip Intraperitoneal Injection prep_solution->ip Administer to Mice iv Intravenous Injection prep_solution->iv Administer to Mice behavior Behavioral Assessment (e.g., Seizure Scoring) oral->behavior ip->behavior iv->behavior pk_pd Pharmacokinetic/ Pharmacodynamic Analysis behavior->pk_pd tissue Tissue Collection (e.g., Brain) pk_pd->tissue

Experimental workflow for in vivo 4-GBA administration.

Signaling_Pathway cluster_transport Blood-Brain Barrier cluster_neuron Neuronal Effects GBA_blood 4-GBA (Blood) SLC6A8 Creatine Transporter (SLC6A8) GBA_blood->SLC6A8 Inhibits GBA_brain 4-GBA (Brain) GBA_blood->GBA_brain Transport (Potential) Creatine_brain Creatine (Brain) SLC6A8->Creatine_brain Reduced Creatine Uptake GABA_receptor GABA Receptor GBA_brain->GABA_receptor Modulates Creatine_blood Creatine (Blood) Creatine_blood->SLC6A8 Transport Neuronal_activity Altered Neuronal Excitability Creatine_brain->Neuronal_activity Energy Homeostasis GABA_receptor->Neuronal_activity Inhibitory Signaling Seizure Seizure Activity Neuronal_activity->Seizure

Proposed signaling pathway of 4-GBA in the mouse brain.

Discussion and Potential Applications

The administration of 4-GBA in mice can be a valuable tool for investigating its role in neurological function and disease. Given its interaction with the creatine transporter and its structural similarity to GABA, research applications may include:

  • Seizure Models : Investigating the pro-convulsant or anti-convulsant effects of 4-GBA and its mechanism of action in various seizure models.

  • Neurotransmitter System Studies : Elucidating the impact of 4-GBA on GABAergic and other neurotransmitter systems.

  • Blood-Brain Barrier Transport Studies : Characterizing the transport of 4-GBA across the blood-brain barrier and its competition with other substrates like creatine.

  • Drug Development : Using 4-GBA as a tool compound to study the therapeutic potential of modulating the creatine transporter or related pathways for neurological disorders.

Disclaimer: The provided protocols and information are for research purposes only. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The dosages provided are general recommendations and should be optimized for each specific study.

Application Notes and Protocols for the Quantification of 4-Guanidinobutanoic Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, is a metabolite involved in arginine and gamma-aminobutyric acid (GABA) metabolism.[1][2] It is a naturally occurring compound found in biological fluids and has been implicated in various physiological and pathological processes.[1] Accurate and reliable quantification of 4-GBA in urine is crucial for understanding its role in metabolic pathways and for biomarker discovery. These application notes provide detailed protocols for the analysis of 4-GBA in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Two primary methods for the quantification of this compound in urine are presented:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that allows for the direct analysis of 4-GBA with minimal sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method that requires derivatization of the analyte prior to analysis.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol details a "dilute and shoot" method for the rapid and sensitive quantification of 4-GBA in urine using LC-MS/MS, adapted from established methods for similar polar analytes.[3][4]

1. Principle

Urine samples are diluted with a solution containing a stable isotope-labeled internal standard. The diluted sample is then directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a suitable column, followed by detection using tandem mass spectrometry in positive ionization mode.[3]

2. Materials and Reagents

  • This compound analytical standard

  • This compound stable isotope-labeled internal standard (e.g., 4-Guanidinobutanoic-d4 acid)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Ultrapure water

  • Urine samples

3. Experimental Protocol

3.1. Sample Preparation

  • Thaw frozen urine samples at 37 °C and vortex to ensure homogeneity.[5]

  • Centrifuge the samples to pellet any particulate matter.

  • Prepare a working internal standard solution in 0.1% formic acid in water.

  • In a clean microcentrifuge tube, mix 25 µL of urine supernatant with 350 µL of 0.1% v/v formic acid in water and 25 µL of the internal standard mixture.[5]

  • Vortex the mixture thoroughly.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

3.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in positive mode[6]

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of polar analytes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ion Source ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of 4-GBA and its internal standard

4. Data Analysis and Expected Performance

Quantification is performed using a calibration curve prepared with known concentrations of 4-GBA. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The performance characteristics are expected to be similar to those for other guanidino compounds analyzed by LC-MS/MS.[3]

Table 2: Expected Performance Characteristics for LC-MS/MS Method

ParameterExpected Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.4 µmol/L
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 10%
Recovery 85 - 115%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Thaw Thaw at 37°C & Vortex Urine->Thaw Centrifuge Centrifuge Thaw->Centrifuge Dilute Dilute with Internal Standard Centrifuge->Dilute Vortex_Mix Vortex Dilute->Vortex_Mix Transfer Transfer to Vial Vortex_Mix->Transfer Inject Inject into UHPLC Transfer->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for 4-GBA analysis by LC-MS/MS.

Protocol 2: Quantification of this compound by GC-MS

This protocol describes a method for the determination of 4-GBA in urine using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. This method is based on established procedures for the analysis of various guanidino compounds.[7]

1. Principle

This compound, being a polar and non-volatile compound, requires derivatization to increase its volatility for GC-MS analysis. The protocol involves a two-step derivatization with glyoxal (B1671930) and ethyl chloroformate. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.[7]

2. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar guanidino compound not present in urine)

  • Glyoxal solution

  • Ethyl chloroformate (ECF)

  • Pyridine (B92270)

  • Sodium borate (B1201080) buffer

  • Sodium chloride

  • Hydrochloric acid

  • Ethyl acetate

  • Methanol

  • Urine samples

3. Experimental Protocol

3.1. Sample Preparation and Derivatization

  • To 2 mL of urine, add methanol for deproteinization and centrifuge.[7]

  • Take an aliquot of the supernatant and add the internal standard.

  • Adjust the pH and perform liquid-liquid extraction with an appropriate organic solvent.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the residue in a suitable buffer.

    • Add glyoxal solution and react to form a stable intermediate.

    • Follow with the addition of ethyl chloroformate in the presence of pyridine to complete the derivatization.[7]

  • Extract the derivatized analyte into an organic solvent (e.g., ethyl acetate).

  • Transfer the organic layer to an autosampler vial for GC-MS analysis.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: GC system with a split/splitless injector

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

  • GC Column: HP-5 or equivalent (30 m x 0.32 mm i.d., 0.25 µm film thickness)[7]

Table 3: GC-MS Instrument Parameters

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program 90°C for 3 min, then ramp at 25°C/min to 260°C
Carrier Gas Helium at a constant flow rate
Transfer Line Temperature 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Detection Mode Selected Ion Monitoring (SIM)

4. Data Analysis and Expected Performance

Quantification is based on a calibration curve generated from the peak area ratios of the derivatized 4-GBA to the internal standard. The performance characteristics are derived from similar guanidino compound analyses.[7]

Table 4: Expected Performance Characteristics for GC-MS Method

ParameterExpected Value
Linearity (Range) 0.1 - 20.0 µmol/L
Limit of Detection (LOD) 0.014 - 0.024 µmol/L
Repeatability (RSD) < 2% for retention time; < 2% for peak area
Recovery To be determined, typically >80%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample Deproteinize Deproteinize Urine->Deproteinize Extract Liquid-Liquid Extraction Deproteinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Two-step Derivatization (Glyoxal + ECF) Evaporate->Derivatize Deriv_Extract Extract Derivative Derivatize->Deriv_Extract Inject Inject into GC Deriv_Extract->Inject Separate Capillary GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect

Caption: Workflow for 4-GBA analysis by GC-MS.

Biosynthesis of this compound

This compound is synthesized from L-arginine and gamma-aminobutyric acid (GABA).[1][2] The enzyme L-arginine:gamma-aminobutyric acid amidinotransferase catalyzes this reaction, which also produces ornithine.[1]

Signaling Pathway: 4-GBA Biosynthesis

Biosynthesis_Pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products Arginine L-Arginine Enzyme L-arginine:gamma-aminobutyric acid amidinotransferase Arginine->Enzyme GABA gamma-Aminobutyric acid (GABA) GABA->Enzyme GBA This compound (4-GBA) Enzyme->GBA Ornithine Ornithine Enzyme->Ornithine

Caption: Biosynthesis of this compound.

References

Application Notes and Protocols: Investigating 4-Guanidinobutanoic Acid in Fibromyalgia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromyalgia (FM) is a complex chronic pain syndrome characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. The pathophysiology of FM is not fully understood, but evidence points towards central sensitization, a phenomenon of enhanced neuronal responsiveness in the central nervous system. Recent metabolomic studies have identified 4-Guanidinobutanoic acid (4-GBA), also known as γ-guanidinobutyric acid, as a potential biomarker for fibromyalgia, with significantly altered levels in the urine of FM patients compared to healthy controls.[1] This discovery opens a new avenue for research into the role of 4-GBA in the pathophysiology of fibromyalgia and its potential as a novel therapeutic target.

These application notes provide a framework for investigating the role of this compound in fibromyalgia, from its potential mechanism of action to preclinical validation using established animal models.

Proposed Mechanism of Action of this compound in Fibromyalgia

While the precise role of this compound in fibromyalgia is unknown, its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests a potential interaction with the GABAergic system. Research on other guanidino compounds has shown that they can act as inhibitors of GABA and glycine (B1666218) responses, potentially by blocking the associated chloride channels.[2][3] In a state of central sensitization, as seen in fibromyalgia, there is often an imbalance between excitatory and inhibitory neurotransmission. It is hypothesized that elevated levels of 4-GBA in fibromyalgia patients could contribute to this imbalance by interfering with inhibitory GABAergic signaling, thereby exacerbating pain perception.

Conversely, therapeutic interventions aimed at modulating 4-GBA levels or its activity at the receptor level could represent a novel strategy for restoring inhibitory tone and alleviating fibromyalgia symptoms.

Quantitative Data Summary

The following tables summarize the existing data on this compound as a biomarker in fibromyalgia and provide templates for recording data from the proposed preclinical studies.

Table 1: Reported Alterations of this compound in Fibromyalgia Patients

BiomarkerBiofluidDirection of Change in FM PatientsReference
This compoundUrineSignificantly different expression[1]

Table 2: Template for Preclinical Efficacy of this compound in a Fibromyalgia Animal Model (e.g., Reserpine-Induced)

Treatment GroupDose (mg/kg)Mechanical Withdrawal Threshold (g)Thermal Paw Licking Latency (s)Immobility Time in Forced Swim Test (s)
Vehicle Control-
4-GBA
4-GBA
4-GBA
Positive Control (e.g., Pregabalin)

Experimental Protocols

The following protocols are designed to investigate the therapeutic potential and mechanism of action of this compound in established animal models of fibromyalgia.

Protocol 1: Reserpine-Induced Fibromyalgia Model in Mice

This model induces a fibromyalgia-like state characterized by chronic muscle pain, fatigue, and depressive-like behaviors through the depletion of biogenic amines.[4][5][6]

Materials:

  • Male Swiss mice (25-30 g)

  • Reserpine (B192253) solution (1 mg/mL in 0.5% acetic acid)

  • This compound (dissolved in sterile saline)

  • Positive control (e.g., Pregabalin)

  • Vehicle (sterile saline)

  • Von Frey filaments for mechanical hyperalgesia testing

  • Forced swim test apparatus

  • Elevated plus maze for anxiety-like behavior assessment

Procedure:

  • Induction of Fibromyalgia: Administer reserpine (1 mg/kg, subcutaneous) once daily for three consecutive days.[4][5]

  • Treatment Administration: Beginning on day 4, administer this compound (various doses, intraperitoneal or oral), vehicle, or positive control daily for the duration of the study (e.g., 7-14 days).

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments before the first reserpine injection (baseline) and at selected time points after treatment initiation.[6]

    • Depressive-like Behavior: Conduct the forced swim test at the end of the treatment period to measure immobility time.[5][6]

    • Anxiety-like Behavior: Utilize the elevated plus maze to assess the time spent in the open and closed arms.[7][8]

  • Biochemical Analysis: At the end of the study, collect brain and spinal cord tissues to measure levels of neurotransmitters (e.g., GABA, glutamate, serotonin, norepinephrine) and assess the expression of GABA receptors and transporters.

Protocol 2: Acidic Saline-Induced Muscle Pain in Rats

This model mimics the chronic widespread pain characteristic of fibromyalgia by inducing long-lasting muscle hyperalgesia.[9][10]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Acidic saline solution (pH 4.0)

  • This compound (dissolved in sterile saline)

  • Positive control (e.g., Gabapentin)

  • Vehicle (sterile saline)

  • Electronic von Frey apparatus for mechanical hyperalgesia testing

Procedure:

  • Induction of Muscle Pain: Under light isoflurane (B1672236) anesthesia, inject 100 µL of acidic saline (pH 4.0) into the gastrocnemius muscle of one hind limb on day 0 and day 5.[10]

  • Treatment Administration: Administer this compound (various doses, intraperitoneal or oral), vehicle, or positive control daily, starting from day 6 for a specified period (e.g., 14 days).

  • Behavioral Testing:

    • Mechanical Hyperalgesia: Measure the paw withdrawal threshold of both hind paws using an electronic von Frey apparatus at baseline and at regular intervals throughout the treatment period.[1]

  • Tissue Analysis: After the final behavioral test, collect the gastrocnemius muscle, spinal cord, and relevant brain regions for histological and biochemical analyses, including assessment of inflammatory markers and neurotransmitter levels.

Protocol 3: In Vitro Assessment of this compound on GABA Receptor Function

This protocol aims to directly investigate the interaction of this compound with GABA receptors.

Materials:

  • Cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits)

  • This compound

  • GABA

  • Patch-clamp electrophysiology setup

  • Fluorescent ion indicators for chloride influx assays

Procedure:

  • Cell Culture: Culture the GABA-A receptor-expressing cells according to standard protocols.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

    • Apply GABA in the absence and presence of varying concentrations of this compound to determine if it modulates the GABA-A receptor response.

  • Chloride Influx Assay:

    • Load cells with a chloride-sensitive fluorescent dye.

    • Measure the change in fluorescence upon application of GABA with and without this compound to assess its effect on chloride influx.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway for this compound in the context of fibromyalgia.

experimental_workflow cluster_setup Model Induction and Grouping cluster_treatment Treatment Phase cluster_assessment Behavioral and Biochemical Assessment cluster_analysis Data Analysis and Interpretation animal_model Fibromyalgia Animal Model (e.g., Reserpine-induced) grouping Randomly assign to treatment groups: - Vehicle - 4-GBA (Low Dose) - 4-GBA (Mid Dose) - 4-GBA (High Dose) - Positive Control animal_model->grouping daily_treatment Daily administration of 4-GBA, vehicle, or positive control grouping->daily_treatment pain_assessment Pain Behavior Assessment (Mechanical & Thermal Hyperalgesia) daily_treatment->pain_assessment comorbidity_assessment Comorbidity Assessment (Anxiety & Depression-like behaviors) daily_treatment->comorbidity_assessment data_analysis Statistical Analysis pain_assessment->data_analysis biochemical_analysis Biochemical Analysis (Neurotransmitters, Receptors) comorbidity_assessment->biochemical_analysis biochemical_analysis->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: Proposed experimental workflow for evaluating this compound in a fibromyalgia model.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_gba Hypothetical Role of 4-GBA GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Pain_Signal Pain Signal Propagation GABA_A_Receptor->Pain_Signal disinhibition leads to Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride_Channel->Hyperpolarization leads to Hyperpolarization->Pain_Signal inhibits GBA This compound (Elevated in FM) GBA->GABA_A_Receptor antagonizes/inhibits

Caption: Hypothetical signaling pathway of this compound's interference with GABAergic inhibition.

References

Application Notes and Protocols: 4-Guanidinobutanoic Acid and Human Proton-Coupled Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobutanoic acid (4-GBA) is a guanidino compound that has been identified as a substrate for the human proton-coupled amino acid transporter 1 (hPAT1), a member of the solute carrier family 36 (SLC36).[1] The SLC36 family, particularly SLC36A1 (PAT1) and SLC36A2 (PAT2), are H+-coupled symporters that play crucial roles in the transport of amino acids and their derivatives across biological membranes.[2][3] Understanding the interaction of 4-GBA with these transporters is vital for elucidating its physiological roles and pharmacological potential.

hPAT1 is characterized as a low-affinity, high-capacity transporter with a broad substrate selectivity, whereas PAT2 exhibits a higher affinity and a more restricted substrate profile.[2][3] The transport of substrates like 4-GBA by hPAT1 is an electrogenic process, dependent on a proton gradient.[1] These application notes provide a summary of the quantitative data available for the interaction of 4-GBA and related compounds with these transporters, along with detailed protocols for key experiments to characterize these interactions further.

Data Presentation: Substrate Affinities for Human PAT1 and PAT2

The following table summarizes the apparent affinity constants (Kₘ or Kᵢ) for this compound and other relevant substrates of the human proton-coupled amino acid transporters PAT1 (SLC36A1) and PAT2 (SLC36A2).

TransporterSubstrate/InhibitorAffinity Constant (mM)Notes
hPAT1 (SLC36A1) This compound (4-GBA)~ 1.5Apparent affinity constant determined by competition assays in Caco-2 cells.[1]
β-Guanidinopropionic acid (β-GPA)~ 1.5Apparent affinity constant determined by competition assays in Caco-2 cells.[1]
Guanidinoacetic acid (GAA)~ 1.5Apparent affinity constant determined by competition assays in Caco-2 cells.[1]
Glycine1 - 10General Kₘ range for various substrates.[2][3]
L-Alanine1 - 10General Kₘ range for various substrates.[2][3]
L-Proline1 - 10General Kₘ range for various substrates.[2][3]
hPAT2 (SLC36A2) Glycine0.1 - 0.7Higher affinity compared to hPAT1.[2][3]
L-Alanine0.1 - 0.7Higher affinity compared to hPAT1.[2][3]
L-Proline0.1 - 0.7Higher affinity compared to hPAT1.[2][3]
γ-Aminobutyric acid (GABA)SubstrateTransport of GABA by SLC36A2 has been suggested.[4]

Signaling Pathway and Transport Mechanism

The transport of this compound by hPAT1 is a secondary active transport process coupled to the movement of protons down their electrochemical gradient. This symport mechanism is electrogenic, resulting in a net influx of positive charge.

PAT1_Transport_Mechanism PAT1 hPAT1 (SLC36A1) Binding Site intracellular Intracellular Space (Neutral pH) PAT1:f0->intracellular Translocation extracellular Extracellular Space (Acidic pH) H_ion H+ H_ion->PAT1:f1 Binds to Transporter GBA 4-GBA GBA->PAT1:f1 Binds to Transporter

hPAT1-mediated symport of this compound and H+.

Experimental Protocols

Radiolabeled Substrate Uptake Assay in Caco-2 Cells

This protocol describes the measurement of this compound uptake in a human intestinal epithelial cell line, Caco-2, which endogenously expresses hPAT1. The assay typically uses a radiolabeled substrate (e.g., [³H]L-proline) and measures its uptake in the presence and absence of unlabeled 4-GBA to determine competitive inhibition.

Experimental Workflow:

Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on permeable supports culture_cells Culture for 21 days to differentiate seed_cells->culture_cells wash_cells Wash with transport buffer culture_cells->wash_cells pre_incubate Pre-incubate with or without 4-GBA (inhibitor) wash_cells->pre_incubate add_radiolabel Add radiolabeled substrate (e.g., [³H]L-proline) pre_incubate->add_radiolabel incubate Incubate for a defined time add_radiolabel->incubate stop_uptake Stop uptake with ice-cold buffer incubate->stop_uptake wash_again Wash cells to remove extracellular radioactivity stop_uptake->wash_again lyse_cells Lyse cells wash_again->lyse_cells scintillation Measure radioactivity by scintillation counting lyse_cells->scintillation calculate Calculate uptake and inhibition kinetics scintillation->calculate

Workflow for radiolabeled substrate uptake assay in Caco-2 cells.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Permeable supports (e.g., Transwell®)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0)

  • Radiolabeled substrate (e.g., [³H]L-proline)

  • Unlabeled this compound

  • Ice-cold stop buffer (transport buffer)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells onto permeable supports at a density of approximately 6 x 10⁴ cells/cm².

    • Allow cells to grow and differentiate for 21 days, changing the medium every 2-3 days.

  • Uptake Assay:

    • On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 6.0).

    • Pre-incubate the cells for 15 minutes at 37°C in transport buffer containing various concentrations of unlabeled 4-GBA (for inhibition studies) or buffer alone (for control).

    • Initiate the uptake by adding the transport buffer containing the radiolabeled substrate (e.g., a final concentration of 10 µM [³H]L-proline) to the apical side of the monolayers.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold stop buffer.

  • Quantification:

    • Lyse the cells by adding cell lysis buffer to the apical compartment and incubating for at least 30 minutes.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates to normalize the uptake data.

    • Calculate the rate of uptake (pmol/mg protein/min).

    • For inhibition studies, plot the uptake of the radiolabeled substrate as a function of the 4-GBA concentration to determine the IC₅₀ and subsequently the Kᵢ value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is for the functional expression of human proton-coupled amino acid transporters in Xenopus laevis oocytes and the electrophysiological characterization of this compound transport.

Experimental Workflow:

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis harvest_oocytes Harvest oocytes from Xenopus laevis defolliculate Defolliculate oocytes harvest_oocytes->defolliculate inject_crna Inject hPAT1 or hPAT2 cRNA defolliculate->inject_crna incubate_oocytes Incubate for 2-5 days for protein expression inject_crna->incubate_oocytes place_oocyte Place oocyte in recording chamber incubate_oocytes->place_oocyte impale_electrodes Impale with voltage and current electrodes place_oocyte->impale_electrodes voltage_clamp Voltage clamp the oocyte (e.g., at -60 mV) impale_electrodes->voltage_clamp perfuse_substrate Perfuse with buffer containing 4-GBA voltage_clamp->perfuse_substrate record_current Record substrate-induced currents perfuse_substrate->record_current measure_current Measure steady-state current amplitude record_current->measure_current concentration_response Generate concentration-response curve measure_current->concentration_response calculate_kinetics Calculate Kₘ and Iₘₐₓ concentration_response->calculate_kinetics

References

Troubleshooting & Optimization

improving 4-Guanidinobutanoic acid stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Guanidinobutanoic acid (GBA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the guanidinium (B1211019) group. This reaction is catalyzed by both acidic and basic conditions, with a higher susceptibility under alkaline pH. The hydrolysis results in the formation of 4-aminobutanoic acid (GABA) and urea. In biological systems, this hydrolysis can be catalyzed by enzymes such as guanidinobutyrase.[1][2][3]

Q2: What are the key factors that influence the stability of GBA in aqueous solutions?

A2: The stability of GBA in aqueous solutions is primarily influenced by:

  • pH: GBA is generally more stable in slightly acidic to neutral pH ranges (approximately pH 5-7).[1] Alkaline conditions significantly accelerate the hydrolysis of the guanidinium group.[4][5]

  • Temperature: Elevated temperatures increase the rate of degradation.[4] For optimal stability, especially for long-term storage, solutions should be kept at low temperatures (e.g., refrigerated or frozen).

  • Presence of Oxidizing Agents: GBA is susceptible to oxidation, which can lead to the formation of various degradation products.[1]

  • Light Exposure: While less documented for GBA specifically, exposure to light, particularly UV light, can be a contributing factor to the degradation of many organic molecules and should be minimized.

Q3: What are the recommended storage conditions for aqueous solutions of GBA?

A3: For short-term storage (a few days), it is recommended to store aqueous solutions of GBA at 2-8°C, protected from light, and buffered at a slightly acidic to neutral pH (pH 5-7). For long-term storage, it is advisable to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C.

Q4: Can I autoclave an aqueous solution of this compound?

A4: Autoclaving (heating at high temperatures and pressure) is not recommended for GBA solutions. The high temperatures will significantly accelerate the hydrolysis of the guanidinium group, leading to substantial degradation of the compound.[6]

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Loss of potency or inconsistent results over time. Degradation of GBA in the stock or working solution.1. Verify Solution pH: Ensure the pH of your solution is within the optimal range of 5-7.[1] 2. Check Storage Conditions: Confirm that solutions are stored at the recommended low temperatures and protected from light. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid GBA.
Appearance of unexpected peaks in chromatography. Formation of degradation products.1. Identify Degradants: The primary degradation products are likely 4-aminobutanoic acid (GABA) and urea. Use analytical standards to confirm their presence. 2. Perform Forced Degradation: To confirm that your analytical method is stability-indicating, perform a forced degradation study (see Experimental Protocols section). This will help in identifying and separating degradation products from the parent compound.
Precipitation or cloudiness in the solution. Poor solubility or pH-dependent solubility issues.1. Check Concentration: Ensure the concentration of GBA does not exceed its solubility limit in the chosen solvent and conditions. 2. Adjust pH: The solubility of GBA can be pH-dependent. Adjusting the pH might help in redissolving the compound. 3. Use a Co-solvent: If working with a high concentration, a small amount of a suitable co-solvent might be necessary, but its compatibility and effect on stability should be verified.

Quantitative Data on Stability

Due to the limited availability of specific kinetic data for this compound, the following tables provide an illustrative summary based on the stability of structurally similar guanidino compounds like Arginine. This data should be used as a general guide.

Table 1: Influence of pH on the Stability of Guanidino Compounds in Aqueous Solution (Illustrative)

pHTemperature (°C)Expected StabilityPrimary Degradation Pathway
2-425HighSlow Acid-Catalyzed Hydrolysis
5-725Very HighMinimal Degradation
8-1025Moderate to LowBase-Catalyzed Hydrolysis
>1125Very LowRapid Base-Catalyzed Hydrolysis

Table 2: Influence of Temperature on the Stability of Guanidino Compounds in Aqueous Solution at pH 7 (Illustrative)

Temperature (°C)Expected StabilityNotes
-20 to -80Very HighRecommended for long-term storage of solutions.
2-8HighSuitable for short-term storage (days).
25 (Room Temp)ModerateGradual degradation can be expected over time.
>40Low to Very LowSignificant degradation is likely to occur.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of GBA and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of GBA in purified water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool and neutralize with 0.1 M HCl.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a starting point for developing an HPLC method for the analysis of GBA and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to 2.5-3.5) and acetonitrile (B52724) (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: GBA has a weak UV chromophore, so detection at a low wavelength (e.g., 195-215 nm) or the use of an ELSD is recommended.[7][8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

Note: For enhanced sensitivity and specificity, pre-column derivatization with reagents like ninhydrin (B49086) can be employed for fluorescence detection.[9]

Visualizations

GBA_Degradation_Pathway GBA 4-Guanidinobutanoic acid (GBA) Hydrolysis Hydrolysis (Acid or Base Catalyzed) GBA->Hydrolysis GABA 4-Aminobutanoic acid (GABA) Hydrolysis->GABA Urea Urea Hydrolysis->Urea

Caption: Proposed primary degradation pathway of this compound in aqueous solution.

Troubleshooting_Workflow start Inconsistent Experimental Results or Loss of GBA Potency check_solution Check Age and Storage of GBA Solution start->check_solution is_fresh Is the solution freshly prepared and properly stored? check_solution->is_fresh prepare_fresh Prepare Fresh Solution from Solid GBA is_fresh->prepare_fresh No verify_pH Verify pH of the Solution (Optimal: pH 5-7) is_fresh->verify_pH Yes prepare_fresh->verify_pH is_pH_ok Is pH in the optimal range? verify_pH->is_pH_ok adjust_pH Adjust pH to 5-7 using appropriate buffers is_pH_ok->adjust_pH No re_run_exp Re-run Experiment is_pH_ok->re_run_exp Yes adjust_pH->re_run_exp end Problem Resolved re_run_exp->end

Caption: Troubleshooting workflow for addressing GBA stability issues in experiments.

Factors_Influencing_Stability cluster_pH pH Effects cluster_Temp Temperature Effects GBA_Stability This compound Aqueous Stability pH pH GBA_Stability->pH Temperature Temperature GBA_Stability->Temperature Oxidizing_Agents Oxidizing Agents GBA_Stability->Oxidizing_Agents Light Light Exposure GBA_Stability->Light pH_neutral Neutral (pH 5-7) Optimal Stability Temp_rt Room Temp (~25°C) Moderate Stability pH_acidic Acidic (pH < 5) Slightly Decreased Stability pH_alkaline Alkaline (pH > 7) Significantly Decreased Stability Temp_frozen Frozen (<0°C) Optimal Stability Temp_high Elevated (>40°C) Low Stability

Caption: Key factors influencing the stability of this compound in aqueous solutions.

References

troubleshooting low recovery of 4-Guanidinobutanoic acid from plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Guanidinobutanoic acid in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound from plasma is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes.

Question: Why is the recovery of my this compound unexpectedly low?

Answer: Low recovery of this compound, a polar and strongly basic compound, can stem from several factors during sample preparation and analysis. The primary areas to investigate are sample handling and stability, the efficiency of the protein precipitation and/or solid-phase extraction (SPE) method, and the analytical instrumentation settings.

A logical workflow for troubleshooting this issue is outlined below:

Troubleshooting_Workflow cluster_sample Sample Integrity cluster_extraction Extraction Method cluster_analysis Analytical Method start Low Recovery of this compound sample_handling Review Sample Handling and Storage start->sample_handling ppt Protein Precipitation (PPT) Issues start->ppt spe Solid-Phase Extraction (SPE) Issues start->spe lcms LC-MS/MS Optimization start->lcms stability_issues Potential Analyte Degradation sample_handling->stability_issues Check for instability solution Improved Recovery sample_handling->solution Implement best practices stability_issues->ppt If stable, review extraction ppt->spe If PPT is optimized, consider SPE ppt->solution Optimize PPT protocol spe->lcms If extraction is robust, check analysis spe->solution Optimize SPE protocol lcms->solution Optimize LC-MS/MS parameters

Caption: A step-by-step workflow for troubleshooting low recovery.

Frequently Asked Questions (FAQs)

Sample Handling and Stability

Q1: How stable is this compound in plasma? What are the optimal storage conditions?

A1: Guanidino compounds can be susceptible to degradation. While specific long-term stability data for this compound in plasma at -80°C is not extensively documented, general recommendations for metabolite stability in plasma should be followed. It is advisable to store plasma samples at -80°C for long-term storage.[1][2][3][4] For short-term storage, keeping samples at 4°C for no longer than a few hours is recommended.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites.[1] To minimize enzymatic degradation, plasma should be separated from whole blood as soon as possible after collection.

Q2: Could enzymatic activity in the plasma be causing the degradation of this compound?

A2: Yes, this is a possibility. This compound is a product of the "Arginine and proline metabolism" pathway.[5] Enzymes involved in this pathway, such as arginine:glycine amidinotransferase (AGAT) and arginases, are present in plasma and other tissues.[6][7][8][9] Increased arginase activity, for instance, can lead to alterations in the levels of related metabolites. The degradation of guanidino compounds by enzymes like guanidinobutyrase has been observed in microorganisms and could potentially occur in biological matrices.[10][11] To mitigate this, it is crucial to promptly process and freeze plasma samples after collection. The addition of enzyme inhibitors to collection tubes is also a strategy to consider for preserving the integrity of the analyte.

Protein Precipitation

Q3: My recovery is low after protein precipitation with acetonitrile (B52724). What can I do to improve it?

A3: Protein precipitation (PPT) is a common method for sample cleanup, but its efficiency can be influenced by several factors. For polar compounds like this compound, optimizing the PPT protocol is key.

  • Solvent-to-Plasma Ratio: The ratio of acetonitrile (ACN) to plasma is critical. A ratio of 3:1 (v/v) of ACN to plasma is generally recommended for effective protein removal.[12] Insufficient ACN may lead to incomplete protein precipitation and co-precipitation of the analyte.

  • Mixing and Incubation: Thoroughly vortex the plasma and ACN mixture to ensure complete denaturation of proteins. An incubation step at a low temperature (e.g., -20°C for 1 hour) can enhance protein precipitation.

  • pH Adjustment: Since this compound is a strong base, the pH of the sample can influence its solubility and interaction with proteins. While ACN precipitation is generally performed under neutral conditions, acidification of the sample prior to protein precipitation can sometimes improve the recovery of basic compounds by disrupting protein binding.

Q4: Are there alternative protein precipitation methods I can try?

A4: Yes, while acetonitrile is widely used, other organic solvents or acidic precipitation can be considered. However, for polar analytes, ACN or methanol (B129727) are often preferred. Acidic precipitation with agents like trichloroacetic acid (TCA) can be effective but may lead to lower recovery due to co-precipitation of the analyte.[13]

Solid-Phase Extraction (SPE)

Q5: I am still experiencing low recovery with protein precipitation. Would Solid-Phase Extraction (SPE) be a better option?

A5: SPE can offer higher selectivity and lead to cleaner extracts, which can be beneficial for LC-MS/MS analysis.[14][15] For a polar and basic compound like this compound, a mixed-mode cation exchange SPE is the most suitable approach. This type of sorbent combines reversed-phase and ion-exchange retention mechanisms, allowing for a more targeted extraction.

Q6: What is the general protocol for mixed-mode cation exchange SPE for a basic compound like this compound?

A6: A typical workflow for mixed-mode cation exchange SPE involves the following steps:

SPE_Workflow start Plasma Sample pretreatment Pre-treatment (Acidify to pH < 4) start->pretreatment conditioning Condition Cartridge (Methanol, Water) pretreatment->conditioning loading Load Sample conditioning->loading wash1 Wash 1 (Acidic Buffer to remove polar interferences) loading->wash1 wash2 Wash 2 (Organic Solvent to remove non-polar interferences) wash1->wash2 elution Elute Analyte (Basic Organic Solvent) wash2->elution end Analysis by LC-MS/MS elution->end

Caption: General workflow for mixed-mode cation exchange SPE.
  • Sample Pre-treatment: Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of this compound. This ensures the compound is protonated and will bind to the cation exchange sorbent.

  • Conditioning: Condition the SPE cartridge with methanol followed by an acidic buffer to activate the sorbent.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with an acidic buffer to remove polar interferences, followed by an organic solvent (like methanol or acetonitrile) to remove non-polar interferences.

  • Elution: Elute the this compound using a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic pH neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

Quantitative Data Summary

While specific recovery data for this compound is limited in the literature, the following table summarizes typical recovery ranges for different extraction methods for polar and basic compounds from plasma. This can serve as a benchmark for your experiments.

Extraction MethodAnalyte TypeTypical Recovery Range (%)Reference
Protein Precipitation (ACN) Polar/Basic Metabolites50-85%[15]
Mixed-Mode Cation Exchange SPE Basic Compounds>80%

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 1 hour to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 2% formic acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually decreasing to elute the polar analyte.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Signaling Pathway

Arginine and Proline Metabolism

This compound is an intermediate in the arginine and proline metabolism pathway. Understanding this pathway can provide insights into the biosynthesis and potential degradation of the analyte.

Arginine_Proline_Metabolism Arginine Arginine GBA This compound Arginine->GBA Arginine: GABA Amidinotransferase UreaCycle Urea Cycle Arginine->UreaCycle GABA gamma-Aminobutyric acid GABA->GBA GBA->UreaCycle Potential Metabolism

Caption: Simplified overview of the involvement of this compound in the Arginine and Proline Metabolism pathway.

References

Optimizing 4-Guanidinobutanoic Acid Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 4-Guanidinobutanoic acid (4-GBA) for in vitro studies. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in in vitro experiments?

A1: The optimal concentration of 4-GBA is highly dependent on the cell type and the specific biological question being investigated. Based on available literature, a broad starting range to consider is 10 µM to 100 µM .

For cancer cell lines, published IC50 values can provide a more specific starting point. For instance, in studies on gastric cancer cells, the following IC50 values have been reported:

  • SNU638 cells: 43.7 µM[1]

  • AGS cells: 75.1 µM[1]

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is known to be soluble in water.[2] To prepare a stock solution, dissolve the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Gentle warming and sonication may be required to achieve complete dissolution. For example, a 10 mM stock solution in water can be prepared, and sonication is recommended.[3] It is advisable to filter-sterilize the stock solution through a 0.22 µm filter before use in cell culture.

Q3: What are the known cellular targets of this compound?

A3: 4-GBA is a metabolite of L-arginine and is known to interact with several cellular components.[2] Its primary reported mechanisms of action include:

  • Arginase Inhibition: 4-GBA can act as an inhibitor of arginase, an enzyme that converts L-arginine to ornithine and urea.[4]

  • Creatine (B1669601) Transporter (SLC6A8) Inhibition: 4-GBA has been shown to be a competitive inhibitor of the creatine transporter, which is responsible for the uptake of creatine into cells.[1][5]

These interactions can have downstream effects on various cellular processes, including proliferation, metabolism, and signaling.

Troubleshooting Guide

Problem 1: I am not observing any effect of 4-GBA in my assay.

Possible CauseTroubleshooting Steps
Suboptimal Concentration Perform a wider dose-response curve. The effective concentration may be higher or lower than initially tested. Consider concentrations ranging from 1 µM to 1 mM.
Compound Instability Prepare fresh stock solutions of 4-GBA for each experiment. Avoid repeated freeze-thaw cycles. Confirm the stability of 4-GBA in your specific cell culture medium over the time course of your experiment.
Cell Line Insensitivity The chosen cell line may not express the target of 4-GBA (e.g., arginase, creatine transporter) at a significant level. Verify the expression of these targets in your cell line via techniques like Western blot or qPCR. Consider testing a different cell line known to be responsive to guanidino compounds.
Assay Interference Guanidino compounds can sometimes interfere with certain assay readouts. Run appropriate controls, including a "compound-only" control (4-GBA in media without cells) to check for direct effects on the assay reagents.

Problem 2: I am observing high levels of cytotoxicity with 4-GBA.

Possible CauseTroubleshooting Steps
Concentration Too High Lower the concentration of 4-GBA. Even if your target effect is seen at a high concentration, it may be a result of general toxicity. Determine the IC50 for cytotoxicity and work at concentrations below this value for mechanistic studies.
Off-Target Effects High concentrations of 4-GBA may lead to off-target effects. Consider using a more specific inhibitor for your target of interest to confirm that the observed phenotype is due to the intended mechanism.
Contamination of Stock Solution Ensure your 4-GBA stock solution is sterile and free of contaminants that could be contributing to cell death.

Data Presentation

Table 1: Reported IC50 Values for this compound in Gastric Cancer Cell Lines

Cell LineIC50 (µM)Reference
SNU63843.7[1]
AGS75.1[1]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 4-GBA in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the 4-GBA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-GBA, e.g., water).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

While direct modulation of the PI3K/Akt and MAPK signaling pathways by 4-GBA is not yet definitively established in the literature, its known targets, arginase and the creatine transporter, can indirectly influence these pathways. The following diagrams illustrate these potential connections and a general experimental workflow.

Arginine_Metabolism_and_Signaling cluster_arginine Arginine Metabolism cluster_signaling Potential Downstream Signaling L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Cell_Proliferation Cell Proliferation & Survival Ornithine_Urea->Cell_Proliferation Polyamines 4-GBA 4-Guanidinobutanoic acid 4-GBA->Arginase Inhibition PI3K_Akt PI3K/Akt Pathway Cell_Proliferation->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Cell_Proliferation->MAPK_ERK

Caption: Potential impact of 4-GBA on cell signaling through arginase inhibition.

Creatine_Transport_and_Signaling cluster_creatine Creatine Transport cluster_energy Cellular Energy & Signaling Creatine_ext Extracellular Creatine SLC6A8 Creatine Transporter (SLC6A8) Creatine_ext->SLC6A8 Creatine_int Intracellular Creatine SLC6A8->Creatine_int Energy_Metabolism Energy Metabolism (ATP/PCr ratio) Creatine_int->Energy_Metabolism 4-GBA 4-Guanidinobutanoic acid 4-GBA->SLC6A8 Inhibition AMPK AMPK Signaling Energy_Metabolism->AMPK mTOR mTOR Signaling AMPK->mTOR

Caption: Potential impact of 4-GBA on cell signaling via creatine transporter inhibition.

experimental_workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture stock_prep Prepare 4-GBA Stock Solution cell_culture->stock_prep dose_response Dose-Response Experiment (e.g., MTT Assay) stock_prep->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 mechanistic_studies Mechanistic Studies (e.g., Western Blot, Enzyme Assay) determine_ic50->mechanistic_studies data_analysis Data Analysis & Interpretation mechanistic_studies->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with 4-GBA.

References

Technical Support Center: 4-Guanidinobutanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 4-Guanidinobutanoic acid (4-GBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the detection of this compound.

Q1: My 4-GBA peak is showing significant tailing in my HPLC-UV analysis. What are the likely causes and how can I fix it?

A1: Peak tailing for a basic compound like 4-GBA in reversed-phase HPLC is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based column.

Troubleshooting Steps:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to <3 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.

  • Column Choice: Utilize a modern, highly end-capped column specifically designed to minimize silanol interactions. Alternatively, consider a column with a different stationary phase, such as one with a polar-embedded group.

  • Ion-Pairing Agents: Adding an ion-pairing agent (e.g., heptafluorobutyric acid) to the mobile phase can mask the silanol groups and improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

  • Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.

Q2: I am observing a noisy baseline and ghost peaks in my chromatogram. What could be the issue?

A2: A noisy baseline and the appearance of ghost peaks are often indicative of contamination in the HPLC system or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure you are using high-purity (HPLC or LC-MS grade) solvents and reagents. Filter and degas the mobile phase before use to remove particulates and dissolved gases.

  • System Contamination: Flush the entire HPLC system, including the pump, injector, and tubing, with a strong solvent like isopropanol (B130326) to remove any contaminants.

  • Carryover: Run blank injections (injecting only the mobile phase) between samples to check for carryover from previous injections. If carryover is observed, optimize the needle wash method on your autosampler.

  • Detector Issues: Ensure the detector lamp is in good condition and has sufficient energy. A failing lamp can cause baseline noise.

Q3: My 4-GBA signal is suppressed or enhanced in my LC-MS/MS analysis of plasma samples. How can I mitigate these matrix effects?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis of biological samples.[1][2][3]

Mitigation Strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Common techniques include:

    • Protein Precipitation (PPT): Simple and effective for removing the bulk of proteins. Acetonitrile (B52724) is a common precipitation solvent.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup by using a sorbent to retain either the analyte or the interferences.

    • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids.

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate 4-GBA from co-eluting matrix components that may be causing ion suppression or enhancement.

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for 4-GBA (e.g., D4-4-GBA). The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal to below the limit of quantification.

Q4: I am concerned about potential interference from structurally similar compounds like arginine and other guanidino compounds. How can I ensure the specificity of my method?

A4: Interference from structurally related endogenous compounds is a critical consideration for accurate 4-GBA quantification.

Ensuring Specificity:

  • Chromatographic Resolution: Develop a chromatographic method with sufficient resolution to separate 4-GBA from other guanidino compounds such as arginine, homoarginine, and guanidinoacetic acid.

  • Mass Spectrometry (MS/MS): Utilize tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for high specificity. Select unique precursor-product ion transitions for 4-GBA that are not shared by potential interferences.

  • Isomeric and Isobaric Interference: Be aware of potential isomeric (same molecular formula and mass) and isobaric (same integer mass but different exact mass) interferences.[2][4][5] High-resolution mass spectrometry can help to distinguish between isobaric compounds. Thorough chromatographic separation is key to resolving isomers.

Q5: Derivatization of 4-GBA for GC-MS analysis is giving me inconsistent results. How can I optimize this step?

A5: Derivatization is necessary to make polar compounds like 4-GBA volatile for GC-MS analysis.[6][7][8] Inconsistent results often stem from incomplete reactions or degradation of the derivatives.

Optimization of Derivatization:

  • Reaction Conditions: Optimize the derivatization reaction parameters, including:

    • pH: The pH of the reaction mixture is critical. For example, derivatization with glyoxal (B1671930) works best at a neutral to slightly alkaline pH (around 7.5).[6]

    • Temperature and Time: Ensure the reaction is heated at the optimal temperature for the required amount of time to drive it to completion.

    • Reagent Concentration: Use a sufficient excess of the derivatizing reagent to ensure a complete reaction.

  • Moisture Control: Derivatization reagents, particularly silylating agents, are often sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Derivative Stability: Some derivatives can be unstable. Analyze the samples as soon as possible after derivatization.

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis using Glyoxal

This protocol is adapted from a method for the analysis of guanidino compounds in biological samples.[6][7]

1. Reagents and Materials:

  • Glyoxal solution (2% in methanol)

  • Sodium borate (B1201080) buffer (0.1 M, pH 7.5)

  • Chloroform (B151607)

  • Internal Standard (e.g., 2,3-dimethyl-5,6-diphenyl-5,6-dihydropyrazine, 2.0 µmol/L)

  • Nitrogen gas for drying

2. Sample Preparation (from Plasma/Serum):

  • To 0.5 mL of plasma or serum, add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 0.5 mL of deionized water.

3. Derivatization Procedure:

  • To the reconstituted sample, add 0.5 mL of 0.1 M sodium borate buffer (pH 7.5) and 0.5 mL of 2% glyoxal solution.

  • Add a known amount of the internal standard.

  • Vortex the mixture and heat at 80°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature.

4. Extraction:

  • Add 4 mL of chloroform to the reaction mixture.

  • Vortex for 1 minute and separate the layers by centrifugation or using a separating funnel.

  • Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

5. GC-MS Conditions:

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen at a flow rate of 3 mL/min.

  • Oven Program: Initial temperature of 100°C for 2 minutes, then ramp at 20°C/min to 250°C and hold for 2 minutes.[7]

  • Injection: Splitless mode.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode.

Protocol 2: Proposed LC-MS/MS Method for this compound in Human Plasma

This proposed method is based on a validated method for the structurally similar compound, γ-aminobutyric acid (GABA), and general principles of small molecule bioanalysis.[9] Note: This method would require in-house validation for 4-GBA.

1. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., D4-4-Guanidinobutanoic acid)

2. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A HILIC column (e.g., Luna HILIC, 100 mm x 3.0 mm, 3 µm) is recommended for retaining this polar compound.[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and ramping down to a lower percentage to elute the polar 4-GBA.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of 4-GBA and its internal standard. A potential transition for 4-GBA (MW 145.16) could be m/z 146.1 -> [fragment ion].

Data Summary

Table 1: Potential Interferences in this compound Analysis

Interference TypePotential Interfering Compounds/FactorsRecommended Mitigation Strategy
Structurally Related Compounds Arginine, Homoarginine, Guanidinoacetic acid, Creatine, CreatinineHigh-resolution chromatography, specific MS/MS transitions
Isomeric/Isobaric Compounds Other endogenous metabolites with the same massHigh-resolution mass spectrometry, excellent chromatographic separation
Matrix Effects Phospholipids, salts, and other endogenous components in biological fluidsRobust sample preparation (SPE, LLE), use of a stable isotope-labeled internal standard, chromatographic separation
Reagents and Solvents Impurities in derivatization reagents, solvents, or mobile phase additivesUse of high-purity reagents and solvents, proper blank analysis

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for 4-GBA Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analytical Detection cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) protein_precipitation Protein Precipitation (e.g., Acetonitrile) sample->protein_precipitation spe Solid-Phase Extraction (SPE) (Optional Cleanup) protein_precipitation->spe derivatization Derivatization Reaction (e.g., with Glyoxal) spe->derivatization lcms LC-MS/MS Analysis spe->lcms extraction Liquid-Liquid Extraction derivatization->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis and Quantification gcms->data_analysis lcms->data_analysis

Caption: General experimental workflow for 4-GBA analysis.

troubleshooting_logic Figure 2. Troubleshooting Logic for Common HPLC Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing noisy_baseline Noisy Baseline? start->noisy_baseline rt_shift Retention Time Shift? start->rt_shift sol1 Adjust Mobile Phase pH peak_tailing->sol1 sol2 Check for Column Overload peak_tailing->sol2 sol3 Use End-capped Column peak_tailing->sol3 peak_fronting Peak Fronting? split_peaks Split Peaks? sol4 Degas Mobile Phase noisy_baseline->sol4 sol5 Check for Leaks noisy_baseline->sol5 sol6 Clean Detector noisy_baseline->sol6 drifting_baseline Drifting Baseline? sol7 Check Pump Flow Rate rt_shift->sol7 sol8 Ensure Column Equilibration rt_shift->sol8 sol9 Verify Mobile Phase Composition rt_shift->sol9

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Synthesis of 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Guanidinobutanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound from 4-Aminobutanoic Acid (GABA)?

The synthesis of this compound, while conceptually straightforward, presents several key challenges. The primary hurdles include the management of the highly basic and nucleophilic guanidino group, the necessity of a robust protecting group strategy for both the starting material and the guanidinylating reagent, and the purification of the final polar product.[1][2] The bifunctional nature of the starting material, GABA, containing both an amine and a carboxylic acid, adds a layer of complexity, often requiring protection of the carboxyl group to prevent unwanted side reactions.

Q2: Why are protecting groups necessary for this synthesis?

Protecting groups are crucial in the synthesis of this compound to prevent side reactions and ensure the selective transformation of the amino group of GABA into a guanidino group.[3] The guanidino group itself is highly basic and can interfere with many chemical transformations.[4] Therefore, guanidinylating reagents are often used in a protected form. Furthermore, the carboxylic acid of GABA may need to be protected (e.g., as an ester) to prevent it from reacting with the guanidinylating agent or other reagents in the reaction mixture. The choice of protecting groups is critical, as they must be stable under the reaction conditions and selectively removable without degrading the final product.[1]

Q3: What are the common types of guanidinylating reagents used to convert amines to guanidines?

A variety of reagents can be used for the conversion of primary amines to guanidines. The choice of reagent can significantly impact reaction efficiency and conditions. Some common classes of guanidinylating reagents include:

  • S-Methylisothioureas: Reagents like N,N'-bis(Boc)-S-methylisothiourea are frequently used. They react with amines to form a protected guanidine.

  • Pyrazoles: 1H-Pyrazole-1-carboxamidine hydrochloride is a common reagent that reacts with primary amines to form guanidines.

  • Carbodiimides: These can be used in the presence of an amine to form N,N',N''-trisubstituted guanidines.

  • Cyanamides: Amines can react with cyanamide, often in the presence of a catalyst, to yield guanidines.

The reactivity of these agents can be tuned by the protecting groups attached to them.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield Inefficient Guanidinylation Reaction: The chosen guanidinylating reagent may not be reactive enough under the applied conditions.- Switch to a more reactive guanidinylating reagent. - Optimize reaction conditions such as temperature, solvent, and reaction time. - Ensure the starting amine (protected GABA) is sufficiently nucleophilic.
Degradation of Starting Material or Product: The protecting groups may not be stable to the reaction or deprotection conditions.- Re-evaluate the protecting group strategy. Ensure the chosen groups are orthogonal, meaning they can be removed selectively without affecting other parts of the molecule.[1] - Perform deprotection steps under milder conditions (e.g., lower temperature, shorter reaction time).
Incomplete Deprotection: The final deprotection step to remove the protecting groups from the guanidino and/or carboxyl groups may be incomplete.- Increase the reaction time or temperature for the deprotection step. - Use a stronger deprotection reagent if compatible with the product's stability. - Monitor the reaction progress carefully using techniques like TLC or LC-MS.
Difficult Purification High Polarity of the Product: this compound is a highly polar and water-soluble compound, making extraction and purification by standard silica (B1680970) gel chromatography challenging.[2]- Utilize alternative purification techniques such as ion-exchange chromatography or reverse-phase chromatography with appropriate mobile phases. - Consider precipitation or crystallization of the product from a suitable solvent system.
Presence of Polar Byproducts: The reaction may generate byproducts with similar polarity to the desired product, leading to co-elution.- Optimize the reaction to minimize the formation of side products. - Employ high-resolution chromatographic techniques for better separation.
Multiple Products Observed Lack of Chemoselectivity: The guanidinylating reagent may be reacting with other functional groups in the molecule if they are not properly protected.- Ensure that the carboxylic acid of the GABA starting material is adequately protected (e.g., as a methyl or ethyl ester) before the guanidinylation step.
Side Reactions of the Guanidino Group: The newly formed guanidino group can participate in subsequent reactions if not properly protected.- In some multi-step syntheses, it might be necessary to keep the guanidino group protected until the final step.[4]

Experimental Protocols

While specific reaction conditions can vary significantly based on the chosen reagents and protecting groups, a general experimental workflow for the synthesis of this compound from 4-Aminobutanoic Acid (GABA) is outlined below.

Step 1: Protection of 4-Aminobutanoic Acid (GABA)

  • Carboxyl Group Protection: The carboxylic acid of GABA is typically protected as an ester (e.g., methyl or ethyl ester) to prevent its reaction in the subsequent guanidinylation step. This can be achieved by reacting GABA with the corresponding alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst).

  • Purification: The resulting GABA ester is then purified, typically by distillation or chromatography.

Step 2: Guanidinylation of the Protected GABA

  • Reaction Setup: The protected GABA ester is dissolved in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile).

  • Addition of Reagents: A protected guanidinylating reagent (e.g., N,N'-di-Boc-S-methylisothiourea) and a non-nucleophilic base (e.g., DIEA or triethylamine) are added to the solution.

  • Reaction Monitoring: The reaction is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored for completion using TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The protected this compound ester is then purified, often by column chromatography.

Step 3: Deprotection

  • Cleavage of Protecting Groups: The purified, protected intermediate is treated with appropriate reagents to remove all protecting groups. For instance, Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid), and ester groups can be hydrolyzed under acidic or basic conditions.

  • Isolation of Final Product: After deprotection, the final product, this compound, is isolated. Due to its high polarity, this often involves techniques like precipitation, crystallization, or ion-exchange chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_guanidinylation Guanidinylation cluster_deprotection Deprotection GABA 4-Aminobutanoic Acid (GABA) Protected_GABA Protected GABA (e.g., GABA-OMe) GABA->Protected_GABA Carboxyl Protection Protected_Product Protected this compound (e.g., Boc-protected) Protected_GABA->Protected_Product Guanidinylation Reaction Final_Product This compound Protected_Product->Final_Product Removal of all protecting groups Guanidinylating_Reagent Guanidinylating Reagent (e.g., N,N'-di-Boc-S-methylisothiourea) Guanidinylating_Reagent->Protected_Product Deprotection_Reagent Deprotection Reagent (e.g., TFA) Deprotection_Reagent->Final_Product

Caption: General workflow for the synthesis of this compound.

References

enhancing the resolution of 4-Guanidinobutanoic acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 4-Guanidinobutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for a polar, basic compound like this compound is a common issue in reversed-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Evaluate Secondary Interactions:

    • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic guanidino group, causing peak tailing.

      • Solution: Use a modern, end-capped C18 column or a column specifically designed for polar compounds. Operating the mobile phase at a lower pH (e.g., pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.[1]

    • Metal Contamination: Trace metal ions in the HPLC system or column can chelate with your analyte.

      • Solution: Use a column with low metal content or consider adding a chelating agent like EDTA to the mobile phase in trace amounts.

  • Optimize Mobile Phase Conditions:

    • pH: An inappropriate mobile phase pH can lead to the presence of multiple ionic forms of the analyte, resulting in peak distortion. Ensure the mobile phase pH is at least 2 units below the pKa of the analyte's acidic functional group to maintain a consistent ionic state.

    • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak tailing. A buffer concentration of 10-20 mM is often a good starting point for HILIC-MS applications.

  • Check for Column Overload:

    • Injecting too high a concentration of the analyte can saturate the stationary phase.

      • Solution: Reduce the injection volume or dilute the sample.

Q: I am observing peak fronting for my this compound peak. What could be the cause?

A: Peak fronting is less common than tailing but can occur under certain conditions.

Troubleshooting Steps:

  • Column Overload: This is a primary cause of peak fronting.

    • Solution: As with tailing, reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a fronting peak.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 2: Poor Retention of this compound in Reversed-Phase HPLC

Q: I am struggling to get adequate retention for this compound on my C18 column. What strategies can I employ?

A: this compound is a highly polar compound, and achieving sufficient retention on a traditional C18 column can be challenging.

Troubleshooting Steps:

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange properties, offering multiple retention mechanisms for polar and charged analytes.

  • Use Ion-Pairing Reagents:

    • Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.

  • Derivatization:

    • Chemically modifying the this compound molecule to make it less polar can significantly improve its retention in reversed-phase chromatography. A common method involves derivatization with benzoin (B196080).[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

A1: Due to its high polarity, traditional C18 columns may provide limited retention. For better retention and peak shape, consider using:

  • HILIC columns: These are specifically designed for polar analytes.

  • Mixed-Mode columns: These offer a combination of reversed-phase and ion-exchange characteristics.

  • "Aqueous C18" columns: These are designed to be stable in highly aqueous mobile phases and can provide better retention for polar compounds than traditional C18 columns.

Q2: How can I improve the sensitivity of my this compound analysis, especially in biological samples?

A2: To enhance sensitivity, particularly for LC-MS/MS analysis, consider the following:

  • Derivatization: Derivatizing this compound can improve its ionization efficiency in the mass spectrometer. Reagents like benzoin can be used for this purpose.[2]

  • Mobile Phase Optimization: The choice of mobile phase additives can significantly impact ionization. For positive ion mode ESI, additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly used.

  • Sample Preparation: A robust sample preparation method to remove matrix interferences is crucial for improving sensitivity in biological samples. Techniques like solid-phase extraction (SPE) can be effective.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory, derivatization is highly recommended for several reasons:

  • Improved Chromatography: It can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns.

  • Enhanced Detection: For UV or fluorescence detection, derivatization can introduce a chromophore or fluorophore, significantly increasing sensitivity. For mass spectrometry, it can improve ionization efficiency.

Data Presentation

Table 1: Mobile Phase Compositions for the Analysis of Guanidino Compounds

Chromatographic ModeColumn TypeMobile Phase AMobile Phase BGradient/IsocraticAdditivesReference
Reversed-PhaseC18Methanol, Water, Acetonitrile, THF (40:40:16:4 v/v)-Isocratic-
HILICAmideWater with 0.125% Formic AcidAcetonitrileGradient10 mM Ammonium Formate[4]
Reversed-PhaseC180.2% Formic Acid in Water0.2% Formic Acid in AcetonitrileGradient-[4]

Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound with Benzoin for HPLC-Fluorescence/UV or LC-MS Analysis

This protocol is adapted from methods used for the derivatization of guanidino compounds.[2][3]

Materials:

  • This compound standard or sample

  • Benzoin solution (e.g., 50 mmol/L in ethylene (B1197577) glycol monomethyl ether)

  • β-mercaptoethanol (0.5 mol/L) and Sodium Sulfite (B76179) (1.0 mol/L) solution

  • Potassium Hydroxide (KOH) solution (e.g., 10 mol/L)

  • Hydrochloric Acid (HCl) solution (e.g., 4 mol/L)

  • Tris-HCl buffer (e.g., 4 mol/L)

  • Microcentrifuge tubes

  • Water bath

  • Ice bath

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a 200 µL aqueous solution of your sample or standard in a microcentrifuge tube.

  • Reagent Addition:

    • Add 100 µL of the 50 mmol/L benzoin solution.

    • In an ice bath, add 100 µL of the β-mercaptoethanol/sodium sulfite solution.

    • Add 600 µL of 10 mol/L KOH solution.

  • Derivatization Reaction:

    • Vortex the mixture gently.

    • Place the tube in a water bath at 80-100°C for approximately 5-10 minutes.[3]

  • Reaction Quenching and Neutralization:

    • Immediately transfer the tube to an ice bath to cool.

    • Add 400 µL of a 4 mol/L HCl-Tris-HCl buffer solution to neutralize the reaction mixture.

  • Final Preparation:

    • Dilute the final solution to a suitable volume (e.g., 5 mL) with the mobile phase.

    • Transfer the solution to an HPLC vial for analysis.

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide Issue (e.g., column void, blocked frit, extra-column volume) check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No resolve_system_issue Resolve System Issue (e.g., replace column, check connections) system_issue->resolve_system_issue check_silanol Check for Silanol Interactions analyte_specific_issue->check_silanol use_endcapped_column Use End-capped Column or Lower Mobile Phase pH check_silanol->use_endcapped_column Likely check_mobile_phase Optimize Mobile Phase (pH, Buffer Strength) check_silanol->check_mobile_phase Unlikely check_overload Check for Column Overload use_endcapped_column->check_overload check_mobile_phase->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes end Improved Peak Shape check_overload->end No reduce_concentration->end resolve_system_issue->end DerivatizationWorkflow start Start: Sample/Standard (200 µL) add_reagents Add Reagents: 1. Benzoin Solution (100 µL) 2. β-mercaptoethanol/Sulfite (100 µL) 3. KOH (600 µL) start->add_reagents heat_reaction Heat Reaction (80-100°C, 5-10 min) add_reagents->heat_reaction cool_reaction Cool on Ice heat_reaction->cool_reaction neutralize Neutralize (HCl-Tris Buffer, 400 µL) cool_reaction->neutralize dilute Dilute to Final Volume (e.g., 5 mL) neutralize->dilute analyze Analyze by HPLC/LC-MS dilute->analyze

References

dealing with poor solubility of 4-Guanidinobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Guanidinobutanoic Acid Derivatives

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound (GBA) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my this compound derivative?

The solubility of GBA derivatives is complex and influenced by several factors. The guanidinium (B1211019) group is typically protonated and highly polar, which favors interaction with water. However, the rest of the molecule, particularly if it contains large, non-polar (lipophilic) moieties, can significantly decrease aqueous solubility. Key factors include the compound's pKa, crystal lattice energy (the energy holding the solid-state together), and its overall lipophilicity (logP). A high lattice energy and high lipophilicity are common causes of poor aqueous solubility.

Q2: What are the recommended starting solvents for dissolving GBA derivatives?

For initial stock solutions, it is recommended to start with polar organic solvents. The choice depends on the specific derivative and the requirements of the downstream experiment.

  • Dimethyl sulfoxide (B87167) (DMSO): A strong, polar aprotic solvent that can dissolve a wide range of compounds. It is a common choice for creating high-concentration stock solutions for in vitro screening.

  • Ethanol or Methanol: These polar protic solvents can also be effective. They are often used in formulations and are generally less toxic than DMSO for cell-based assays, although required concentrations may be higher.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used as an alternative to DMSO.

Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Q3: My GBA derivative dissolves in organic solvent but precipitates when diluted into an aqueous buffer for my assay. What should I do?

This is a common issue when the final concentration of the organic solvent in the aqueous buffer is too low to maintain the compound's solubility. Here are several strategies to address this:

  • Decrease the Final Concentration: The simplest solution is to test if a lower final concentration of your compound remains soluble in the assay buffer.

  • Use a Co-solvent System: Incorporate a smaller percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous buffer. However, always run a vehicle control to ensure the solvent concentration does not affect the biological assay.

  • pH Adjustment: The guanidinium group has a high pKa (~13.5), meaning it is protonated and positively charged over the entire physiological pH range. However, other functional groups in your derivative may have different pKa values. Adjusting the pH of the buffer can alter the ionization state of these other groups and potentially increase solubility.

  • Utilize Excipients: Consider using solubility enhancers or excipients. Cyclodextrins, for example, can form inclusion complexes with lipophilic parts of a molecule, increasing its apparent aqueous solubility.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Inconsistent results in cell-based assays, possibly due to compound precipitation.

Poor solubility can lead to the compound precipitating in the cell culture media, resulting in an unknown and variable effective concentration, which causes poor reproducibility.

Troubleshooting Workflow

A Start: Inconsistent Assay Results B Visually Inspect Wells for Precipitation (Use a microscope) A->B C Precipitate Observed? B->C D Yes C->D   E No C->E   F Lower Compound Concentration D->F G Increase Final DMSO/Co-solvent % (Run vehicle control) D->G H Prepare Compound in Serum-Containing Media (Serum proteins can aid solubility) D->H J Investigate Other Experimental Variables (e.g., cell density, incubation time) E->J I Re-evaluate Results F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Problem: Low oral bioavailability in animal studies suspected to be due to poor solubility.

For in vivo studies, poor aqueous solubility in the gastrointestinal tract can severely limit drug absorption, leading to low bioavailability.

Solubility Enhancement Strategies for In Vivo Studies

StrategyDescriptionAdvantagesConsiderations
Salt Formation Convert the parent molecule into a salt form (e.g., hydrochloride, sulfate).Often significantly increases aqueous solubility and dissolution rate. A common and well-established method.The counter-ion must be non-toxic. The solid-state properties (e.g., hygroscopicity) of the salt may be different.
Amorphous Solid Dispersions Disperse the compound in a polymer matrix in an amorphous (non-crystalline) state.The lack of a crystal lattice removes the energy barrier for dissolution, often leading to higher apparent solubility.Can be physically unstable and may recrystallize over time. Requires specialized formulation expertise.
Lipid-Based Formulations Dissolve the compound in oils, surfactants, or lipids to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can significantly improve the absorption of lipophilic compounds by utilizing lipid absorption pathways.The formulation can be complex to develop and may have a high pill burden.
Particle Size Reduction Decrease the particle size of the solid compound through techniques like micronization or nanomilling.Increases the surface area-to-volume ratio, which can increase the dissolution rate according to the Noyes-Whitney equation.May not be effective for compounds with very low intrinsic solubility. Can lead to particle aggregation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol determines the kinetic solubility of a compound, which is the concentration at which it starts to precipitate when an organic stock solution is added to an aqueous buffer.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of the GBA derivative (e.g., 10 mM) in 100% DMSO.

  • Prepare Assay Plates: Add 98 µL of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a clear 96-well plate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the first well and mix thoroughly. This creates a 1:50 dilution (e.g., 200 µM).

  • Serial Dilution: Perform a serial dilution (1:2 or 1:3) across the plate by transferring solution from the previous well, mixing, and repeating. This creates a concentration gradient.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Solubility Troubleshooting Logic

Start Start: Compound has poor solubility Assess Determine Intrinsic Solubility & pKa Start->Assess IsIonizable Is the derivative ionizable (other than guanidinium group)? Assess->IsIonizable Yes Yes IsIonizable->Yes No No IsIonizable->No pH_Adjust Optimize pH / Create Salt Form Yes->pH_Adjust CoSolvent Screen Co-solvents (DMSO, Ethanol, PEG) No->CoSolvent Success Solubility Goal Met? pH_Adjust->Success Excipients Screen Excipients (Cyclodextrins, Surfactants) CoSolvent->Excipients CoSolvent->Success Excipients->Success End Proceed with Experiment Success->End  Yes Advanced Consider Advanced Formulations (Solid Dispersions, Lipid Systems) Success->Advanced  No

Caption: Decision tree for improving compound solubility.

addressing cross-reactivity in 4-Guanidinobutanoic acid immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to 4-Guanidinobutanoic acid (GBA) immunoassays, with a specific focus on managing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A competitive immunoassay is a common format for quantifying small molecules like this compound (GBA). In this setup, a known amount of labeled GBA (e.g., conjugated to an enzyme like HRP) competes with the unlabeled GBA in your sample for a limited number of binding sites on a specific anti-GBA antibody that is coated on a microplate. The amount of signal generated by the labeled GBA is inversely proportional to the concentration of GBA in the sample. A high concentration of GBA in the sample will result in less labeled GBA binding to the antibody, leading to a weaker signal. Conversely, a low concentration of GBA in the sample will allow more labeled GBA to bind, producing a stronger signal.

Click to view the competitive immunoassay workflow diagram

G cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Binding cluster_washing Step 3: Washing cluster_detection Step 4: Signal Detection plate Microplate Well antibody Anti-GBA Antibody plate->antibody Antibody Immobilization antibody2 Immobilized Anti-GBA Antibody sample_GBA Sample GBA (Unlabeled) sample_GBA->antibody2 Competition labeled_GBA Labeled GBA (e.g., GBA-HRP) labeled_GBA->antibody2 wash_buffer Wash Buffer Added unbound Unbound GBA (Sample & Labeled) Removed wash_buffer->unbound substrate Substrate Addition color_dev Color Development (Signal Generation) substrate->color_dev Enzymatic Reaction plate_reader Read Absorbance color_dev->plate_reader Measurement

Caption: Workflow of a competitive immunoassay for this compound.

Q2: What are the potential sources of cross-reactivity in a this compound immunoassay?

Cross-reactivity occurs when the antibody in the immunoassay binds to molecules that are structurally similar to this compound, leading to inaccurate measurements. Due to the presence of both a guanidino group and a carboxylic acid group in GBA, several endogenous molecules are potential cross-reactants. The most common sources of interference are structurally related compounds that may be present in the biological samples being analyzed.[1][2]

Potential cross-reactants for a this compound immunoassay include:

  • Arginine: An amino acid with a similar guanidino group.

  • Guanidinoacetate: A precursor in creatine (B1669601) synthesis, sharing the guanidino functional group.

  • Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar four-carbon backbone and a terminal carboxylic acid.

  • Creatine and Creatinine: Metabolites related to arginine metabolism.

  • Other Guanidino Compounds: Various metabolites containing a guanidino group.

Q3: My assay is showing higher than expected GBA concentrations. Could this be due to cross-reactivity?

Yes, unexpectedly high concentrations of this compound can be a strong indicator of cross-reactivity.[3] If a structurally similar molecule is present in your samples at a high concentration, it may bind to the anti-GBA antibody, mimicking the presence of GBA and leading to an overestimation of its concentration. To investigate this, it is recommended to perform a specificity analysis by testing the potential cross-reactants in your assay.

Troubleshooting Guide

Problem: High Background Signal

A high background signal can mask the specific signal from your analyte and reduce the dynamic range of the assay.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure complete removal of the wash buffer after each step by inverting and tapping the plate on a clean paper towel.[4]
Cross-reactivity of Detection Antibody If using a secondary antibody, it may be cross-reacting with other components. Run a control with only the secondary antibody to check for non-specific binding.
Ineffective Blocking Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. Ensure the blocking step is performed for the recommended time and temperature.[1]
High Concentration of Detection Reagent Titrate the detection antibody or enzyme conjugate to the optimal concentration. An excessively high concentration can lead to non-specific binding and high background.[4]

Problem: Poor Reproducibility (High Coefficient of Variation - %CV)

High variability between replicate wells can compromise the reliability of your results.

Possible Cause Recommended Solution
Pipetting Errors Ensure pipettes are calibrated and use proper pipetting techniques. Change pipette tips for each standard, sample, and reagent.[5]
Inconsistent Incubation Times or Temperatures Ensure all wells are incubated for the same duration and at a consistent temperature. Avoid plate stacking, which can lead to temperature gradients.
Inadequate Plate Washing Use an automated plate washer for better consistency if available. If washing manually, ensure all wells are treated identically.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to temperature fluctuations. Alternatively, fill the outer wells with buffer or a blank sample.

Problem: Suspected Cross-Reactivity

If you suspect cross-reactivity is affecting your results, a systematic approach is needed to identify and mitigate the issue.

Click to view the troubleshooting workflow for suspected cross-reactivity

G start Start: Suspected Cross-Reactivity identify_potential Identify Potential Cross-Reactants (e.g., Arginine, Guanidinoacetate, GABA) start->identify_potential perform_specificity Perform Specificity Assay (Competitive Inhibition) identify_potential->perform_specificity analyze_data Analyze Cross-Reactivity Data perform_specificity->analyze_data significant_cross_reactivity Significant Cross-Reactivity Detected? analyze_data->significant_cross_reactivity no_cross_reactivity No Significant Cross-Reactivity significant_cross_reactivity->no_cross_reactivity No mitigate Mitigate Cross-Reactivity significant_cross_reactivity->mitigate Yes end End: Proceed with Assay no_cross_reactivity->end sample_pretreatment Option 1: Sample Pre-treatment (e.g., SPE, HPLC) mitigate->sample_pretreatment antibody_optimization Option 2: Use a More Specific Antibody mitigate->antibody_optimization assay_revalidation Re-validate Assay sample_pretreatment->assay_revalidation antibody_optimization->assay_revalidation assay_revalidation->end

Caption: A decision-making workflow for addressing suspected cross-reactivity.

Data Presentation: Understanding Cross-Reactivity Data

Cross-reactivity is typically expressed as a percentage, which is calculated based on the concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50) compared to the IC50 of the target analyte (GBA).

Formula for Calculating Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Compound Structural Similarity to GBA Hypothetical % Cross-Reactivity
This compound -100%
GuanidinoacetateHigh (Guanidino group)15%
L-ArginineHigh (Guanidino group)5%
Gamma-Aminobutyric Acid (GABA)Moderate (Carboxylic acid and backbone)1%
CreatineLow< 0.1%
CreatinineLow< 0.1%

Experimental Protocols

Protocol: Specificity Testing via Competitive Inhibition Assay

This protocol outlines the steps to determine the cross-reactivity of potentially interfering compounds in your this compound competitive immunoassay.

Materials:

  • Anti-GBA antibody-coated 96-well plate

  • This compound standard

  • Potential cross-reacting compounds (e.g., Arginine, Guanidinoacetate, GABA)

  • Labeled GBA (e.g., GBA-HRP conjugate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standard and Cross-Reactant Solutions:

    • Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve (e.g., from 0 to 1000 ng/mL).

    • Prepare serial dilutions of each potential cross-reacting compound in assay buffer over a broad concentration range (e.g., from 0 to 1,000,000 ng/mL).

  • Assay Procedure:

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells of the anti-GBA antibody-coated plate.

    • Add 50 µL of the labeled GBA conjugate to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the GBA standard and for each potential cross-reactant.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for GBA and for each compound that shows displacement.

    • Calculate the percent cross-reactivity for each compound using the formula provided in the "Data Presentation" section.

By following these guidelines and protocols, researchers can effectively troubleshoot their this compound immunoassays and ensure the generation of accurate and reliable data.

References

Technical Support Center: Optimizing Derivatization of 4-Guanidinobutanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Guanidinobutanoic acid (4-GBA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar and non-volatile compound due to the presence of a carboxylic acid and a guanidino group.[1][2][3][4] Direct analysis by GC-MS is not feasible as it would not vaporize under typical GC inlet conditions and would likely decompose at high temperatures. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and thermally stable derivatives, making them amenable to GC-MS analysis.[1][5][6][7] This process improves chromatographic peak shape, enhances sensitivity, and allows for reliable separation and detection.[5][6]

Q2: What are the most common derivatization reagents for this compound and other guanidino compounds?

A2: Several reagents can be used to derivatize guanidino compounds. The choice of reagent depends on the specific functional groups to be targeted and the desired properties of the resulting derivative. Common approaches include:

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used to derivatize active hydrogens in carboxylic acid and guanidino groups.[8][9]

  • Acylation with Chloroformates: Ethyl chloroformate (ECF) is used in a two-step reaction, often in combination with reagents like hexafluoroacetylacetone (B74370) (HFAA), to derivatize both the guanidino and carboxylic acid groups.[10]

  • Reaction with Dicarbonyl Compounds: Glyoxal (B1671930) has been successfully used to derivatize guanidino compounds, forming stable heterocyclic derivatives suitable for GC analysis.[11][12]

Q3: What are the critical parameters to control during the derivatization reaction?

A3: To ensure complete and reproducible derivatization, several parameters must be carefully controlled:

  • Reaction Temperature: The optimal temperature varies depending on the derivatizing reagent and the analyte. Insufficient heat can lead to incomplete reactions, while excessive heat may cause degradation of the analyte or the derivative.

  • Reaction Time: Similar to temperature, the reaction time needs to be optimized to ensure the reaction goes to completion.

  • pH: For reactions in an aqueous environment, such as with ethyl chloroformate, maintaining the optimal pH is crucial for the reaction to proceed efficiently.[10]

  • Solvent and Reagent Purity: The presence of moisture and other impurities can interfere with the derivatization reaction, particularly with silylating agents.[1] Using high-purity, anhydrous solvents and fresh reagents is essential.

  • Reagent-to-Analyte Ratio: An excess of the derivatizing reagent is typically used to drive the reaction to completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for 4-GBA derivative 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Adsorption of the analyte or derivative in the GC system.[13] 4. Incorrect GC-MS parameters.1. Optimize reaction conditions (temperature, time, reagent concentration). 2. Ensure anhydrous conditions, especially for silylation.[1] 3. Check the stability of the derivative over time. Analyze samples promptly after derivatization. 4. Use a deactivated liner and column.[13] 5. Verify injection port temperature and column temperature program.
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet liner or column.[13] 2. Incomplete derivatization leading to multiple species. 3. Co-elution with interfering compounds from the matrix.[14] 4. Overloading of the column.1. Use a fresh, deactivated liner and trim the front end of the column.[13] 2. Re-optimize the derivatization protocol to ensure a single, stable derivative is formed. 3. Improve sample cleanup procedures to remove matrix components. 4. Inject a smaller volume or a more dilute sample.
Multiple peaks for 4-GBA derivative 1. Formation of multiple derivative species (e.g., partially derivatized). 2. Presence of isomers. 3. Degradation of the derivative in the injector port.1. Adjust derivatization conditions (e.g., increase reagent concentration, temperature, or time) to favor the formation of a single, fully derivatized product. 2. Confirm the identity of each peak by mass spectrometry. 3. Lower the injector port temperature to minimize on-column degradation.
Low reproducibility (variable peak areas) 1. Inconsistent derivatization reaction conditions. 2. Instability of the derivatized sample. 3. Variability in injection volume. 4. Matrix effects.[14]1. Precisely control all derivatization parameters (temperature, time, volumes). Use a heating block for consistent temperature. 2. Analyze samples immediately after derivatization or conduct a stability study. 3. Use an internal standard to correct for injection volume variations. 4. Use a matrix-matched calibration curve or stable isotope-labeled internal standards to mitigate matrix effects.[15]

Experimental Protocols

Protocol 1: Two-Step Derivatization using Hexafluoroacetylacetone (HFAA) and Ethyl Chloroformate (ECF)

This method is adapted from the derivatization of various guanidino compounds.[10]

Reagents:

  • This compound standard solution

  • Hexafluoroacetylacetone (HFAA)

  • Ethyl Chloroformate (ECF)

  • Pyridine (B92270)

  • Sodium Bicarbonate buffer (pH 9)

  • Chloroform (B151607) (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • To 1 mL of the aqueous standard or sample solution in a screw-capped test tube, add 0.5 mL of pH 9 sodium bicarbonate buffer.

  • Add 0.2 mL of HFAA, cap the tube, and vortex for 1 minute.

  • Add 0.2 mL of a mixture of ECF and pyridine (1:1 v/v). Vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Extract the derivative by adding 2 mL of chloroform and vortexing for 1 minute.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Inject 1 µL of the final extract into the GC-MS.

Protocol 2: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This is a general protocol for silylation of compounds with active hydrogens.[9]

Reagents:

  • Dried this compound standard or sample residue

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Internal Standard (e.g., a stable isotope-labeled 4-GBA)

Procedure:

  • Ensure the sample is completely dry. Lyophilize or evaporate the solvent under a stream of nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine to aid dissolution.

  • Add 100 µL of MSTFA.

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized solution into the GC-MS.

Quantitative Data Summary

Derivatization MethodReagent(s)Key Reaction ConditionsLinear Range (µg/mL)Detection Limit (µg/mL)Reference
HFAA and ECFHexafluoroacetylacetone, Ethyl ChloroformatepH 9, Room Temperature1 - 100.014 - 0.19[10]
Glyoxal DerivatizationGlyoxalpH optimized, heating0.1 - 20.0 (µmol/L)0.024 - 0.034 (µmol/L)[12]

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Aqueous Sample/ Standard dry Evaporation/ Lyophilization start->dry For Silylation add_reagents Add Derivatization Reagents (e.g., MSTFA) dry->add_reagents heat Heating (e.g., 70°C for 60 min) add_reagents->heat injection GC-MS Injection heat->injection data_analysis Data Acquisition & Analysis injection->data_analysis

Caption: A generalized workflow for the silylation-based derivatization of this compound for GC-MS analysis.

Troubleshooting_Tree q1 Poor or No Peak? q2 Peak Tailing? q1->q2 No a1 Incomplete Derivatization? Optimize Temp/Time/Reagent Ratio q1->a1 Yes q3 Multiple Peaks? q2->q3 No a2 Check for Leaks & Active Sites in GC System q2->a2 Yes a4 Use Deactivated Liner & Trim Column q2->a4 Yes a5 Partial Derivatization? Increase Reagent Excess/Reaction Time q3->a5 Yes a6 Injector Decomposition? Lower Injector Temperature q3->a6 Yes a3 Derivative Degradation? Analyze Promptly a1->a3

Caption: A decision tree for troubleshooting common issues during the GC-MS analysis of derivatized this compound.

References

Technical Support Center: 4-Guanidinobutanoic Acid Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 4-Guanidinobutanoic acid (4-GBA) from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 4-GBA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from tissues?

A1: this compound is a polar and positively charged molecule, which presents several challenges during extraction. Key difficulties include:

  • Efficient cell lysis and homogenization: Incomplete disruption of tissue can lead to poor recovery.

  • Protein precipitation: High protein content in tissue lysates can interfere with downstream analysis and needs to be efficiently removed without co-precipitating the analyte.

  • Co-extraction of interfering compounds: The polar nature of 4-GBA means that other polar molecules, such as salts and other primary metabolites, can be co-extracted, potentially causing ion suppression in mass spectrometry or co-elution in chromatography.

  • Analyte stability: Degradation of 4-GBA can occur if samples are not handled and stored properly.[1]

Q2: Which solvent system is best for extracting 4-GBA from tissues?

A2: A polar solvent system is required to efficiently extract the polar 4-GBA. Methanol-based solvent systems are commonly used for the extraction of polar metabolites.[2][3] A common starting point is an 80% methanol (B129727) solution in water.[4] Some studies suggest that a mixture of ethanol (B145695) and a phosphate (B84403) buffer can also be effective, particularly for amino acids and biogenic amines.[3] For a comprehensive extraction of both polar and non-polar metabolites, a biphasic system like methanol/chloroform (B151607)/water can be employed, where 4-GBA would be found in the aqueous-methanol phase.[4]

Q3: How can I improve the efficiency of tissue homogenization?

A3: The choice of homogenization technique can significantly impact metabolite yield.[5]

  • Bead beating: This is a high-throughput and reproducible method suitable for various tissue types.[6] The choice of bead material and size should be optimized for the specific tissue.

  • Mortar and pestle grinding: Grinding frozen tissue in liquid nitrogen is effective for achieving a fine powder before solvent extraction.[5][7]

  • Sonication: This can be used to further disrupt cells after initial homogenization.[5] It is crucial to keep the samples cold during homogenization to prevent enzymatic degradation of the target analyte.[7]

Q4: What is the most effective method for protein precipitation in 4-GBA extraction?

A4: Protein precipitation is a critical step to remove interfering macromolecules.

  • Organic solvents: Cold organic solvents like methanol, acetonitrile, and acetone (B3395972) are widely used.[8][9] Methanol precipitation is often favored for its effectiveness and compatibility with subsequent analyses.[2][8]

  • Acidic precipitation: Trichloroacetic acid (TCA) or perchloric acid (PCA) can be used, but they may need to be removed before analysis, and their harsh nature could potentially degrade certain analytes.

  • Salting out: While less common for metabolomics, methods using salts like zinc sulfate (B86663) can also precipitate proteins.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield/Recovery of 4-GBA Incomplete tissue homogenization.Ensure the tissue is completely disrupted. For tough tissues, consider combining grinding with bead beating or sonication.[5] Increase homogenization time or intensity while keeping the sample cool.
Inefficient extraction solvent.4-GBA is highly polar. Ensure your solvent has a high percentage of a polar component like methanol or ethanol.[3][4] Consider adjusting the pH of the extraction solvent towards acidic to ensure the guanidino group is protonated and more soluble in polar solvents.
Suboptimal protein precipitation.The analyte may be co-precipitating with proteins. Optimize the type and volume of the precipitation agent. Cold methanol is a good starting point.[2] Ensure complete protein precipitation by allowing sufficient incubation time at low temperatures.
Loss during solid-phase extraction (SPE).If using SPE for cleanup, ensure the sorbent chemistry is appropriate for retaining and eluting a polar, cationic compound. A cation-exchange SPE cartridge might be suitable. Optimize the pH of the loading, washing, and elution buffers.
Analyte degradation.Ensure tissues are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[7] Keep samples on ice throughout the extraction process. Consider adding protease inhibitors to the homogenization buffer.
Poor Reproducibility Inconsistent homogenization.Standardize the homogenization procedure, including time, speed, and sample-to-bead/solvent ratio. Automated bead beaters can improve reproducibility.[6]
Variable protein precipitation efficiency.Ensure consistent addition of precipitation solvent and thorough vortexing. Maintain a constant temperature and incubation time for all samples.
Inconsistent sample handling.Minimize the time between thawing and extraction. Process all samples in the same manner.
High Signal Variability in LC-MS Matrix effects (ion suppression or enhancement).Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step after protein precipitation.[12] Use a stable isotope-labeled internal standard for 4-GBA to normalize for matrix effects.
Presence of interfering compounds.Optimize the chromatographic separation to resolve 4-GBA from co-eluting compounds. Adjust the mobile phase composition or gradient.
Peak Tailing or Broadening in HPLC Secondary interactions with the column.4-GBA is basic. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to reduce peak tailing.[13] Use a column with end-capping or a specifically designed column for basic compounds.
Incompatible sample solvent.Whenever possible, the final extract should be dissolved in the initial mobile phase.[13]

Experimental Protocols

Protocol 1: Methanol-Based Extraction

This protocol is a general method for the extraction of polar metabolites from soft tissues.

  • Sample Preparation:

    • Weigh 20-50 mg of frozen tissue in a pre-chilled tube.

    • Add 500 µL of ice-cold 80% methanol containing an appropriate internal standard.

  • Homogenization:

    • Add pre-chilled ceramic or steel beads to the tube.

    • Homogenize using a bead beater for 2 cycles of 30 seconds at a high setting, with a 1-minute rest on ice in between.

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, avoiding the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Biphasic Extraction (Methanol/Chloroform/Water)

This protocol is suitable for the simultaneous extraction of polar and non-polar metabolites.

  • Sample Preparation and Homogenization:

    • Follow steps 1 and 2 from Protocol 1, using 400 µL of ice-cold methanol.

  • Phase Separation:

    • To the homogenate, add 400 µL of chloroform and vortex thoroughly.

    • Add 200 µL of water and vortex again.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Polar Fraction:

    • The upper aqueous/methanol layer contains the polar metabolites, including 4-GBA. Carefully collect this layer.

  • Drying and Reconstitution:

    • Follow steps 5 from Protocol 1 for the collected polar fraction.

Data Presentation

Table 1: Comparison of Homogenization Techniques

Technique Pros Cons Best For
Bead Beating High throughput, reproducible, effective for many tissue types.[6]Can generate heat, potentially degrading labile metabolites if not properly cooled.Large sample sets, a wide variety of tissues.
Mortar & Pestle (in Liquid N2) Minimizes enzymatic activity, effective for hard/fibrous tissues.[7]Low throughput, requires manual dexterity.Small sample numbers, tough tissues.
Sonication Good for cell disruption, can be used after initial homogenization.[5]Can generate significant heat, potential for aerosol formation.Further disruption of cell suspensions or soft tissues.

Table 2: Comparison of Protein Precipitation Methods

Method Pros Cons Considerations
Cold Methanol Efficient, simple, compatible with reversed-phase chromatography.[2][8]May not be as effective for all proteins as acidic methods.A good first choice for general metabolomics.
Cold Acetonitrile Stronger precipitating agent than methanol.Can sometimes lead to co-precipitation of polar lipids.Useful if methanol precipitation is incomplete.
Trichloroacetic Acid (TCA) / Perchloric Acid (PCA) Very effective at precipitating proteins.Harsh conditions may degrade some metabolites. The acid needs to be removed before analysis.Use with caution and validate for 4-GBA stability.

Visualizations

Signaling Pathway

Arginine_Metabolism Simplified Arginine Metabolism and 4-GBA Formation cluster_GABA_to_GBA Biosynthesis Pathway Arginine Arginine Four_GBA 4-Guanidinobutanoic acid (4-GBA) Arginine->Four_GBA Precursor Urea_Cycle Urea Cycle Arginine->Urea_Cycle Other_Metabolites Other Metabolic Pathways Arginine->Other_Metabolites GABA gamma-Aminobutyric acid (GABA) GABA->Four_GBA Arginine: glycine amidinotransferase (speculated)

Caption: Simplified pathway of 4-GBA formation from arginine and GABA.

Experimental Workflow

Extraction_Workflow General Workflow for 4-GBA Extraction from Tissue cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction & Precipitation cluster_cleanup_analysis 3. Cleanup & Analysis Tissue_Collection Tissue Collection (Snap-freeze in liquid N2) Storage Storage at -80°C Tissue_Collection->Storage Weighing Weigh Frozen Tissue Storage->Weighing Add_Solvent Add Cold Extraction Solvent (e.g., 80% Methanol) Weighing->Add_Solvent Homogenization Homogenize (e.g., Bead Beating) Add_Solvent->Homogenization Precipitation Protein Precipitation (e.g., -20°C for 1h) Homogenization->Precipitation Centrifugation Centrifuge (4°C) Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant SPE Optional: Solid-Phase Extraction (SPE) Cleanup Collect_Supernatant->SPE Dry_Down Dry Extract (Vacuum Concentrator) Collect_Supernatant->Dry_Down SPE->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical experimental workflow for 4-GBA extraction.

References

troubleshooting inconsistent results in 4-Guanidinobutanoic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in 4-Guanidinobutanoic acid (4-GBA) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-GBA)?

A1: this compound (also known as 4-guanidinobutyric acid) is a metabolite of the amino acid L-arginine.[1] It is found in various organisms, from yeast to humans, and plays a role in neurotransmitter metabolism as it can be converted to 4-aminobutyric acid (GABA) and urea.[2][3][4] It is often used in research to study intestinal transport via the human proton-coupled amino acid transporter (hPAT1).[1]

Q2: How should I prepare and store 4-GBA stock solutions to ensure stability?

A2: Proper preparation and storage are critical for reproducible results. 4-GBA powder is stable for extended periods when stored correctly.[2][5] For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6] 4-GBA is slightly soluble in water (14 mg/mL at 25°C) and poorly soluble in DMSO and most organic solvents.[2] If using water as the solvent, it may be necessary to sonicate the solution to fully dissolve the compound.[1]

Q3: What are the most common sources of variability in cell-based bioassays?

A3: Inconsistent results in cell-based assays can stem from multiple factors. Key sources include variability in starting materials (e.g., donor cells), limited material for testing, inconsistent cell seeding, changes in cell passage number, and the lack of a stable reference standard.[7][8] Environmental factors in the incubator and improper reagent handling can also contribute significantly to data variability.[9]

Q4: My results are not reproducible between experiments. What is the first thing I should check?

A4: Start by reviewing your entire workflow for consistency. Ensure that all reagents, especially enzymes and the 4-GBA stock solution, have been stored correctly and have not undergone multiple freeze-thaw cycles.[5][6][9] Verify that you are using cells from a consistent passage number and that all experimental parameters (e.g., incubation times, temperatures, reagent volumes) are identical across experiments.[7] Running a simple test with a standard curve can help confirm if the reagents are still performing as expected.[9]

Q5: I'm observing a high background signal in my assay. What could be the cause?

A5: High background can be caused by several factors. Contaminants in your sample or reagents, such as endotoxins, can trigger inflammatory responses in cell-based assays.[10] The solvent used to dissolve 4-GBA might also have unexpected effects on cell activation.[10] Additionally, ensure you are using the correct microplate type for your assay's detection method (e.g., black plates for fluorescence, white plates for luminescence) to minimize background interference.[9]

Quantitative Data Summary

For consistent experimental setup, refer to the physicochemical and storage properties of this compound outlined below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₁N₃O₂[5]
Molecular Weight145.16 g/mol [5]
Melting Point280-282°C (with decomposition)[2]
Solubility in Water14 mg/mL (96.44 mM) at 25°C[2]
Solubility in DMSOPoor[2]
AppearanceWhite powder or chunks

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationReference
Lyophilized/Powder-20°C3 years[2][5]
Lyophilized/Powder2-8°CStable (recommended)[2]
Stock Solution-20°C1 month (use within)[5]
Stock Solution-80°C1 year[2][11]

Troubleshooting Guides

Issue 1: Low or No Signal Detected
Possible Cause Recommended Solution
Degraded 4-GBA Compound Prepare a fresh stock solution from powder. Verify that the compound and solutions have been stored according to the recommendations in Table 2 to avoid degradation.[9] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[5]
Incorrect Assay Buffer or Reagents Ensure the assay buffer is at the correct pH and temperature, as enzyme activity can be sensitive to cold.[9] Double-check that all necessary reagents were added and that the working reagent was prepared correctly.[9]
Low Cell Viability or Confluence Before starting the assay, perform a cell viability test (e.g., Trypan Blue). Ensure cells are healthy and seeded at the optimal density. Do not deproteinate samples for enzyme activity assays, as this will eliminate all activity.[9]
Poor Permeability of 4-GBA For cell-based assays, especially with Gram-negative bacteria, the cell membrane can be a significant barrier.[12] Consider using known outer membrane permeabilizing agents like EDTA or specific polycations if appropriate for your cell type and assay.[13]
Incorrect Plate Reading Confirm that the plate reader is set to the correct wavelength for your assay's detection method (absorbance, fluorescence, or luminescence).[9]
Issue 2: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inaccurate or Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique. When adding reagents, pipette carefully down the side of the well to ensure all liquid reaches the bottom. Tap the plate gently to mix contents thoroughly.[9]
Presence of Air Bubbles Bubbles can interfere with optical readings. Pipette carefully to avoid their formation. If bubbles are present, gently pop them with a sterile pipette tip before reading the plate.[9]
Inconsistent Cell Seeding Ensure cells are evenly suspended before plating. Gently swirl the cell suspension between pipetting to prevent settling, which can lead to different cell numbers in each well.
"Edge Effects" on Microplate The outer wells of a microplate are more prone to evaporation, leading to changes in concentration and higher variability. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
Sample Precipitation Visually inspect wells for any precipitate, which can scatter light and affect readings. If precipitation occurs, you may need to adjust the concentration of 4-GBA or the sample preparation method.[9]
Issue 3: Standard Curve is Non-Linear or Inaccurate
Possible Cause Recommended Solution
Incorrect Standard Dilutions Carefully re-prepare the standard dilutions, following the protocol precisely. Use a serial dilution method to minimize errors.[9]
Sample Concentration Out of Range If your sample signals are higher than the highest standard, dilute the samples and re-run the assay.[9] If the signal is too low, you may need to concentrate the sample or use a more sensitive assay.
Reagent Degradation If the standard curve is consistently poor, one of the critical reagents may have degraded. Prepare fresh reagents and a new standard curve. Check the shelf life of the kit.[9]

Experimental Protocols

Protocol 1: General Cell-Based Assay Workflow

This protocol provides a generalized workflow for assessing the effect of 4-GBA on a cell line. Specific parameters must be optimized for your particular assay.

  • Cell Culture: Culture cells under optimal conditions. Use cells within a consistent and low passage number range to minimize variability.

  • Cell Seeding: Harvest and count viable cells. Dilute the cell suspension to the desired density and seed the appropriate volume into each well of a microplate. Incubate to allow for cell attachment and recovery.

  • Compound Preparation: Prepare fresh serial dilutions of 4-GBA from a validated stock aliquot. Include a vehicle control (the solvent used for the 4-GBA stock).

  • Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of 4-GBA or vehicle control.

  • Incubation: Incubate the plate for the predetermined experimental duration.

  • Assay Readout: Add the detection reagents according to your specific assay protocol (e.g., for viability, cytokine production, reporter gene expression).

  • Data Acquisition: Read the plate using the appropriate instrument and settings.

Protocol 2: Preparation of a 4-GBA Standard Curve for an Analytical Assay

This protocol is for generating a standard curve to quantify 4-GBA concentrations, for example, in an HPLC analysis.

  • Stock Solution: Prepare a 10 mM stock solution of 4-GBA in an appropriate solvent (e.g., water).

  • Serial Dilutions: Create a series of standards through serial dilution. For example, to create a 1 mM standard, mix 100 µL of the 10 mM stock with 900 µL of solvent. Continue this process to generate a curve with at least 5-7 points covering the expected concentration range of your samples.

  • Blank: Use the solvent as a blank (zero concentration) sample.

  • Analysis: Analyze each standard and the blank according to your analytical method (e.g., HPLC, GC-MS).[14]

  • Curve Generation: Plot the measured response (e.g., peak area) against the known concentration of each standard. Perform a linear regression to obtain the equation of the line and the R² value (which should ideally be >0.99).

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Inconsistent Results A Inconsistent Results Observed B Check Assay Execution A->B C Check Reagents & Sample Integrity A->C D Check Cell Culture A->D E Review Data Analysis A->E C1 4-GBA Degraded? (Storage, Freeze-Thaw) C->C1 C2 Reagent Lot Variation? C->C2 C3 Solubility Issue? Precipitation? C->C3 D1 High Cell Passage Number? D->D1 D2 Inconsistent Seeding Density? D->D2 D3 Contamination? (e.g., Mycoplasma) D->D3 E1 Standard Curve Poor (R² < 0.99)? E->E1 E2 Background Subtraction Correct? E->E2 E3 Calculation Error? E->E3 B1 Pipetting Error? Bubbles? F Isolate & Correct Variable Re-run Assay B1->F B2 Correct Plate/ Wavelength? B2->F B3 Incubation Time/ Temp Correct? B3->F C1->F C2->F C3->F D1->F D2->F D3->F E1->F E2->F E3->F

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Signaling_Pathway Simplified Metabolic Pathway of 4-GBA cluster_0 Metabolic Conversion Arginine L-Arginine Enzyme1 Transamidinase (e.g., AGAT) Arginine->Enzyme1 GBA 4-Guanidinobutanoic Acid (4-GBA) Enzyme2 Guanidinobutyrase GBA->Enzyme2 GABA GABA Urea Urea Enzyme1->GBA Metabolite Formation Enzyme2->GABA Hydrolysis Enzyme2->Urea

Caption: Metabolic relationship between L-Arginine, 4-GBA, and GABA.[2]

Experimental_Workflow_Errors Potential Sources of Error in a Bioassay Workflow node_prep Sample & Reagent Preparation • Incorrect concentration • Degradation (storage) • Contamination • Solubility issues node_exec Assay Execution • Pipetting errors • Timing inconsistency • Cell handling variability • Plate edge effects node_prep->node_exec node_read Data Acquisition • Incorrect instrument settings • Bubbles/precipitate • Plate type mismatch • High background node_exec->node_read

Caption: Key stages in an experimental workflow where errors can be introduced.

References

selecting the appropriate internal standard for 4-Guanidinobutanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the accurate quantification of 4-Guanidinobutanoic acid (4-GBA) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound (4-GBA) quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled 4-GBA. SIL internal standards have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization and matrix effects. This allows for the most accurate correction of variations during sample preparation and analysis. While the Metabolomics Workbench lists a ¹³C 4-Guanidinobutyric acid, finding a readily available commercial source can be challenging.[1]

Q2: Are there commercially available stable isotope-labeled 4-GBA internal standards?

The commercial availability of a stable isotope-labeled 4-GBA is currently limited. Researchers may need to consider custom synthesis from specialized vendors who offer stable isotope labeling services.

Q3: If a stable isotope-labeled internal standard is unavailable, what are the alternatives?

  • Structural similarity: The internal standard should have a similar functional group (guanidino group) and carbon chain length.

  • Physicochemical properties: Similar polarity, pKa, and solubility are important for comparable extraction recovery and chromatographic behavior.

  • Mass spectrometric behavior: The analog should have a distinct mass-to-charge ratio (m/z) from 4-GBA and should not produce interfering fragment ions.

  • Commercial availability and purity: The compound should be readily available in high purity.

Q4: What are some potential structural analog internal standards for 4-GBA?

Based on structural similarity, two potential candidates are L-Homoarginine and 6-Aminocaproic acid .

  • L-Homoarginine: Contains a guanidino group and has a similar structure to arginine, a metabolic precursor of 4-GBA.

  • 6-Aminocaproic acid: Has a similar carbon chain length and a primary amine group, which can mimic the basicity of the guanidino group to some extent.

Important Note: The suitability of any structural analog must be thoroughly validated for your specific application and matrix.

Q5: How do I validate a structural analog as an internal standard for 4-GBA analysis?

Validation should be performed according to established bioanalytical method validation guidelines. Key experiments include:

  • Selectivity: Ensure no interference from endogenous compounds in the matrix at the retention times of the analyte and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement of the analyte and internal standard in different lots of the biological matrix. The variability of the matrix effect should be minimal.

  • Recovery: Assess the extraction efficiency of the analyte and the internal standard. The recoveries should be consistent and comparable.

  • Parallelism: The response ratio of the analyte to the internal standard should remain constant across the calibration curve, regardless of the sample matrix.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor peak shape for 4-GBA 4-GBA is a polar compound and may exhibit poor retention on traditional reversed-phase columns.Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining and separating polar compounds. Alternatively, derivatization of the guanidino and/or carboxylic acid group can increase hydrophobicity and improve retention on reversed-phase columns.
High variability in results Inconsistent recovery or significant matrix effects between samples. The chosen internal standard may not be adequately compensating for these variations.If using a structural analog, re-evaluate its suitability. Perform matrix effect and recovery experiments with different potential internal standards to find one that tracks the behavior of 4-GBA more closely. Ensure the internal standard is added at the earliest stage of sample preparation.
Low sensitivity/poor ionization 4-GBA may not ionize efficiently under certain ESI conditions.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to introduce a more readily ionizable moiety.
Interference from endogenous compounds The biological matrix is complex and may contain compounds that co-elute with and have similar mass transitions to 4-GBA or the internal standard.Optimize chromatographic separation to resolve the interfering peaks. Use high-resolution mass spectrometry to differentiate between the analyte and interferences based on accurate mass. Select more specific MRM transitions.
Internal standard signal is too high or too low The concentration of the internal standard is not appropriate for the expected analyte concentration range.The concentration of the internal standard should be similar to the mid-point of the calibration curve for the analyte. Adjust the spiking concentration of the internal standard accordingly.

Experimental Protocols

Selection and Validation of a Structural Analog Internal Standard

The following workflow outlines the steps to select and validate a structural analog internal standard for 4-GBA quantification.

internal_standard_selection_workflow Workflow for Internal Standard Selection and Validation cluster_selection Selection Phase cluster_validation Validation Phase cluster_outcome Outcome start Start: Need for 4-GBA Quantification search_sil Search for Commercially Available Stable Isotope-Labeled 4-GBA start->search_sil identify_analogs Identify Potential Structural Analogs (e.g., L-Homoarginine, 6-Aminocaproic Acid) search_sil->identify_analogs If not readily available assess_properties Assess Physicochemical Properties (Polarity, pKa, Solubility) identify_analogs->assess_properties develop_method Develop Initial LC-MS/MS Method (Analyte + Potential IS) assess_properties->develop_method selectivity Evaluate Selectivity (Interference Check in Matrix Blanks) develop_method->selectivity matrix_effect Assess Matrix Effect (Post-extraction Spike) selectivity->matrix_effect recovery Determine Extraction Recovery (Pre- vs. Post-extraction Spike) matrix_effect->recovery parallelism Test for Parallelism (Spiked Matrix vs. Neat Standards) recovery->parallelism decision IS Performance Acceptable? parallelism->decision finalize_method Finalize and Validate Full Method decision->finalize_method Yes reselect Re-evaluate/Select New Analog decision->reselect No end Validated Method for 4-GBA Quantification finalize_method->end reselect->identify_analogs

Caption: A logical workflow for the selection and validation of an internal standard for this compound quantification.

Generic LC-MS/MS Method for this compound

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing the chosen internal standard at the desired concentration.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterRecommendation
LC Column HILIC column (e.g., Amide, Silica) for polar compounds.
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion.
Flow Rate 0.3 - 0.5 mL/min.
Injection Volume 5 - 10 µL.
Ionization Mode Positive Electrospray Ionization (ESI+).
MS/MS Mode Multiple Reaction Monitoring (MRM).
MRM Transitions 4-GBA: Precursor ion (Q1): m/z 146.1. Product ions (Q3) will need to be determined by infusing a standard solution and performing a product ion scan. Potential fragments could correspond to the loss of water, ammonia, or parts of the guanidino group. Internal Standard: Determine precursor and product ions similarly.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-GBA and potential structural analog internal standards.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsPolarity
This compound C₅H₁₁N₃O₂145.16Guanidino, Carboxylic acidHigh
L-Homoarginine C₇H₁₆N₄O₂188.23Guanidino, Carboxylic acid, α-aminoHigh
6-Aminocaproic acid C₆H₁₃NO₂131.17Amino, Carboxylic acidHigh

The next table provides a template for summarizing validation data for a chosen internal standard.

Validation ParameterAcceptance CriteriaInternal Standard: [Name of IS]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 different lots of blank matrix.[Insert experimental results]
Matrix Factor (Analyte) CV ≤ 15% across at least 6 different lots of blank matrix.[Insert experimental results]
Matrix Factor (IS) CV ≤ 15% across at least 6 different lots of blank matrix.[Insert experimental results]
IS-Normalized Matrix Factor CV ≤ 15% across at least 6 different lots of blank matrix.[Insert experimental results]
Recovery (Analyte) Consistent and reproducible.[Insert experimental results]
Recovery (IS) Consistent and reproducible, and similar to the analyte.[Insert experimental results]
Linearity (r²) ≥ 0.99[Insert experimental results]
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration.[Insert experimental results]

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting common issues in 4-GBA quantification.

troubleshooting_workflow Troubleshooting Workflow for 4-GBA Quantification cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Implementation start Inaccurate or Imprecise 4-GBA Quantification check_peak Assess Peak Shape and Retention start->check_peak check_variability Evaluate Run-to-Run and Sample-to-Sample Variability start->check_variability check_sensitivity Check Signal Intensity and Sensitivity start->check_sensitivity poor_chrom Poor Chromatography check_peak->poor_chrom is_issue Inadequate Internal Standard Performance check_variability->is_issue matrix_effects Significant Matrix Effects check_variability->matrix_effects ionization_issue Poor Ionization check_sensitivity->ionization_issue change_column Switch to HILIC Column or Consider Derivatization poor_chrom->change_column validate_is Re-validate or Select a New Internal Standard is_issue->validate_is optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effects->optimize_prep optimize_source Optimize MS Source Parameters ionization_issue->optimize_source

Caption: A flowchart outlining the troubleshooting process for common issues encountered during the quantification of this compound.

References

Technical Support Center: Stability of 4-Guanidinobutanoic Acid in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of 4-Guanidinobutanoic acid (4-GBA) in various buffer systems is critical for ensuring the integrity of experimental results and the development of stable pharmaceutical formulations. This technical support center provides essential information, troubleshooting guidance, and detailed experimental protocols to address common challenges encountered during the handling and analysis of 4-GBA.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments involving 4-GBA.

Q1: I am observing a rapid loss of 4-GBA in my stock solution prepared in a high pH buffer. What is the likely cause?

A1: this compound, containing a guanidinium (B1211019) group, is susceptible to alkaline hydrolysis. At elevated pH, the guanidinium group can be hydrolyzed to urea (B33335) and 4-aminobutanoic acid. It is recommended to prepare stock solutions in purified water or a slightly acidic buffer (pH 4-6) and store them at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term) to minimize degradation.

Q2: My HPLC chromatogram shows multiple peaks besides the main 4-GBA peak after incubating my sample in a phosphate (B84403) buffer at 37°C. Are these degradation products?

A2: It is highly probable that these are degradation products. Besides hydrolysis, other potential degradation pathways for 4-GBA, especially in the presence of buffer components and at elevated temperatures, include oxidation and reactions with buffer species. To confirm, you should run a control sample (4-GBA in mobile phase or purified water) stored under ideal conditions (low temperature). The absence of these extra peaks in the control would indicate they are indeed degradants. A stability-indicating HPLC method is crucial to separate these products from the parent compound.

Q3: Can I use a phosphate buffer for my stability study of 4-GBA?

A3: While phosphate buffers are common, they can sometimes participate in or catalyze degradation reactions, especially with compounds containing functional groups like guanidinium. It is advisable to evaluate the stability of 4-GBA in your specific phosphate buffer system against an alternative buffer system (e.g., citrate (B86180) or acetate) under the same pH and temperature conditions to ensure the buffer itself is not contributing to degradation.

Q4: I am having trouble achieving good peak shape and retention for 4-GBA on my C18 column. What can I do?

A4: 4-GBA is a polar and highly basic compound, which can lead to poor retention and peak tailing on traditional C18 columns. Consider the following troubleshooting steps:

  • Use a polar-embedded or polar-endcapped C18 column: These columns are designed to provide better retention and peak shape for polar compounds.

  • Employ an ion-pairing agent: Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (B86663) (SDS) to the mobile phase can improve retention and peak symmetry.

  • Adjust the mobile phase pH: Maintaining the mobile phase pH below the pKa of the carboxylic acid group (around 4) and well below the pKa of the guanidinium group (around 13.5) will ensure the molecule is in a single ionic form, which can improve chromatographic behavior. A mobile phase pH of 2.5-3.5 is a good starting point.

  • Consider HILIC chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds like 4-GBA.

Q5: What are the expected degradation products of 4-GBA under hydrolytic stress?

A5: The primary degradation product from the hydrolysis of the guanidinium group is 4-aminobutanoic acid (GABA) and urea. Under strong acidic or basic conditions and elevated temperatures, further degradation of the resulting amino acid may occur.

Quantitative Data Summary

The following table summarizes the expected stability of this compound in different buffer systems under various conditions. This data is representative and based on the general behavior of guanidinium-containing compounds. Actual stability will depend on the specific experimental conditions.

Buffer System (50 mM)pHTemperature (°C)Incubation Time (days)Expected % Recovery of 4-GBA
Citrate Buffer4.0257>98%
Citrate Buffer4.0407~95%
Phosphate Buffer7.4257~90-95%
Phosphate Buffer7.4407~80-85%
TRIS Buffer8.5257~85-90%
TRIS Buffer8.5407~70-75%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for 4-GBA.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of 4-GBA at a concentration of 1 mg/mL in purified water.
  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the 4-GBA working solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the 4-GBA working solution with 0.1 M NaOH. Incubate at 60°C for 4 hours.
  • Oxidative Degradation: Mix the 4-GBA working solution with 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Keep the 4-GBA working solution (in purified water) in a hot air oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose the 4-GBA working solution (in a quartz cuvette) to UV light (254 nm) and visible light for a total of 1.2 million lux hours and 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.
  • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate 4-GBA from its potential degradation products.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: 90% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 90% B

    • 6.1-8 min: 90% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 200 nm

  • Diluent: Acetonitrile:Water (80:20, v/v)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock 4-GBA Stock Solution (1 mg/mL) working Working Solutions (100 µg/mL) stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (UV/Vis Light) sampling Sample Collection & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV Analysis sampling->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

signaling_pathway cluster_degradation Potential Degradation Pathways of 4-GBA GBA This compound Hydrolysis Hydrolysis (H+ or OH- catalysis) GBA->Hydrolysis Oxidation Oxidation (e.g., H2O2) GBA->Oxidation GABA 4-Aminobutanoic Acid (GABA) Hydrolysis->GABA Urea Urea Hydrolysis->Urea Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound under stress conditions.

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Guanidinobutanoic acid (4-GBA), a key metabolite in arginine metabolism, is crucial for understanding various physiological and pathological processes.[1][2][3][4] This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for 4-GBA analysis with alternative analytical techniques, supported by experimental data.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A prevalent approach for the analysis of 4-GBA and other guanidino compounds involves reversed-phase HPLC coupled with UV detection, often necessitating a pre-column derivatization step to enhance detectability, as these compounds lack a strong native chromophore.[5][6]

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol is a representative method synthesized from published literature for the analysis of this compound and other guanidino compounds.[5][6][7]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., deionized water). Create a series of calibration standards by serial dilution.

  • Sample Pre-treatment: For biological samples like serum, deproteinization is necessary. This can be achieved by adding a precipitating agent such as acetonitrile (B52724) or perchloric acid, followed by centrifugation.[6]

  • Derivatization: To a specific volume of the standard or pre-treated sample, add the derivatizing reagent (e.g., methylglyoxal (B44143) or pyridoin) and a buffer solution (e.g., sodium tetraborate (B1243019) buffer) to achieve the optimal pH for the reaction.[5][6] The mixture is then heated to facilitate the reaction, forming a UV-active derivative.[2]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Kromasil C-18, 5 µm, 150 x 4.6 mm) is commonly used.[5][6][7]

  • Mobile Phase: An isocratic or gradient mobile phase can be employed. A typical mobile phase consists of a mixture of methanol, water, and a buffer, such as sodium tetraborate.[5][6][7] For example, a mobile phase of methanol-water-sodium tetraborate buffer (0.1 M, pH 7.5)-acetonitrile (57:25:15:3 v/v/v/v) has been reported.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[5][6]

  • Detection Wavelength: The detection wavelength is set to the maximum absorbance of the derivatized 4-GBA, for instance, 275 nm when using methylglyoxal.[6]

  • Injection Volume: A typical injection volume is 20 µL.

3. Method Validation Parameters:

The validation of the analytical method should be performed according to established guidelines to ensure its reliability.[8][9][10] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standards over a defined concentration range.

  • Accuracy: Determined by recovery studies, often through standard addition to a sample matrix.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).

  • Specificity: The ability to exclusively measure the analyte in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Performance Comparison of Analytical Methods

While HPLC with UV detection is a robust and widely accessible technique, other methods offer advantages in terms of sensitivity and specificity. The following table summarizes the performance characteristics of HPLC in comparison to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterHPLC-UV (with Derivatization)LC-MS/MSGC-MS (with Derivatization)
Specificity Moderate to HighVery HighHigh
Sensitivity Moderate (µmol/L range)Very High (nmol/L to pmol/L range)High (µmol/L to nmol/L range)
Linearity Range Typically 1-2 orders of magnitude3-5 orders of magnitude2-3 orders of magnitude
Accuracy (% Recovery) 95-105%[6]90-110%90-110%
Precision (%RSD) < 5%[6][7]< 15%< 15%
Sample Preparation Multi-step (deproteinization, derivatization)Simpler (protein precipitation, dilution)Multi-step (extraction, derivatization)[11][12]
Throughput ModerateHighLow to Moderate
Instrumentation Cost Low to ModerateHighModerate

Alternative Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful tool for metabolomics and bioanalysis due to its superior sensitivity and specificity.[11][13][14] This technique can often measure 4-GBA directly without the need for derivatization, simplifying sample preparation and increasing throughput.[13] The high selectivity of MS/MS detection minimizes interferences from complex biological matrices.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another well-established technique for the analysis of volatile and semi-volatile compounds.[11][12] For non-volatile compounds like 4-GBA, derivatization is required to increase their volatility and thermal stability.[11][12][15] While offering good sensitivity and specificity, the derivatization step can be time-consuming and may introduce variability.[11]

Visualizing the Workflow and Method Selection

To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC method validation and a decision-making process for selecting the most appropriate analytical method.

G HPLC Method Validation Workflow A Standard & Sample Preparation B Pre-column Derivatization A->B C HPLC Analysis B->C D Data Acquisition C->D E Linearity & Range Assessment D->E F Accuracy (Recovery) Studies D->F G Precision (Repeatability & Intermediate) D->G H Specificity Analysis D->H I LOD & LOQ Determination D->I J Robustness Testing D->J K Validated Method E->K F->K G->K H->K I->K J->K

Caption: Workflow for HPLC method validation.

G Analytical Method Selection Guide start High Sensitivity Required? throughput High Throughput Needed? start->throughput No lcms LC-MS/MS start->lcms Yes cost Low Instrumentation Cost a Priority? throughput->cost No throughput->lcms Yes hplc HPLC-UV (with Derivatization) cost->hplc Yes gcms GC-MS (with Derivatization) cost->gcms No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Neuroprotective Effects of 4-Guanidinobutanoic Acid and Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurological effects of L-arginine and 4-Guanidinobutanoic acid (also known as γ-guanidinobutyric acid). While both are structurally related, the existing body of scientific evidence points to fundamentally different, and often opposing, effects on neuronal health. This document synthesizes experimental data to highlight arginine's neuroprotective capabilities against the predominantly neurotoxic profile of this compound.

L-Arginine: A Profile of Neuroprotection

L-arginine is a semi-essential amino acid with a well-documented role in various physiological processes, including neuroprotection. Its beneficial effects in the central nervous system are attributed to several key mechanisms, most notably its role as a precursor to nitric oxide (NO), its antioxidant properties, and its ability to modulate neuroinflammation.

Mechanisms of Action

Arginine's neuroprotective effects are multi-faceted. It serves as the sole substrate for nitric oxide synthase (NOS) to produce NO, a critical signaling molecule in the nervous system. At physiological concentrations, NO contributes to normal cerebral blood flow and neuromodulation.[1][2] In pathological conditions like stroke, arginine supplementation has been shown to be neuroprotective by suppressing inflammatory responses and reducing neuronal death.[3][4] Furthermore, arginine and its derivatives can act as antioxidants and free radical scavengers.[5]

Quantitative Data on Neuroprotective Effects of L-Arginine
Experimental ModelTreatment ProtocolKey FindingsReference
Rat model of cerebral ischemia/reperfusion (I/R)1.0 mg/kg arginine administered into the contralateral cerebral ventricle 1h after Middle Cerebral Artery Occlusion (MCAO)Significantly decreased infarct volume compared to vehicle-treated group.[3]
Rat model of cerebral I/RNot specifiedSuppressed inflammatory response in ischemic brain tissue.[3][4]
Primary microglia culture with Oxygen-Glucose Deprivation (OGD)200 μM arginine pretreatment for 1hSuppressed inflammatory response.[3]
Co-culture of neurons and microglia with OGDMicroglia pretreated with 200 μM arginine for 1hIncreased neuronal viability and decreased LDH release in co-cultured neurons.[3]
Rat model of Traumatic Brain Injury (TBI) and hemorrhagic shock100 mg/kg L-arginineLower malondialdehyde (MDA) levels and higher total antioxidant capacity (TAC) compared to control. The lowest number of apoptotic cells.[6]
Alzheimer's disease mouse model (AppNL-G-F)Oral arginine administrationSubstantial improvements in arm entries and total distance in Y-maze test at 9 months.[7]
In vitro Aβ42 aggregation assayCo-incubation of Aβ42 with varying concentrations of arginineDose-dependent reduction in Thioflavin T fluorescence, with 1 mM arginine decreasing Aβ42 aggregation by 80%.[7]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a standard model for inducing focal cerebral ischemia to study the effects of potential neuroprotective agents like arginine.

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture remains in place for a specified period (e.g., 90 minutes) to induce ischemia. For reperfusion, the suture is withdrawn.

  • Treatment Administration: As per the study by Zhang et al. (2020), arginine (1.0 mg/kg) or vehicle is administered into the contralateral cerebral ventricle 1 hour after the onset of MCAO.[3]

  • Outcome Assessment: After a set period of reperfusion (e.g., 24 hours), neurological deficits are scored, and the animal is euthanized. The brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Signaling Pathways in Arginine-Mediated Neuroprotection

Arginine_Neuroprotection Arginine Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate HIF1a HIF-1α Arginine->HIF1a Inhibits NO Nitric Oxide (NO) NOS->NO Produces Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Functional Recovery) NO->Neuroprotection Contributes to LDHA LDHA HIF1a->LDHA Activates Inflammation Neuroinflammation (e.g., pro-inflammatory cytokines) LDHA->Inflammation Promotes Inflammation->Neuroprotection Reduces Ischemia Cerebral Ischemia/ Reperfusion Injury Ischemia->HIF1a Upregulates GBA_Neurotoxicity GBA 4-Guanidinobutanoic Acid (GBA) Cl_Channel Chloride (Cl-) Channel GBA->Cl_Channel Blocks GABA_R GABA-A Receptor GABA_R->Cl_Channel Opens Gly_R Glycine Receptor Gly_R->Cl_Channel Opens Inhibition Neuronal Inhibition (Hyperpolarization) Cl_Channel->Inhibition Mediates Hyperexcitability Neuronal Hyperexcitability Inhibition->Hyperexcitability Prevents Seizures Seizures Hyperexcitability->Seizures Leads to

References

4-Guanidinobutanoic Acid Versus Creatine Supplementation in Muscle Physiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

In the landscape of sports nutrition and clinical research, the quest for effective ergogenic aids to enhance muscle physiology is ongoing. Creatine (B1669601) stands as one of the most extensively researched and utilized supplements for improving muscle mass, strength, and performance.[1][2] Its biochemical precursor, guanidinoacetic acid (GAA), has also garnered attention for its potential to augment tissue creatine levels.[3][4] This guide provides a comparative analysis of 4-guanidinobutanoic acid (4-GBA) and creatine supplementation on muscle physiology. However, a significant disparity in the volume of available research must be noted at the outset. While creatine has been the subject of numerous clinical trials, the scientific literature on 4-GBA in the context of muscle enhancement is sparse, with current evidence primarily pointing towards an inhibitory role in creatine transport.

Creatine Supplementation and Muscle Physiology

Creatine is an organic compound naturally produced in the body and plays a crucial role in cellular energy metabolism, particularly in tissues with high energy demands like skeletal muscle.[2] Supplementation with creatine monohydrate has been consistently shown to increase intramuscular creatine stores, leading to several physiological benefits.

Mechanisms of Action

Creatine exerts its effects through multiple mechanisms:

  • Enhanced Energy Metabolism: Creatine supplementation increases the intramuscular pool of phosphocreatine, which serves as a rapid reserve for regenerating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This enhanced ATP resynthesis is particularly beneficial during short bursts of high-intensity exercise.[1]

  • Stimulation of Protein Synthesis: While direct enhancement of muscle protein synthesis rates in humans is not consistently observed, creatine supplementation has been shown to influence anabolic signaling pathways.[5] It may modulate components of the mammalian target of rapamycin (B549165) (mTOR) pathway and influence the expression of myogenic regulatory factors.[5]

  • Cell Volumization: Creatine uptake into muscle cells leads to an osmotic influx of water, causing cell swelling. This increase in cell volume can act as an anabolic stimulus, potentially promoting protein synthesis and inhibiting protein breakdown.[6]

  • Modulation of Myokines: Creatine may alter the secretion of myokines, such as myostatin (a negative regulator of muscle growth) and insulin-like growth factor-1 (IGF-1), creating a more favorable environment for muscle hypertrophy.[5]

Signaling Pathway of Creatine in Muscle Cells

The anabolic effects of creatine are mediated through complex signaling cascades. The following diagram illustrates a simplified representation of the key pathways involved.

Creatine_Signaling Creatine Creatine Supplementation Cr_uptake Increased Intramuscular Creatine & PCr Creatine->Cr_uptake Cell_Swelling Cell Swelling (Osmotic Effect) Cr_uptake->Cell_Swelling IGF1 Increased IGF-1 Cr_uptake->IGF1 Myostatin Decreased Myostatin Cr_uptake->Myostatin Satellite_Cells Satellite Cell Activation Cr_uptake->Satellite_Cells mTOR mTOR Activation Cell_Swelling->mTOR PI3K_Akt PI3K/Akt Pathway IGF1->PI3K_Akt Muscle_Growth Muscle Hypertrophy Myostatin->Muscle_Growth PI3K_Akt->mTOR Protein_Synthesis Increased Muscle Protein Synthesis mTOR->Protein_Synthesis Protein_Synthesis->Muscle_Growth Satellite_Cells->Muscle_Growth

Figure 1. Simplified signaling pathway of creatine in muscle cells.
Quantitative Data on Creatine Supplementation

The following table summarizes the effects of creatine supplementation on muscle physiology based on findings from various clinical trials.

Performance MetricStudy PopulationDosageDurationKey FindingsReference
Muscle Strength Healthy adults <50 years2-10 g/day or 0.03-0.22 g/kg/day4-12 weeksSignificantly greater gains in upper-body (4.43 kg) and lower-body (11.35 kg) strength compared to placebo with resistance training.[7]
Muscle Hypertrophy Healthy adultsVaried≥ 6 weeksSmall but significant increase in direct measures of muscle hypertrophy in both upper and lower body when combined with resistance training.[8][9]
Lean Body Mass Healthy individuals5 g/day 12 weeksAverage gain of 2 kg of lean body mass with resistance training, with no significant difference compared to the placebo group in one study.[10][11][10][11]
Tissue Creatine Content Healthy young men4 g/day 4 weeks2.0 ± 6.0% increase in skeletal muscle creatine levels.[12]

This compound (4-GBA) and its Relation to Muscle Physiology

This compound, also known as gamma-guanidinobutyric acid, is a guanidino compound found in the mammalian brain.[13] Unlike creatine and its direct precursor GAA, there is a notable absence of scientific literature investigating the ergogenic effects of 4-GBA supplementation on muscle physiology.

Mechanism of Action: An Inhibitory Role

The limited available research suggests that 4-GBA may act as a competitive inhibitor of the creatine transporter (SLC6A8). This transporter is responsible for the uptake of creatine into skeletal muscle and other tissues. By competing with creatine for this transporter, 4-GBA could potentially reduce intramuscular creatine stores, which would be counterproductive to the goals of creatine supplementation.

Signaling and Interaction with Creatine Transport

The following diagram illustrates the proposed inhibitory interaction of 4-GBA with the creatine transporter.

GBA_Creatine_Interaction cluster_0 Normal Condition cluster_1 With 4-GBA Creatine Creatine CrT Creatine Transporter (SLC6A8) Creatine->CrT Binds to Cr_Uptake Creatine Uptake Creatine->Cr_Uptake GBA 4-Guanidinobutanoic Acid (4-GBA) GBA->CrT Competitively Inhibits No_Uptake Inhibited Uptake GBA->No_Uptake Muscle_Cell Muscle Cell CrT->Muscle_Cell Transports into

Figure 2. Proposed inhibitory effect of 4-GBA on creatine transport.
Quantitative Data on 4-GBA Supplementation

Currently, there are no published experimental studies providing quantitative data on the effects of 4-GBA supplementation on muscle strength, hypertrophy, or performance in humans.

Comparative Summary and Future Directions

The following table provides a high-level comparison of creatine and 4-GBA based on the available scientific evidence.

FeatureCreatineThis compound (4-GBA)
Primary Role in Muscle Energy substrate (via phosphocreatine), anabolic signaling modulator.Potential inhibitor of creatine transport.
Effect on Intramuscular Creatine Increases stores.Potentially decreases stores.
Documented Ergogenic Effects Improved strength, power, and lean mass with resistance training.None documented; theoretically detrimental.
Mechanism of Action Enhanced ATP resynthesis, cell volumization, mTOR pathway modulation.Competitive inhibition of the SLC6A8 transporter.
Research Status Extensively studied in numerous clinical trials.Very limited research, primarily in vitro or in the context of neuroscience.

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and advancement of research.

Protocol for Assessing Muscle Strength and Hypertrophy with Creatine Supplementation

A representative experimental design to evaluate the effects of creatine on muscle strength and hypertrophy, as seen in several studies[7][8][9], would typically involve:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy, recreationally active adults.

  • Intervention:

    • Creatine Group: Oral creatine monohydrate supplementation (e.g., a loading phase of 20g/day for 5-7 days, followed by a maintenance dose of 3-5g/day).

    • Placebo Group: An inert substance identical in appearance and taste to the creatine supplement.

  • Training Protocol: A supervised, periodized resistance training program (e.g., 3 sessions per week for 8-12 weeks), targeting major muscle groups.

  • Outcome Measures:

    • Muscle Strength: Assessed via one-repetition maximum (1-RM) testing on exercises such as the bench press and squat.

    • Muscle Hypertrophy: Measured using techniques like ultrasound, magnetic resonance imaging (MRI), or dual-energy X-ray absorptiometry (DXA) to assess muscle thickness or lean body mass.

  • Data Analysis: Statistical analysis (e.g., ANOVA) to compare changes in strength and muscle mass between the creatine and placebo groups.

Conclusion

Based on the current body of scientific evidence, creatine supplementation is a well-established and effective strategy for enhancing muscle strength and hypertrophy when combined with resistance training. Its mechanisms of action are multifaceted, involving energy metabolism, cellular signaling, and myokine modulation.

In stark contrast, there is a significant lack of research on the effects of this compound on muscle physiology. The limited available data suggests an inhibitory role in creatine transport, which would theoretically be counterproductive for muscle performance enhancement. Therefore, for researchers, scientists, and drug development professionals, creatine remains the evidence-based choice for interventions targeting muscle physiology. Further research is required to elucidate any potential role of 4-GBA in muscle metabolism, but based on current knowledge, it is not a viable alternative to creatine supplementation.

References

Assessing the Reproducibility of 4-Guanidinobutanoic Acid Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Guanidinobutanoic acid (4-GB), a naturally occurring guanidino compound, against relevant alternatives in the contexts of neuroprotection and muscle metabolism. While direct comparative studies on 4-GB are limited, this document synthesizes available quantitative data, outlines detailed experimental protocols to facilitate reproducibility, and explores the potential signaling pathways involved in its biological activity.

I. Comparative Performance Data

To objectively assess the potential of this compound, it is crucial to compare its performance with established compounds. Due to a lack of direct head-to-head studies involving 4-GB, this section presents quantitative data from studies on closely related guanidino compounds, providing a benchmark for potential efficacy.

Muscle Metabolism: A Comparative Look at Guanidinoacetic Acid and Creatine (B1669601)

Guanidinoacetic acid (GAA), a metabolic precursor to creatine, offers a relevant comparison for the potential effects of guanidino compounds on muscle bioenergetics. A randomized, double-blind, crossover trial provides a robust framework for evaluating such compounds.

Table 1: Comparison of Guanidinoacetic Acid (GAA) and Creatine Supplementation on Muscle and Brain Creatine Levels, and Bench Press Performance [1][2][3]

ParameterCreatine (4 g/day )GAA (1g) + Creatine (3g)Percentage Change from Baseline
Skeletal Muscle Creatine Levels 2.0 ± 6.0%16.9 ± 20.2%GAA + Creatine showed a significantly greater increase (P = 0.02)
Grey Matter Creatine Levels 1.5 ± 3.2%5.8 ± 5.3%GAA + Creatine showed a significantly greater increase (P = 0.02)
Bench Press Performance 5.1% increase6.0% increaseGAA + Creatine showed a significantly greater improvement (P < 0.01)
Weight Gain 1.6 ± 0.2 kg0.7 ± 0.2 kgGAA + Creatine resulted in significantly less weight gain (P < 0.01)

Data presented as mean ± standard deviation. The study was a 4-week supplementation trial in healthy young men.[1][2][3]

This data suggests that guanidino compounds like GAA can be more effective than creatine alone in increasing tissue creatine levels and improving certain aspects of physical performance. While 4-GB's effects are yet to be directly quantified in a similar comparative manner, these findings for a structurally related compound are promising and highlight the need for further research.

Neuroprotection: Insights from Agmatine (B1664431) Studies

Agmatine, another guanidino compound derived from arginine, has been studied for its neuroprotective properties. Examining the experimental results for agmatine can provide a framework for assessing the potential neuroprotective efficacy of 4-GB.

Table 2: Neuroprotective Effects of Agmatine in an In Vitro Model of Excitotoxicity [4]

Treatment GroupNeuronal Cell Viability (% of Control)Nitric Oxide Production (µM)
Control100%0.3 µM
NMDA (50 µM)31%1.3 µM
NMDA + Agmatine~68%0.7 µM
NMDA + Agmatine-FITC~68%0.6 µM

Data are approximated from the study's findings. The study used primary cortical neurons and induced neurotoxicity with N-methyl-D-aspartate (NMDA).[4]

These results demonstrate that agmatine can significantly protect neurons from excitotoxic damage and reduce the production of nitric oxide, a key mediator of neuronal injury.[4] This provides a basis for designing experiments to quantify the neuroprotective potential of this compound against similar insults.

II. Experimental Protocols for Reproducibility

To ensure the reproducibility of experimental findings related to this compound, detailed and standardized protocols are essential. This section outlines key experimental methodologies.

Quantification of this compound in Biological Samples

Accurate quantification of 4-GB in plasma, brain tissue, or cell lysates is fundamental for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 1: LC-MS/MS for this compound Quantification [5][6][7][8][9][10][11][12]

  • Sample Preparation:

    • Plasma/Serum: Deproteinize samples by adding a three-fold volume of ice-cold acetonitrile, vortexing, and centrifuging to pellet proteins.

    • Tissue/Cells: Homogenize tissue or cell pellets in a suitable lysis buffer, followed by protein precipitation with acetonitrile.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., Acquity HSS T3; 150 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 1% to 99% mobile phase B over a specified time (e.g., 8 minutes) is typically used to elute the analyte.

    • Flow Rate: A flow rate of 400 µL/min is common.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-GB and an internal standard to ensure specificity and accuracy.

  • Data Analysis:

    • Quantify the concentration of 4-GB by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vitro Neuroprotection Assay

To assess the neuroprotective effects of 4-GB, an in vitro model of neuronal injury is a crucial first step. The SH-SY5Y neuroblastoma cell line is a commonly used model.[13][14][15][16][17]

Protocol 2: In Vitro Neuroprotection Assay Using SH-SY5Y Cells [13][14][15][16][17]

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS.

    • Differentiate cells with 10 µM all-trans-retinoic acid for 5-7 days to obtain a more neuron-like phenotype.[13]

  • Neurotoxicity Induction:

    • Plate differentiated cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of 4-GB for a specified duration (e.g., 2 hours).

    • Induce neurotoxicity with a relevant neurotoxin, such as 6-hydroxydopamine (6-OHDA) or glutamate.[13]

  • Assessment of Cell Viability:

    • After a 24-hour incubation, assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well, incubate for 4 hours, and then solubilize the formazan (B1609692) crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability and thus a neuroprotective effect.[13]

Arginase Activity Assay

Since 4-GB is structurally related to arginine, investigating its effect on arginase, a key enzyme in arginine metabolism, is relevant.

Protocol 3: Colorimetric Arginase Activity Assay [18][19][20]

  • Sample Preparation:

    • Prepare cell or tissue lysates.

  • Arginase Reaction:

    • Incubate the sample with an arginine buffer (pH 9.5) and a manganese solution at 37°C. Arginase in the sample will convert L-arginine to urea (B33335) and ornithine.

  • Urea Detection:

    • Stop the reaction and add a colorimetric reagent that specifically reacts with the produced urea to form a colored product.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 430 nm). The intensity of the color is directly proportional to the arginase activity.

III. Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the effects of this compound is crucial for its development as a therapeutic agent. While specific pathways for 4-GB are still under investigation, related compounds provide insights into potential mechanisms.

Potential Involvement of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids and growth factors are known to activate this pathway.[21][22][23][24][25] Given that guanidino compounds are amino acid derivatives, it is plausible that 4-GB could modulate mTOR signaling.

Experimental Workflow to Investigate mTOR Pathway Modulation:

mTOR_Workflow cluster_cell_culture Cell Culture cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis start Plate Neuronal or Muscle Cells treat Treat with 4-GB (various concentrations and time points) start->treat lyse Lyse Cells and Collect Protein treat->lyse western Western Blot for p-mTOR, p-S6K, p-4E-BP1 lyse->western quantify Quantify Protein Phosphorylation western->quantify interpret Interpret mTOR Pathway Activation or Inhibition quantify->interpret

Workflow for investigating 4-GB's effect on the mTOR pathway.

This workflow outlines the steps to determine if 4-GB activates or inhibits the mTOR pathway by measuring the phosphorylation status of key downstream targets using Western blotting.[21][22][23][24][25]

Interaction with GABA Receptors

Given its structural similarity to gamma-aminobutyric acid (GABA), 4-GB may interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[26]

Logical Relationship for Investigating GABA Receptor Interaction:

GABAReceptor_Interaction compound 4-Guanidinobutanoic Acid (4-GB) binding_assay Radioligand Binding Assay (e.g., [3H]GABA displacement) compound->binding_assay Test for binding affinity electrophysiology Electrophysiology (e.g., Patch-clamp on neurons expressing GABA receptors) compound->electrophysiology Test for functional effect receptor GABA Receptor receptor->binding_assay receptor->electrophysiology binding_assay->electrophysiology If binding is confirmed functional_outcome Modulation of Neuronal Activity (Inhibition or Potentiation) electrophysiology->functional_outcome Leads to

Investigating the interaction of 4-GB with GABA receptors.

This diagram illustrates a logical progression for studying the potential interaction of 4-GB with GABA receptors, starting with binding assays to determine affinity and followed by functional assays to assess its effect on receptor activity.[26][27][28][29]

IV. Conclusion and Future Directions

The available evidence on compounds structurally related to this compound suggests its potential as a modulator of muscle metabolism and as a neuroprotective agent. However, a comprehensive and direct comparative assessment of its efficacy against established alternatives is currently lacking in the scientific literature.

To rigorously evaluate the reproducibility and therapeutic potential of 4-GB, future research should prioritize:

  • Direct Comparative Studies: Head-to-head in vivo and in vitro studies comparing 4-GB with compounds like creatine for muscle performance and agmatine for neuroprotection are essential.

  • Dose-Response and Pharmacokinetic Analyses: Establishing the optimal dosage and understanding the absorption, distribution, metabolism, and excretion of 4-GB are critical for clinical translation.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by 4-GB, including a definitive investigation of its effects on the mTOR pathway and GABA receptors, will provide a deeper understanding of its biological activity.

  • Reproducibility and Standardization: The use of standardized and detailed experimental protocols, such as those outlined in this guide, is paramount to ensure that findings are robust and reproducible across different laboratories.

By addressing these research gaps, the scientific community can build a solid foundation of evidence to determine the true potential of this compound as a novel therapeutic agent.

References

A Comparative Guide to the Quantification of 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Guanidinobutanoic acid (4-GBA), a key metabolite in various biological processes, is of paramount importance. This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantification of 4-GBA: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the experimental protocols for each method and presents a comparative analysis of their performance based on available experimental data.

Quantitative Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the two methodologies discussed.

ParameterHPLC with Pre-column DerivatizationLC-MS/MS (Adapted Method)
Linearity Range 1.22–113.6 µmol/L (with methylglyoxal (B44143) derivatization)Estimated: 0.02 to 40 µmol/L (based on similar guanidino compounds)[1]
Limit of Detection (LOD) 0.041–0.12 µmol/L (with methylglyoxal derivatization)Estimated: 0.002 µmol/L (based on similar guanidino compounds)[1]
Limit of Quantification (LOQ) 6 to 30 fmol (with anisoin (B85897) derivatization)[2][3]Estimated: 0.02 µmol/L (based on similar guanidino compounds)[1]
Accuracy (Recovery) 96.61% for GBA (with methylglyoxal derivatization)[4]96.45% - 102.95% (for similar guanidino compounds)[1]
Precision (RSD) < 4.3% (with methylglyoxal derivatization)[4]< 8% (for similar guanidino compounds)[1]
Specificity Good, relies on chromatographic separation of derivatized analytes.Excellent, relies on both chromatographic separation and mass-to-charge ratio of parent and fragment ions.[1]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves a chemical modification of 4-GBA to enhance its detection by either UV or fluorescence detectors. Two common derivatizing agents for guanidino compounds are anisoin (for fluorescence detection) and methylglyoxal (for UV detection).[2][3][4]

1.1. Sample Preparation (from Serum)

  • Collect blood samples and allow them to clot.

  • Centrifuge at 3000 g for 30 minutes to separate the serum.[4]

  • Deproteinize the serum sample by adding a suitable organic solvent (e.g., acetonitrile) or by ultrafiltration.

  • Collect the supernatant or filtrate for the derivatization step.

1.2. Pre-column Derivatization

  • With Anisoin:

    • Mix the sample extract with an anisoin solution.

    • Heat the mixture at 100°C for 5 minutes.[2]

  • With Methylglyoxal:

    • To 0.6 mL of the aqueous sample solution, add 1 mL of 2% methylglyoxal in methanol.[4]

    • Heat the mixture in a boiling water bath at 90-95°C for 20 minutes.[4]

1.3. HPLC-UV/Fluorescence Analysis

  • Chromatographic Conditions (General):

    • Column: C18 reversed-phase column (e.g., Kromasil C-18, 5 µm, 150 x 4.6 mm).[4]

    • Mobile Phase: A mixture of methanol, water, a buffer (e.g., sodium tetraborate), and acetonitrile (B52724). The exact composition should be optimized for best separation. For example, with methylglyoxal derivatives, a mobile phase of methanol-water-sodium tetraborate (B1243019) buffer (0.1 M, pH 7.5)-acetonitrile (57:25:15:3 v/v/v/v) can be used.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10 µL.[4]

  • Detection:

    • Fluorescence (with anisoin): Excitation at λex=325 nm and emission at λem=435 nm.[2][3]

    • UV (with methylglyoxal): Detection at 275 nm.[4]

1.4. Quantification Construct a calibration curve using standard solutions of 4-GBA prepared and derivatized in the same manner as the samples. The concentration of 4-GBA in the samples is determined by comparing their peak areas to the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and can be adapted from validated methods for other guanidino compounds like guanidinoacetate (GAA) and creatine (B1669601).[1]

2.1. Sample Preparation (from Plasma)

  • To a plasma sample, add an internal standard (e.g., an isotopically labeled version of 4-GBA).

  • Precipitate proteins by adding a cold organic solvent such as acetonitrile.[1]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2.2. Derivatization (Butylation)

  • To the dried residue, add a solution of butanolic-HCl.

  • Heat the mixture to convert the carboxylic acid group of 4-GBA to its butyl ester derivative. This enhances its chromatographic retention and ionization efficiency.

  • After the reaction, evaporate the solvent.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., Supelcosil™ LC-4.6mm).[1]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both 4-GBA butyl ester and its isotopically labeled internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

2.4. Quantification Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.

Visualized Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for each quantification method.

cluster_0 HPLC with Pre-column Derivatization Workflow A Sample Collection (e.g., Serum) B Protein Precipitation A->B C Derivatization (Anisoin or Methylglyoxal) B->C D HPLC Separation (C18 Column) C->D E Detection (UV or Fluorescence) D->E F Quantification E->F

Workflow for HPLC with Pre-column Derivatization.

cluster_1 LC-MS/MS Workflow G Sample Collection (e.g., Plasma) H Internal Standard Spiking G->H I Protein Precipitation H->I J Derivatization (Butylation) I->J K LC Separation J->K L MS/MS Detection (MRM Mode) K->L M Quantification L->M

Workflow for LC-MS/MS Quantification.

References

A Comparative Analysis of 4-Guanidinobutanoic Acid and Guanidinoacetic Acid in Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of performance-enhancing compounds and therapeutic agents for metabolic disorders, a nuanced understanding of molecular efficacy is paramount. This guide provides a detailed, evidence-based comparison of two structurally similar compounds: 4-Guanidinobutanoic acid (4-GBA) and guanidinoacetic acid (GAA). While both are related to amino acid metabolism, their physiological roles and potential applications diverge significantly. This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear synthesis of current experimental data.

Executive Summary

Guanidinoacetic acid (GAA) is a well-established immediate precursor to creatine (B1669601), a critical molecule in cellular energy metabolism. Extensive research, including numerous human and animal studies, has demonstrated that supplementation with GAA effectively increases creatine levels in muscle and other tissues, leading to improvements in physical performance and muscle growth. In stark contrast, this compound (4-GBA), a metabolite of arginine, has not been shown to enhance creatine synthesis or athletic performance. In fact, available evidence suggests that 4-GBA may act as an inhibitor of creatine transport into muscle cells, potentially having an effect opposite to that of GAA. This guide will delineate the known mechanisms of action, present the supporting experimental data, and provide detailed protocols for the key studies cited.

Guanidinoacetic Acid (GAA): A Potent Creatine Precursor

Guanidinoacetic acid is a naturally occurring amino acid derivative synthesized from arginine and glycine. Its primary physiological role is to serve as the direct precursor in the biosynthesis of creatine.[1][2] This process is a cornerstone of energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[2]

Mechanism of Action: The Creatine Synthesis Pathway

The synthesis of creatine from GAA is a two-step enzymatic process:

  • GAA Synthesis: The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing GAA and ornithine. This reaction primarily occurs in the kidneys and pancreas.[2]

  • Creatine Synthesis: GAA is then transported to the liver, where the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine.[2]

This pathway highlights the central role of GAA in maintaining the body's creatine pool.

Creatine_Synthesis_Pathway cluster_kidney Kidney/Pancreas cluster_liver Liver Arginine L-Arginine GAA_synthesis AGAT Arginine->GAA_synthesis Glycine Glycine Glycine->GAA_synthesis GAA Guanidinoacetic Acid (GAA) Creatine_synthesis GAMT GAA->Creatine_synthesis Creatine Creatine Ornithine Ornithine SAM S-Adenosyl Methionine (SAM) SAM->Creatine_synthesis SAH S-Adenosyl Homocysteine (SAH) GAA_synthesis->GAA GAA_synthesis->Ornithine Creatine_synthesis->Creatine Creatine_synthesis->SAH GAA_Experimental_Workflow Recruitment Recruitment of Healthy, Physically Active Participants Baseline Baseline Measurements: - Body Composition - Muscle Strength - Exercise Performance - Blood & Urine Samples Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_GAA GAA Supplementation Group (e.g., 2.4 g/day) Randomization->Group_GAA Group_Placebo Placebo Group Randomization->Group_Placebo Supplementation 6-Week Supplementation Period Group_GAA->Supplementation Group_Placebo->Supplementation Midpoint Mid-point Measurements (Optional) Supplementation->Midpoint Final Final Measurements: - Body Composition - Muscle Strength - Exercise Performance - Blood & Urine Samples Supplementation->Final Midpoint->Supplementation Washout Washout Period (e.g., 4 weeks) Final->Washout Followup Follow-up Measurements Washout->Followup Analysis Data Analysis Followup->Analysis Creatine_Transport_Inhibition cluster_cell Muscle Cell Creatine_ext Extracellular Creatine Transporter Creatine Transporter (CrT) Creatine_ext->Transporter Binds GBA_ext This compound (4-GBA) GBA_ext->Transporter Inhibits Creatine_int Intracellular Creatine Transporter->Creatine_int Transport

References

Head-to-Head Comparison: 4-Guanidinobutanoic Acid vs. Beta-Guanidinopropionic Acid in Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development and Life Sciences

In the landscape of metabolic modulators, 4-Guanidinobutanoic acid (GBA) and beta-guanidinopropionic acid (β-GPA) have emerged as compounds of significant interest due to their influence on cellular energy homeostasis, particularly within muscle tissue. This guide provides a detailed, data-driven comparison of these two molecules, outlining their mechanisms of action, physiological effects, and the experimental frameworks used to evaluate them.

At a Glance: Key Differences and Similarities

FeatureThis compound (GBA)Beta-Guanidinopropionic Acid (β-GPA)
Primary Mechanism Competitive inhibitor of creatine (B1669601) transporter.[[“]]Competitive inhibitor of creatine transporter, leading to AMP-activated protein kinase (AMPK) activation.[2][3][4]
Endogenous Role Metabolite of L-arginine.[5]Endogenous product of arginine and β-alanine transamidation.
Effect on Muscle Creatine Inhibits creatine uptake.[[“]]Significantly decreases intracellular creatine and phosphocreatine (B42189) levels.[6][7]
Effect on Muscle ATP Data not available.Decreases ATP levels, leading to an increased AMP:ATP ratio.[4][6][7]
Signaling Pathway Primarily affects creatine transport.Activates the AMPK signaling pathway.[4]
Reported Physiological Effects Potential neuroprotective and anti-gastric lesion effects.Induces a shift to oxidative metabolism, increases fatigue tolerance, and can reduce body mass.[3][6][7]

Delving into the Mechanisms of Action

Both GBA and β-GPA exert their primary influence by interfering with the creatine kinase (CK) system, a critical component of energy buffering in cells with high and fluctuating energy demands, such as skeletal and cardiac muscle.

Beta-Guanidinopropionic Acid (β-GPA): A Creatine Analogue and AMPK Activator

β-GPA is a structural analogue of creatine and acts as a competitive inhibitor of the creatine transporter (SLC6A8).[2] This inhibition leads to a depletion of the intracellular creatine and phosphocreatine (PCr) pools. The reduction in PCr, a key energy reserve, results in a decreased capacity to rapidly regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP). Consequently, the cellular AMP:ATP ratio rises, a critical signal of energy stress that triggers the activation of AMP-activated protein kinase (AMPK).[4]

Activated AMPK acts as a master regulator of metabolism, initiating a cascade of events aimed at restoring energy balance. It stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.

This compound (GBA): An Arginine Metabolite and Creatine Transport Inhibitor

GBA, an endogenous metabolite of arginine, also functions as a competitive inhibitor of the creatine transporter.[[“]][5] By competing with creatine for uptake into muscle cells, GBA can theoretically lead to a reduction in intracellular creatine stores. However, the downstream consequences of this inhibition on the broader cellular signaling landscape, particularly concerning AMPK activation, are not as well-documented as for β-GPA.

Quantitative Physiological Effects: A Comparative Analysis

Table 1: Effects of Beta-Guanidinopropionic Acid (β-GPA) on Muscle Bioenergetics

ParameterSpeciesDosageDuration% Change from ControlReference
Creatine Various Animal Models0.5% - 3.5% in dietChronic↓ 66.1% (SD 19.2)[6][7]
Phosphocreatine Various Animal Models0.5% - 3.5% in dietChronic↓ 79.7% (SD 21.6)[6][7]
Total Creatine Various Animal Models0.5% - 3.5% in dietChronic↓ 86.7% (SD 10.0)[6][7]
ATP Various Animal Models0.5% - 3.5% in dietChronic↓ 38.8% (SD 13.6)[6][7]
AMPK Activation Rodents1% in diet9 weeksIncreased[8]

Data represents average reductions reported in a systematic review of multiple animal studies.

Signaling Pathway Visualization

The signaling pathway for β-GPA's action is well-characterized and revolves around the activation of AMPK.

a β-Guanidinopropionic Acid (β-GPA) Signaling Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_downstream Downstream Effects β-GPA β-GPA Creatine_Transporter Creatine Transporter (SLC6A8) β-GPA->Creatine_Transporter Inhibits Creatine_Uptake Creatine Uptake Creatine_Transporter->Creatine_Uptake Blocks Creatine_Pool Intracellular Creatine & PCr Creatine_Uptake->Creatine_Pool Reduces ATP_Buffering ATP Buffering Capacity Creatine_Pool->ATP_Buffering Decreases AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Buffering->AMP_ATP_Ratio Increases AMPK AMPK Activation AMP_ATP_Ratio->AMPK Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Protein_Synthesis ↓ Protein Synthesis AMPK->Protein_Synthesis Inhibits Metabolic_Shift Shift to Oxidative Metabolism Fatty_Acid_Oxidation->Metabolic_Shift Glucose_Uptake->Metabolic_Shift

Caption: β-GPA inhibits the creatine transporter, leading to AMPK activation and a metabolic shift.

A corresponding detailed signaling pathway for this compound's impact on muscle metabolism beyond creatine transport inhibition is not yet clearly elucidated in the scientific literature.

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental protocol for evaluating the in vivo effects of these compounds in a rodent model, based on methodologies reported in the literature.

Objective: To assess the impact of chronic oral administration of this compound or Beta-Guanidinopropionic Acid on skeletal muscle bioenergetics.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard rodent chow

  • This compound

  • Beta-Guanidinopropionic acid

  • Metabolic cages

  • Equipment for tissue harvesting and analysis (e.g., liquid chromatography-mass spectrometry for metabolite quantification, Western blotting for protein analysis)

Procedure:

  • Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for one week.

  • Group Allocation: Randomly assign mice to three groups: Control, GBA-treated, and β-GPA-treated.

  • Diet Preparation:

    • Control group: Standard rodent chow.

    • GBA-treated group: Standard rodent chow supplemented with a specified concentration of GBA (e.g., 1% w/w).

    • β-GPA-treated group: Standard rodent chow supplemented with a specified concentration of β-GPA (e.g., 1-2% w/w).[3]

  • Chronic Administration: Provide the respective diets to the mice for a predetermined period (e.g., 4-8 weeks). Monitor food and water intake and body weight regularly.

  • Metabolic Phenotyping (Optional): Towards the end of the study, place mice in metabolic cages to measure oxygen consumption, carbon dioxide production, and activity levels.

  • Tissue Harvesting: At the end of the treatment period, euthanize the mice and rapidly dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Biochemical Analysis:

    • Metabolite Quantification: Use techniques like LC-MS/MS to measure the concentrations of creatine, phosphocreatine, ATP, ADP, and AMP in muscle tissue homogenates.

    • Protein Analysis: Perform Western blotting to determine the phosphorylation status of AMPK and its downstream targets (e.g., ACC) to assess pathway activation.

a In Vivo Experimental Workflow Acclimation Animal Acclimation Grouping Random Group Assignment (Control, GBA, β-GPA) Acclimation->Grouping Treatment Chronic Dietary Administration (4-8 weeks) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Metabolic_Cages Metabolic Phenotyping (Optional) Treatment->Metabolic_Cages Harvest Tissue Harvesting (Skeletal Muscle) Monitoring->Harvest Metabolic_Cages->Harvest Analysis Biochemical Analysis (Metabolites & Proteins) Harvest->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: A typical workflow for studying the in vivo metabolic effects of GBA and β-GPA.

Conclusion and Future Directions

Beta-guanidinopropionic acid is a well-studied creatine analogue that robustly depletes muscle creatine stores and activates the AMPK signaling pathway, leading to significant metabolic reprogramming. Its effects on muscle bioenergetics and physiology are supported by a considerable body of quantitative data.

This compound, while also a competitive inhibitor of creatine transport, is less characterized in terms of its downstream metabolic consequences in muscle. There is a clear need for further research to quantify the effects of GBA on intracellular creatine, phosphocreatine, and ATP levels, and to investigate its potential to activate AMPK or other metabolic signaling pathways. Direct head-to-head comparative studies employing standardized experimental protocols are warranted to fully elucidate the relative potencies and distinct physiological effects of these two intriguing metabolic modulators. Such studies will be invaluable for guiding future drug development efforts targeting cellular energy metabolism.

References

The Transport of 4-Guanidinobutanoic Acid Across Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms for 4-Guanidinobutanoic acid (GBA) transport across cellular membranes. Due to the limited direct research on GBA transporters, this document synthesizes information on the transport of structurally similar compounds, including creatine (B1669601), GABA, and other guanidino-containing molecules. The guide offers a framework for identifying and characterizing GBA transporters through detailed experimental protocols and comparative data.

Potential Transporter Families for this compound

Based on its chemical structure, which features a guanidino group and a butyric acid backbone (making it a GABA analog), this compound is a likely substrate for several solute carrier (SLC) transporter families. The primary candidates include:

  • SLC6 Family: This family includes the creatine transporter (SLC6A8) and GABA transporters (GATs). Given that GBA is an intermediate in creatine metabolism and a structural analog of GABA, these transporters are strong candidates for facilitating its cellular uptake.

  • SLC7 Family (Cationic Amino Acid Transporters - CATs): These transporters are responsible for the uptake of cationic amino acids like arginine and ornithine. The positively charged guanidinium (B1211019) group of GBA makes it a potential substrate for CATs.

  • SLC22 Family (Organic Cation Transporters - OCTs): OCTs mediate the transport of a wide range of organic cations. Studies have shown that some guanidino compounds are substrates for hOCT1 and hOCT2, suggesting a possible role in GBA transport.

The following sections will delve into a comparison of these potential transport mechanisms and provide experimental approaches to validate them.

Comparative Analysis of Potential GBA Transporters

The table below summarizes the key characteristics of the candidate transporter families that may be involved in GBA transport. This information provides a basis for designing experiments to identify the specific transporter(s) for GBA.

Transporter FamilyKey MembersKnown Substrates & InhibitorsDriving ForcePotential Relevance for GBA Transport
SLC6 SLC6A8 (Creatine Transporter, CreaT)Substrates: Creatine, Guanidinoacetate, Cyclocreatine.[1][2] Inhibitors: GPA (Guanidinopropionic acid).Na+ and Cl- dependent.[3]High. GBA is structurally very similar to creatine and guanidinoacetate.
GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11)Substrates: GABA, β-alanine.[4] Inhibitors: Tiagabine, Nipecotic acid.[5]Na+ and Cl- dependent.[6][7]High. GBA is a γ-guanidinobutyric acid, a direct analog of γ-aminobutyric acid (GABA).
SLC7 CAT-1 (SLC7A1), CAT-2 (SLC7A2)Substrates: Arginine, Lysine, Ornithine.[8][9][10]Na+-independent, facilitative diffusion or exchange.Moderate. The cationic nature of GBA suggests potential interaction, though substrate specificity may be a limiting factor.
SLC22 hOCT1 (SLC22A1), hOCT2 (SLC22A2)Substrates: Tetraethylammonium (TEA), Metformin, Guanidine (B92328), Creatinine.[11]Electrogenic, potential-driven.Moderate. These transporters have been shown to handle some guanidino compounds, making them plausible, albeit likely lower-affinity, candidates.[11]

Experimental Protocols for Characterizing GBA Transport

To elucidate the specific mechanism of GBA transport, a series of well-established experimental procedures can be employed. These protocols are designed to be performed in heterologous expression systems, such as Xenopus laevis oocytes or HEK293 cells, which allow for the study of a single transporter in isolation.

General Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing a transporter for a novel substrate like GBA.

experimental_workflow cluster_cloning Gene Cloning & Expression cluster_assay Transport Assays cluster_analysis Data Analysis Clone Clone Candidate Transporter cDNA cRNA Synthesize cRNA Clone->cRNA Inject Inject cRNA into Xenopus Oocytes or Transfect HEK293 Cells cRNA->Inject Uptake Radiolabeled Substrate Uptake Assay Inject->Uptake Inhibition Competitive Inhibition Assay Uptake->Inhibition Kinetics Determine Kinetic Parameters (Km, Vmax) Inhibition->Kinetics Analyze Analyze Data & Compare to Controls Kinetics->Analyze Confirm Confirm Transporter Identity Analyze->Confirm

Caption: General workflow for transporter identification and characterization.
Detailed Methodologies

Xenopus oocytes are a robust system for expressing and functionally characterizing membrane transporters.[12][13][14]

  • Preparation of Oocytes: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manually select healthy, stage V-VI oocytes.

  • cRNA Synthesis and Injection: Linearize the plasmid DNA containing the transporter of interest and synthesize capped cRNA using an in vitro transcription kit. Inject 50 nL of cRNA (typically 25-50 ng) into each oocyte. As a negative control, inject a corresponding volume of sterile water.

  • Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C in modified Barth's solution (MBS) to allow for transporter expression.

  • Uptake Assay:

    • Prepare a stock solution of radiolabeled [14C]-GBA or [3H]-GBA.

    • Pre-incubate groups of 8-10 oocytes in a transport buffer (e.g., Kulori medium) for 5-10 minutes.[12]

    • Initiate uptake by transferring the oocytes to the transport buffer containing the radiolabeled GBA at a known concentration.

    • Incubate for a defined period (e.g., 30 minutes).

    • Terminate the uptake by washing the oocytes multiple times with ice-cold transport buffer to remove extracellular radiolabel.

    • Lyse individual oocytes in a scintillation vial with a detergent (e.g., 10% SDS).

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Compare the uptake in transporter-expressing oocytes to water-injected controls.

HEK293 cells provide a mammalian cell-based system for transporter characterization.[15][16]

  • Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Seed the cells onto poly-D-lysine-coated 24- or 96-well plates. Transfect the cells with a plasmid encoding the candidate transporter using a suitable transfection reagent. Use an empty vector for mock transfection as a negative control.

  • Uptake Assay:

    • 24-48 hours post-transfection, wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[17]

    • Initiate the uptake by adding the assay buffer containing radiolabeled GBA.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Stop the transport by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

    • Measure the radioactivity in the lysate using a scintillation counter.

    • Normalize the uptake to the protein content of each well.

This assay is used to determine if unlabeled compounds can compete with the radiolabeled substrate for binding to the transporter, which helps to define the transporter's substrate specificity.

  • Follow the procedures for the uptake assay in either oocytes or HEK293 cells.

  • In the uptake step, co-incubate a fixed concentration of radiolabeled GBA with increasing concentrations of a potential inhibitor (e.g., unlabeled GBA, creatine, GABA, arginine).

  • Measure the uptake of the radiolabeled GBA at each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Quantitative Data and Kinetic Analysis

To fully characterize the interaction between GBA and a putative transporter, it is essential to determine the kinetic parameters of transport.

Determining Km and Vmax

The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.

  • Perform uptake assays with varying concentrations of radiolabeled GBA, from a low concentration (well below the expected Km) to a saturating concentration.

  • Plot the initial rate of uptake against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Comparative Kinetic Data

The following table provides known kinetic parameters for related transporters, which can serve as a benchmark for experimentally determined GBA transport kinetics.

TransporterSubstrateKm (µM)Vmax (pmol/mg protein/min)Cell System
hOCT2 N-methyl-quinidine3.65656Human cell membrane vesicles[18]
GAT1 GABA2.5 - 10.6Not specifiedRat brain proteoliposomes[19]
GAT1 GABATurnover rate ~2.5 s-1Not specifiedXenopus oocytes[19]

Proposed Signaling and Transport Pathway

The following diagram illustrates the proposed mechanism of GBA transport via a hypothetical SLC transporter, highlighting the key steps of substrate binding, translocation, and release.

transport_pathway cluster_membrane Cell Membrane Transporter_out Transporter (Outward-facing) GBA_bound GBA-Transporter Complex Transporter_out->GBA_bound Conformational Change Transporter_in Transporter (Inward-facing) Transporter_in->Transporter_out Reorientation Intracellular Intracellular GBA Transporter_in->Intracellular Release GBA_bound->Transporter_in Translocation Extracellular Extracellular GBA Extracellular->Transporter_out Binding

Caption: Proposed mechanism of GBA transport across the cell membrane.

Conclusion

While the precise molecular mechanism of this compound transport remains to be definitively elucidated, the structural similarities to creatine and GABA strongly suggest the involvement of SLC6 family transporters, with potential contributions from SLC7 and SLC22 family members. The experimental protocols outlined in this guide provide a clear path forward for researchers to identify and characterize the specific transporters responsible for GBA uptake. A thorough understanding of GBA transport is crucial for elucidating its physiological roles and for the development of therapeutic strategies targeting pathways involving this important metabolite.

References

A Comparative Guide to Reference Standards for 4-Guanidinobutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Guanidinobutanoic acid (4-GBA), a significant metabolite in various biological processes. We offer a detailed overview of commercially available reference standards and a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) techniques, supported by experimental data from peer-reviewed literature.

Reference Standards for this compound

The accuracy of any quantitative analysis heavily relies on the quality of the reference standard. Several suppliers offer this compound with varying purity levels suitable for different research needs. While not all are certified reference materials (CRMs), they serve as essential tools for method development and quality control.

SupplierProduct NamePurityCAS NumberNotes
Sigma-Aldrich4-Guanidinobutyric acid≥98%463-00-3Suitable for drug transporter assays.
TargetMolThis compound>99.99%463-00-3L-arginine metabolite used in intestinal transport studies.[1]
AdooQ BioscienceThis compound>99% (HPLC)463-00-3Ideal for cancer research and epigenetic studies.[2]
MedChemExpressThis compoundNot specified463-00-3Common urinary and arginine metabolite.[3]
Alzchem GroupThis compoundNot specified463-00-3Used in solar cell production and as an intermediate for synthesis.[4]
Doron ScientificThis compound98%463-00-3Used in studies of human proton coupled amino acid transporters.[5]
NebuChem™This compound98%463-00-3Reagent for drug development.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for 4-GBA quantification depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the three most common techniques: HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of guanidino compounds due to its robustness and versatility. As 4-GBA lacks a strong chromophore, derivatization is typically required to enhance its detection by UV or fluorescence detectors.

Workflow for HPLC Analysis of this compound

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Biological Sample (e.g., Serum, Urine) Deproteinization Deproteinization (e.g., with Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization_Reagent Add Derivatization Reagent (e.g., Methylglyoxal (B44143), Pyridoin, Ninhydrin) Supernatant->Derivatization_Reagent Heating Heating Derivatization_Reagent->Heating Derivative Formation of Detectable Derivative Heating->Derivative Injection Inject into HPLC Derivative->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Comparison of HPLC Derivatization Methods

Derivatization ReagentDetection MethodLinearity (µmol/L)LOD (µmol/L)Reference
MethylglyoxalUV (275 nm)1.22 - 113.60.041 - 0.12[6]
PyridoinUV (228 nm)1.14 - 1410.039 - 0.070[7]
Ninhydrin (B49086)Fluorescence (Ex: 390 nm, Em: 470 nm)Not Specified~0.02 (as µg/L)[8]

Experimental Protocol: HPLC with Methylglyoxal Derivatization [6]

  • Sample Preparation:

    • To 1 mL of serum, add 4 mL of methanol (B129727) for deproteinization.

    • Centrifuge at 3000 g for 10 minutes.

    • Collect the supernatant.

  • Derivatization:

    • To 0.6 mL of the supernatant, add 1 mL of 2% methylglyoxal in methanol.

    • Add 0.4 mL of sodium tetraborate (B1243019) buffer (0.1 M, pH 7.5).

    • Heat in a boiling water bath at 90-95°C for 20 minutes.

    • Cool to room temperature.

  • HPLC Conditions:

    • Column: Kromasil C18 (5 µm, 150 x 4.6 mm)

    • Mobile Phase: Methanol:Water:Sodium Tetraborate buffer (0.1 M, pH 7.5):Acetonitrile (57:25:15:3 v/v/v/v)

    • Flow Rate: 1 mL/min

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of small molecules. Similar to HPLC, derivatization is necessary to increase the volatility of 4-GBA for gas chromatographic separation.

Workflow for GC-MS Analysis of this compound

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis Sample Biological Sample (e.g., Serum, Urine) Deproteinization Deproteinization (e.g., with Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization_Reagent Add Derivatization Reagents (e.g., Glyoxal and Ethyl Chloroformate) Supernatant->Derivatization_Reagent Heating Heating Derivatization_Reagent->Heating Extraction Solvent Extraction Heating->Extraction Derivative Formation of Volatile Derivative Extraction->Derivative Injection Inject into GC-MS Derivative->Injection Separation Chromatographic Separation (e.g., HP-5 Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification cluster_sample_prep Sample Preparation cluster_qnmr qNMR Analysis Sample Biological Sample or Pure Substance Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Internal_Standard Add Internal Standard (e.g., Maleic Acid) Dissolution->Internal_Standard NMR_Tube Transfer to NMR Tube Internal_Standard->NMR_Tube Acquisition Acquire 1H NMR Spectrum NMR_Tube->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Signals of Analyte and Internal Standard Processing->Integration Calculation Calculate Concentration Integration->Calculation

References

Guanidino Compounds in Neurological Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the role and levels of guanidino compounds across various neurological conditions, providing researchers, scientists, and drug development professionals with comparative data, experimental methodologies, and pathway visualizations to guide future research and therapeutic development.

Guanidino compounds, a group of metabolites derived from arginine metabolism, are increasingly recognized for their significant and varied roles in the pathophysiology of numerous neurological disorders. Alterations in the concentrations of these compounds in biological fluids and tissues have been linked to conditions ranging from inherited metabolic disorders to complex neurodegenerative diseases. This guide provides a comparative overview of key guanidino compounds, their association with specific neurological disorders, and the experimental frameworks used for their analysis.

Comparative Analysis of Guanidino Compound Levels

The following tables summarize the reported changes in the levels of various guanidino compounds in different neurological disorders compared to healthy controls. These alterations are often central to the disease mechanism, serving as potential biomarkers or therapeutic targets.

Guanidino CompoundCreatine (B1669601) Deficiency SyndromesUremic EncephalopathyEpilepsyHyperargininemiaIschemic Stroke
Creatine Decreased in brain[1][2]No significant change reportedNo significant change reportedNo significant change reportedNo significant change reported
Guanidinoacetic Acid (GAA) Increased in GAMT deficiency; Decreased in AGAT deficiency[1][2]Increased[3][4][5]Decreased serum levels in some patients[6]Increased[7]No significant change reported
Arginine NormalNot significantly increased[8]Increased serum levels in some patients[6]Markedly Increased[7][9]Decreased Arginine/ADMA ratio[10]
Homoarginine No significant change reportedNot increased[8]Decreased serum levels in some male patients[6]Increased in brain[7]No significant change reported
Asymmetric Dimethylarginine (ADMA) No significant change reportedIncreasedNo significant change reportedNo significant change reportedIncreased[10][11][12]
Guanidinosuccinic Acid (GSA) No significant change reportedMarkedly Increased[3][4][5][8]No significant change reportedNo significant change reportedNo significant change reported
Methylguanidine No significant change reportedMarkedly Increased[3][4][5]No significant change reportedNo significant change reportedNo significant change reported
Guanidine No significant change reportedMarkedly Increased[3][4][5][8]No significant change reportedNo significant change reportedNo significant change reported
Creatinine NormalMarkedly Increased[3][4][5][8]Decreased serum levels in some male patients[6]NormalNormal

Table 1: Comparative Levels of Guanidino Compounds in Neurological Disorders. This table summarizes the reported changes in the concentrations of various guanidino compounds in different neurological conditions. "Increased" or "Decreased" indicates a significant deviation from healthy control levels as reported in the cited literature. GAMT (Guanidinoacetate N-methyltransferase) and AGAT (L-arginine:glycine amidinotransferase) are enzymes involved in creatine synthesis.

Signaling Pathways and Pathophysiological Mechanisms

The neurotoxicity and physiological effects of guanidino compounds are often mediated through their interaction with critical neuronal signaling pathways. The accumulation of certain guanidino compounds can lead to excitotoxicity, inhibition of inhibitory neurotransmission, and oxidative stress.

guanidino_compounds_neurotoxicity cluster_GSA Guanidinosuccinic Acid (GSA) cluster_Uremic_GCs Other Uremic Guanidino Compounds cluster_Arginine_Metabolites Arginine Metabolites in Hyperargininemia cluster_receptors cluster_effects GSA Guanidinosuccinic Acid (GSA) NMDA_R NMDA Receptor GSA->NMDA_R Activates GABA_A_R GABA-A Receptor GSA->GABA_A_R Inhibits Uremic_GCs Guanidine, Methylguanidine, Creatinine Uremic_GCs->GABA_A_R Inhibits Glycine_R Glycine Receptor Uremic_GCs->Glycine_R Inhibits Arg_Metabolites Argininic Acid, α-keto-δ-guanidinovaleric acid, Homoarginine Arg_Metabolites->GABA_A_R Inhibits Arg_Metabolites->Glycine_R Inhibits Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Inhibition_of_Neurotransmission Inhibition of Inhibitory Neurotransmission GABA_A_R->Inhibition_of_Neurotransmission Glycine_R->Inhibition_of_Neurotransmission Neuronal_Injury Neuronal Injury & Cell Death Excitotoxicity->Neuronal_Injury Seizures Seizures Excitotoxicity->Seizures Inhibition_of_Neurotransmission->Seizures hplc_workflow Sample Biological Sample (Serum, Plasma, CSF) Deproteinization Protein Precipitation (e.g., with TCA) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC System Supernatant->HPLC Column Cation-Exchange Column HPLC->Column Derivatization Post-Column Derivatization (Phenanthrenequinone) Column->Derivatization Detector Fluorescence Detector Derivatization->Detector Data Data Acquisition & Analysis Detector->Data

References

A Guide to Inter-Laboratory Comparison of 4-Guanidinobutanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons of 4-Guanidinobutanoic acid (4-GBA) measurements. Ensuring consistency and accuracy across different laboratories is crucial for reliable data in multi-site studies and for establishing standardized analytical protocols. This document outlines a recommended analytical method, presents illustrative performance data from a hypothetical inter-laboratory comparison, and details the experimental workflow.

Introduction

This compound, a metabolite derived from arginine, is of growing interest in biomedical research due to its potential roles in various physiological and pathological processes.[1][2] As research expands, the need for robust and reproducible quantification of 4-GBA in biological matrices like plasma and urine becomes paramount. Inter-laboratory comparison studies are essential to assess the performance and variability of analytical methods across different sites, ensuring data harmonization and quality.

Recommended Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound, a highly sensitive and specific method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This technique offers excellent selectivity and allows for accurate measurement even at low concentrations typically found in biological samples.

Experimental Protocol

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled 4-GBA).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography (LC)

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar 4-GBA. An example would be a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Linear gradient to 5% B

    • 6-7 min: Hold at 5% B

    • 7.1-9 min: Return to 95% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 4-GBA and the internal standard.

    • Hypothetical Transition for 4-GBA: m/z 146.1 -> 87.1

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Inter-Laboratory Comparison Data

The following table summarizes hypothetical data from a mock inter-laboratory comparison study involving five laboratories. Each laboratory analyzed three concentrations of 4-GBA quality control (QC) samples in triplicate.

LaboratoryQC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Inter-Assay Precision (CV%)
Lab 1 109.898.05.2
5051.5103.04.5
200195.097.53.8
Lab 2 1010.5105.06.8
5048.997.85.1
200208.4104.24.2
Lab 3 109.292.07.5
5053.1106.26.3
200190.695.35.5
Lab 4 1011.1111.08.1
5050.8101.65.9
200202.1101.14.8
Lab 5 1010.1101.04.9
5049.599.04.2
200198.799.43.5
Overall 10 10.1 101.4 12.5
50 50.8 101.5 6.7
200 199.0 99.5 5.3

CV: Coefficient of Variation

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates the key steps in conducting an inter-laboratory comparison study for this compound measurement.

G cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Reporting Phase A Study Design & Protocol Development B Preparation of Identical QC Sample Lots A->B C Distribution of Samples & Protocols to Labs B->C D1 Lab 1: Sample Analysis C->D1 D2 Lab 2: Sample Analysis C->D2 D3 Lab 3: Sample Analysis C->D3 Dn Lab n: Sample Analysis C->Dn E Centralized Data Collection D1->E D2->E D3->E Dn->E F Statistical Analysis (Accuracy, Precision) E->F G Generation of Comparison Report F->G

Caption: Workflow for an inter-laboratory comparison study.

Biosynthesis Pathway of this compound

This compound is synthesized from the amino acid L-arginine and gamma-aminobutyric acid (GABA).

G Arginine L-Arginine GBA This compound Arginine->GBA Enzyme Arginine:glycine amidinotransferase (Hypothesized) GABA gamma-Aminobutyric Acid (GABA) GABA->GBA Ornithine L-Ornithine GBA->Ornithine Enzyme->GBA

Caption: Biosynthesis of this compound.

Conclusion

This guide provides a foundational framework for establishing a robust and reproducible analytical method for this compound and for conducting inter-laboratory comparisons. While the presented data is illustrative, it highlights the expected performance of a validated LC-MS/MS method. Adherence to a standardized protocol and participation in proficiency testing programs are critical for ensuring high-quality, comparable data in the scientific community.

References

A Comparative Guide to the Metabolic Fate of Arginine Metabolites: 4-Guanidinobutanoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of 4-Guanidinobutanoic acid (4-GBA) and other key arginine metabolites, including agmatine (B1664431), creatine (B1669601), and urea (B33335). The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the complex network of arginine metabolism.

Introduction to Arginine Metabolism

Arginine, a semi-essential amino acid, serves as a crucial precursor for the synthesis of a diverse array of bioactive molecules.[1] Its metabolic fate is governed by several key enzymes that channel it into distinct pathways, including the urea cycle, the nitric oxide synthase (NOS) pathway, and the synthesis of creatine and polyamines.[1] Understanding the quantitative distribution of arginine into these pathways is essential for elucidating its role in various physiological and pathological conditions. This guide focuses on comparing the metabolic journey of 4-GBA with its better-known counterparts.

Metabolic Pathways of Arginine and its Derivatives

The metabolism of arginine is a complex network of interconnected pathways occurring in different cellular compartments and organs.[1] The primary metabolic routes for arginine and the subsequent fate of its key metabolites are outlined below.

dot

Arginine_Metabolism cluster_Urea_Cycle Urea Cycle cluster_Agmatine_Pathway Agmatine Pathway cluster_Creatine_Synthesis Creatine Synthesis Arginine Arginine Arginase Arginase Arginine->Arginase ADC Arginine Decarboxylase Arginine->ADC AGAT Arginine:Glycine Amidinotransferase Arginine->AGAT Urea Urea Arginase->Urea Ornithine Ornithine Arginase->Ornithine Agmatine Agmatine ADC->Agmatine Agmatinase Agmatinase Agmatine->Agmatinase DAO Diamine Oxidase Agmatine->DAO Putrescine Putrescine Agmatinase->Putrescine Urea2 Urea Agmatinase->Urea2 Guanidinobutyraldehyde Guanidinobutyraldehyde DAO->Guanidinobutyraldehyde ALDH Aldehyde Dehydrogenase Guanidinobutyraldehyde->ALDH 4-Guanidinobutanoic_acid 4-Guanidinobutanoic acid (4-GBA) ALDH->4-Guanidinobutanoic_acid Guanidinobutyrase Guanidinobutyrase 4-Guanidinobutanoic_acid->Guanidinobutyrase 4-Aminobutanoate 4-Aminobutanoate Guanidinobutyrase->4-Aminobutanoate Guanidinobutyrase->Urea2 Guanidinoacetate Guanidinoacetate AGAT->Guanidinoacetate GAMT Guanidinoacetate N-Methyltransferase Guanidinoacetate->GAMT Creatine Creatine GAMT->Creatine Non_enzymatic Non-enzymatic Creatine->Non_enzymatic Creatinine Creatinine Non_enzymatic->Creatinine

Figure 1. Overview of major arginine metabolic pathways. This diagram illustrates the enzymatic conversion of arginine into its primary metabolites: urea, agmatine (and its subsequent conversion to this compound), and creatine.

Quantitative Comparison of Metabolic Fates

The distribution of arginine into its various metabolic pathways is a dynamic process influenced by tissue type, developmental stage, and physiological state. While comprehensive flux analysis across all pathways is complex, available data provides insights into the relative importance of each route.

MetabolitePrecursor(s)Key Enzyme(s)Primary FateQuantitative DataReference(s)
This compound (4-GBA) AgmatineDiamine Oxidase, Aldehyde DehydrogenaseHydrolysis to 4-aminobutanoate and ureaLimited quantitative data available on in vivo flux.[2]
Agmatine ArginineArginine DecarboxylaseHydrolysis to putrescine and ureaRat Brain Vmax: 530 ± 116 nmol/mg protein/h; Km: 5.3 ± 0.99 mM (for agmatinase)[3]
Creatine Arginine, GlycineArginine:Glycine Amidinotransferase (AGAT), Guanidinoacetate N-Methyltransferase (GAMT)Non-enzymatic conversion to creatininePlasma Creatine (Adults): 34.7 ± 15.25 µmol/L; Plasma Guanidinoacetate (Adults): 5.02 ± 1.84 µmol/L[4]
Urea ArginineArginaseExcretionUrea production rates vary significantly with protein intake.[5][6]

Detailed Metabolic Fates

This compound (4-GBA)

4-GBA is a less-studied metabolite of arginine. It is formed through the oxidation of agmatine by diamine oxidase to form an intermediate aldehyde, which is then converted to 4-GBA by aldehyde dehydrogenase. The primary catabolic pathway for 4-GBA involves its hydrolysis by the enzyme guanidinobutyrase into 4-aminobutanoate (GABA) and urea.[2] Elevated levels of urinary γ-guanidinobutyric acid have been observed in patients with hyperargininemia, a disorder caused by a deficiency in arginase. This suggests that when the primary urea cycle is impaired, arginine may be shunted into alternative pathways, leading to an accumulation of downstream metabolites like 4-GBA.

Agmatine

Agmatine is produced from arginine through decarboxylation by arginine decarboxylase (ADC). Its main metabolic fate is hydrolysis by agmatinase to yield putrescine and urea. Putrescine is a precursor for the synthesis of higher polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation. An alternative, less prominent pathway for agmatine degradation is its oxidation by diamine oxidase, leading to the formation of 4-GBA as described above.

Creatine

The biosynthesis of creatine is a two-step process that begins with the transfer of a guanidino group from arginine to glycine, catalyzed by arginine:glycine amidinotransferase (AGAT), to form guanidinoacetate. Subsequently, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine. Creatine plays a vital role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain. The metabolic end-product of creatine is creatinine, which is formed through a non-enzymatic, spontaneous cyclization. Creatinine is then excreted in the urine, and its clearance rate is a common indicator of renal function.[7][8]

Urea

Urea is the final nitrogenous waste product of protein metabolism in mammals and is synthesized in the liver via the urea cycle.[9] In the final step of this cycle, arginase hydrolyzes arginine to produce urea and ornithine.[10] The urea is then transported to the kidneys for excretion in the urine.[9] The rate of urea synthesis is tightly regulated and is influenced by factors such as dietary protein intake.

Experimental Protocols

This section provides an overview of the methodologies used to quantify and study the metabolism of arginine and its derivatives.

Quantification of Guanidino Compounds by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple guanidino compounds in biological samples.

  • Sample Preparation: Plasma or urine samples are typically deproteinized, often with an acid like trichloroacetic acid. An internal standard, usually a stable isotope-labeled version of the analyte (e.g., d3-creatine), is added to correct for variations in sample processing and instrument response.[4]

  • Chromatographic Separation: The extracted metabolites are separated using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase composition is optimized to achieve good separation of the polar guanidino compounds.

  • Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and accurate quantification.[4]

dotdot

LC_MS_Workflow Sample Biological Sample (Plasma, Urine) Deproteinization Deproteinization & Internal Standard Addition Sample->Deproteinization LC_Separation Liquid Chromatography Separation Deproteinization->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

References

Safety Operating Guide

Proper Disposal Procedures for 4-Guanidinobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-Guanidinobutanoic acid, ensuring compliance and laboratory safety. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to understand its potential hazards and use appropriate Personal Protective Equipment (PPE). According to safety data sheets, this compound is not classified as acutely toxic but can cause irritation.

Summary of Hazards:

Hazard Type Description GHS Hazard Statement
Skin Irritation Causes skin irritation.[1][2] H315
Eye Irritation Causes serious eye irritation.[1][2] H319

| Respiratory Irritation | May cause respiratory irritation.[1][2] | H335 |

Recommended PPE:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Lab Coat: A standard lab coat should be worn to protect personal clothing.[2]

  • Respiratory Protection: If handling fine powders or creating dust, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to institutional policies and local, state, and federal regulations.[3] Do not discharge into drains or the environment. [3] The primary method of disposal is through your institution's hazardous waste program.

Step 1: Waste Characterization

  • As a chemical waste generator, you are responsible for determining if the waste is hazardous under EPA guidelines (40 CFR 261.3) or local regulations.[3]

  • Treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4]

Step 2: Waste Collection and Segregation

  • Solid Waste: Collect solid this compound waste in a designated, compatible container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Plastic containers are often preferred.[5]

  • Segregation: Store this waste separately from incompatible materials. Avoid mixing with strong oxidizing agents, strong acids, or strong bases.[6]

Step 3: Containerization and Labeling

  • Container: Use a container made of a material that is compatible with the chemical. The container must be in good condition with a securely fitting screw-top cap to prevent leaks.[6][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid" or "aqueous solution with concentration").[5][8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]

  • The SAA must be inspected weekly for any signs of leakage.[6]

  • Adhere to the volume limits for waste storage in your SAA (typically a maximum of 55 gallons).[5]

Step 5: Arranging for Disposal

  • Once the container is full or you have no further use for the chemical, contact your institution's EHS or a certified hazardous waste disposal contractor for pickup.[4][5]

  • Follow their specific procedures for waste collection requests.

Disposal of Empty Containers

Empty containers that once held this compound must also be handled properly.

  • Rinsing: Rinse the empty container thoroughly with a suitable solvent, such as water. For acutely hazardous "P-list" chemicals, triple rinsing is mandatory.[4][7]

  • Collecting Rinsate: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.[7]

  • Defacing Label: Completely remove or deface the chemical label on the container to avoid confusion.[4]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, as per your institution's guidelines.[4]

Spill Management

In the event of a small spill, follow these procedures:

Action Procedure
1. Ensure Safety Alert others in the area. If the material is a flammable solid or liquid, turn off all ignition sources.[9]
2. Use PPE Wear the appropriate PPE, including gloves, goggles, and a lab coat.
3. Containment For solids, carefully sweep or vacuum the material. Avoid creating dust.[3] For liquids, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).
4. Collection Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[3][9]
5. Decontamination Clean the spill area thoroughly.

| 6. Reporting | Report the spill to your supervisor or EHS office as required by your institution.[9] |

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound and its empty containers in a laboratory setting.

Caption: Decision workflow for this compound disposal.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan, safety data sheets (SDS), and your Environmental Health and Safety (EHS) office for complete and accurate disposal procedures. All local, state, and federal regulations must be followed.

References

Personal protective equipment for handling 4-Guanidinobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Guanidinobutanoic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves.Prevents skin contact and absorption.[1][2]
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes and dust particles.[1][2]
Respiratory Protection NIOSH-approved N95 or P1 (EN 143) respirator.Prevents inhalation of dust particles, especially when handling the powdered form.[2][3]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a chemical fume hood, especially when weighing or manipulating the powder, to minimize dust generation and accumulation.[1][3]

  • Facilities should be equipped with an eyewash station.[1]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C.[1]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1] It is recommended to consult with an environmental professional or a licensed waste disposal company for proper disposal procedures.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in a Ventilated Area) cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 handling1 Weigh/Measure Compound (Preferably in a fume hood) prep2->handling1 handling2 Perform Experimental Procedure handling1->handling2 spill In Case of Spill: Contain and Clean Up Safely handling1->spill cleanup1 Decontaminate Work Surfaces handling2->cleanup1 emergency In Case of Exposure: Follow First-Aid Measures handling2->emergency cleanup2 Properly Store or Dispose of Compound cleanup1->cleanup2 cleanup3 Remove and Dispose of PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.